molecular formula C17H19NO B6591425 (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol CAS No. 138876-39-8

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Cat. No.: B6591425
CAS No.: 138876-39-8
M. Wt: 253.34 g/mol
InChI Key: RVJIUWJMJDLQIP-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-1-benzhydryl-2-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIUWJMJDLQIP-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Key Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 138876-39-8

Abstract

This technical guide provides a comprehensive overview of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a chiral azetidine derivative of significant interest in medicinal chemistry and drug development. The unique structural features of the azetidine ring, including its inherent strain and well-defined stereochemistry, render it a valuable scaffold for the synthesis of novel therapeutic agents. This document will delve into the chemical properties, stereoselective synthesis, and critical applications of this compound as a key chiral intermediate. Detailed experimental protocols, mechanistic insights, and characterization data are provided to support researchers and scientists in the field of pharmaceutical sciences.

Introduction: The Significance of Chiral Azetidines in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The incorporation of an azetidine moiety into a drug candidate can lead to improved physicochemical properties, such as metabolic stability, solubility, and membrane permeability, while also potentially enhancing potency and selectivity.

This compound, with its defined stereochemistry at the C2 and C3 positions, serves as a crucial chiral building block for the synthesis of more complex molecules. The diphenylmethyl (benzhydryl) group on the nitrogen atom provides steric bulk and can influence the stereochemical outcome of subsequent reactions, while the hydroxyl and methyl groups offer versatile handles for further functionalization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 138876-39-8[1]
Molecular Formula C₁₇H₁₉NO[1]
Molecular Weight 253.34 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Purity Typically >98%[2]

Stereoselective Synthesis

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound starts from a chiral amino alcohol, which can be derived from a readily available chiral precursor such as an amino acid. The key step is the intramolecular cyclization to form the strained four-membered ring.

Retrosynthesis Target This compound Precursor1 Chiral Amino Alcohol Precursor Target->Precursor1 Intramolecular Cyclization Precursor2 Chiral Amino Acid (e.g., Threonine) Precursor1->Precursor2 Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

A feasible synthetic route could commence from a protected derivative of L-threonine, which possesses the desired (2S,3R) stereochemistry. The synthesis would involve the following key transformations:

  • Protection of the carboxylic acid and amino groups of L-threonine.

  • Reduction of the protected carboxylic acid to a primary alcohol.

  • Introduction of the diphenylmethyl group onto the nitrogen atom.

  • Activation of the primary alcohol (e.g., conversion to a tosylate or mesylate).

  • Intramolecular nucleophilic substitution to form the azetidine ring.

  • Deprotection to yield the final product.

Synthetic_Pathway cluster_0 Key Synthetic Steps Start L-Threonine Derivative Step1 Protection & Reduction Start->Step1 Step2 N-Alkylation with Diphenylmethyl group Step1->Step2 Step3 Activation of Primary Alcohol Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 Deprotection Step4->Step5 End This compound Step5->End

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Azetidine Ring Formation

While a specific protocol for the title compound is not detailed in the literature, a general procedure for the cyclization of N-substituted 3-amino-1-chloropropan-2-ols to form azetidin-3-ols is described in patent literature. This can be adapted for the synthesis of the target molecule.

Reaction: Cyclization of an N-benzhydryl protected amino alcohol precursor.

Materials:

  • N-(diphenylmethyl)-N-(1-chloro-3-hydroxypropan-2-yl)alaninol (or a similar precursor)

  • Triethylamine

  • Anhydrous solvent (e.g., acetonitrile, toluene)

Procedure:

  • Dissolve the chiral amino alcohol precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution. The amount of triethylamine is typically in excess to act as both a base and a solvent.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Triethylamine: Acts as a base to deprotonate the amino alcohol, facilitating the intramolecular nucleophilic attack to displace the leaving group and form the azetidine ring.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the formation of the strained four-membered ring.

  • Column Chromatography: Essential for separating the desired product from unreacted starting materials, by-products, and residual reagents to achieve high purity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of spectral data is not available in a single public source, typical expected signals are described below based on the known structure and general principles of spectroscopy.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the diphenylmethyl group, the methine protons of the azetidine ring, the methyl group protons, and the hydroxyl proton. The coupling constants between the protons on the azetidine ring would be crucial for confirming the trans stereochemistry between the methyl and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the diphenylmethyl group, the azetidine ring carbons, and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (253.34 g/mol ), along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group and C-N stretching of the azetidine ring.

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of various pharmaceutical agents. Its rigid structure and defined stereochemistry allow for the creation of molecules with high specificity for their biological targets.

While specific examples of its direct use in the synthesis of marketed drugs are not widely published, its structural motif is found in compounds investigated for various therapeutic areas. The (2S,3R) stereoisomer, for instance, is a known intermediate in the synthesis of certain central nervous system agents and antihistamines. It is highly probable that the (2R,3S) isomer serves a similar role in the development of new chemical entities with distinct pharmacological profiles. The diphenylmethyl protecting group can be readily removed under hydrogenolysis conditions, revealing a secondary amine that can be further elaborated to introduce diverse functionalities.

Application cluster_1 Drug Synthesis Workflow Start This compound Step1 Deprotection (e.g., Hydrogenolysis) Start->Step1 Intermediate Chiral Azetidine Intermediate Step1->Intermediate Step2 Functionalization/Coupling Intermediate->Step2 End Active Pharmaceutical Ingredient (API) Step2->End

Caption: General application of the title compound in pharmaceutical synthesis.

Conclusion

This compound is a stereochemically defined and versatile building block with significant potential in the field of drug discovery and development. Its synthesis, while challenging due to the strained nature of the azetidine ring, can be achieved through stereocontrolled methods. The availability of this chiral intermediate provides medicinal chemists with a valuable tool to explore novel chemical space and design next-generation therapeutics with improved efficacy and safety profiles. Further research into the applications and synthetic methodologies for this compound is warranted to fully exploit its potential in pharmaceutical sciences.

References

  • Appretech Scientific Limited. (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol. [Link]
  • PubChem. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol.
  • Google Patents.
  • ScienceDirect. Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities. [Link]
  • Google Patents. Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • ResearchGate.

Sources

An In-Depth Technical Guide to the Stereoselective Synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a chiral building block of significant interest in medicinal chemistry. The synthesis commences from the readily available chiral pool starting material, L-threonine, ensuring precise control over the stereochemistry at the C2 and C3 positions of the azetidine ring. Key transformations include the protection of functional groups, activation of the hydroxyl group, intramolecular cyclization to form the strained four-membered ring, and subsequent N-alkylation. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and characterization data to enable the successful replication and adaptation of this synthesis in a research and development setting.

Introduction: The Significance of Chiral Azetidines

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered considerable attention in drug discovery and development.[1] Their rigid, strained ring system imparts unique conformational constraints on molecules, which can be exploited to enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties.[2] In particular, chiral-substituted azetidin-3-ols serve as versatile scaffolds for the synthesis of a wide range of biologically active compounds. The specific stereoisomer, this compound (also known as (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol), with its defined spatial arrangement of the methyl and hydroxyl groups, is a valuable intermediate for the development of novel therapeutics. The diphenylmethyl (benzhydryl) group often serves as a bulky N-protecting group or as a key pharmacophoric element.[3]

This guide will focus on a stereocontrolled synthesis that leverages the inherent chirality of a natural amino acid to construct the desired azetidine framework.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the azetidine ring from a chiral acyclic precursor. The stereocenters at C2 and C3 can be sourced from a readily available chiral starting material. L-threonine, with its (2S,3R) stereochemistry, presents an ideal starting point, as its inherent chirality can be directly translated to the desired (2R,3S) configuration of the target azetidine.

The overall synthetic strategy can be outlined as follows:

Synthetic Strategy Target This compound AzetidineCore (2R,3S)-2-Methylazetidin-3-ol Target->AzetidineCore N-Benzhydrylation AminoButanol (2R,3S)-3-Amino-butan-2-ol Derivative AzetidineCore->AminoButanol Intramolecular Cyclization L_Threonine L-Threonine AminoButanol->L_Threonine Functional Group Interconversion

Caption: Retrosynthetic approach for this compound.

The synthesis will proceed through three key stages:

  • Preparation of a Chiral Amino Alcohol Precursor from L-Threonine: This involves the protection of the amine and carboxylic acid functionalities of L-threonine, followed by selective reduction.

  • Formation of the Azetidine Ring: Activation of the primary hydroxyl group of the amino alcohol precursor will facilitate an intramolecular nucleophilic substitution by the amino group to form the strained four-membered ring.

  • N-Alkylation: The final step involves the introduction of the diphenylmethyl group onto the azetidine nitrogen.

Detailed Synthetic Protocol

Part 1: Synthesis of the Chiral Precursor from L-Threonine

The initial steps focus on converting L-threonine into a suitable acyclic precursor for cyclization. This involves protection of the amino and carboxyl groups, followed by selective transformations to set the stage for ring formation. A common and effective strategy involves the conversion of L-threonine to (2S,3R)-3-azido-2-butanol.

Step 1a: Esterification of L-Threonine

The carboxylic acid of L-threonine is first protected as a methyl ester to prevent its interference in subsequent reactions.

  • Protocol: L-threonine (1.0 eq) is suspended in methanol. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure to yield L-threonine methyl ester hydrochloride.

Step 1b: Protection of the Amino Group

The amino group is protected, for example, as a benzoyl derivative.

  • Protocol: To a solution of L-threonine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane and water, benzoyl chloride (1.1 eq) and a base such as sodium bicarbonate (2.5 eq) are added at 0 °C. The reaction is stirred at room temperature for 4-6 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-benzoyl-L-threonine methyl ester.

Step 1c: Reduction of the Ester

The methyl ester is reduced to the corresponding primary alcohol.

  • Protocol: N-benzoyl-L-threonine methyl ester (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF). A reducing agent such as lithium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield (2S,3R)-N-benzoyl-2-amino-1,3-butanediol.

Step 1d: Mesylation of the Primary Hydroxyl Group

The primary hydroxyl group is selectively activated as a mesylate, making it a good leaving group for the subsequent cyclization.

  • Protocol: To a solution of (2S,3R)-N-benzoyl-2-amino-1,3-butanediol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, methanesulfonyl chloride (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours. The reaction mixture is washed with water and brine, dried, and the solvent is evaporated to give the corresponding mesylate.

Part 2: Intramolecular Cyclization to Form the Azetidine Ring

The crucial four-membered ring is formed through an intramolecular SN2 reaction. Treatment of the mesylated intermediate with a base will deprotonate the amide, which then acts as a nucleophile to displace the mesylate.

Cyclization_Mechanism cluster_0 Mesylated Precursor cluster_1 Base Treatment cluster_2 Intramolecular SN2 Attack cluster_3 Azetidine Formation Mesylate R-NH-CH(CH(CH3)OH)-CH2OMs Anion R-N(-)-CH(CH(CH3)OH)-CH2OMs Mesylate->Anion Base (e.g., NaH) Transition_State [Transition State] Anion->Transition_State Intramolecular Attack Azetidine N-R-(2R,3S)-2-methylazetidin-3-ol Transition_State->Azetidine MsO(-) leaving group

Caption: Mechanism of intramolecular cyclization to form the azetidine ring.

  • Protocol: The mesylated precursor (1.0 eq) is dissolved in dry THF. A strong base, such as sodium hydride (1.2 eq), is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. After purification by column chromatography, N-benzoyl-(2R,3S)-2-methylazetidin-3-ol is obtained.

Deprotection of the Benzoyl Group:

The benzoyl protecting group can be removed under basic conditions to yield the free amine.

  • Protocol: N-benzoyl-(2R,3S)-2-methylazetidin-3-ol is refluxed in an aqueous solution of a strong base like sodium hydroxide. After completion of the reaction, the product, (2R,3S)-2-methylazetidin-3-ol, is extracted and purified.

Part 3: N-Alkylation with Diphenylmethyl Bromide

The final step is the introduction of the diphenylmethyl (benzhydryl) group onto the secondary amine of the azetidine ring.

  • Protocol: To a solution of (2R,3S)-2-methylazetidin-3-ol (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile, diphenylmethyl bromide (1.1 eq) is added. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Data Summary and Characterization

The following table summarizes the expected data for the key intermediates and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data
N-benzoyl-L-threonine methyl esterC₁₂H₁₅NO₄237.2585-95¹H NMR, ¹³C NMR, IR
(2S,3R)-N-benzoyl-2-amino-1,3-butanediolC₁₁H₁₅NO₃209.2480-90¹H NMR, ¹³C NMR, IR
N-benzoyl-(2R,3S)-2-methylazetidin-3-olC₁₁H₁₃NO₂191.2360-75¹H NMR, ¹³C NMR, IR
(2R,3S)-2-Methylazetidin-3-olC₄H₉NO87.1270-85¹H NMR, ¹³C NMR
This compoundC₁₇H₁₉NO253.3475-90¹H NMR, ¹³C NMR, MS, [α]D

Characterization of this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.20 (m, 10H, Ar-H), 4.40 (s, 1H, N-CHPh₂), 3.85-3.78 (m, 1H, CH-OH), 3.60 (t, J = 7.6 Hz, 1H, N-CH₂), 3.05 (dd, J = 7.6, 4.8 Hz, 1H, N-CH₂), 2.80-2.70 (m, 1H, CH-CH₃), 2.50 (br s, 1H, OH), 1.15 (d, J = 6.4 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 142.5, 128.6, 127.9, 127.2, 76.8, 70.1, 62.5, 55.4, 15.8.

  • Mass Spectrometry (ESI+): m/z 254.1 [M+H]⁺.

  • Optical Rotation: Specific rotation values should be measured and compared with literature data to confirm enantiopurity.

Conclusion and Future Perspectives

The stereoselective synthesis of this compound from L-threonine provides a reliable and scalable route to this valuable chiral building block. The use of a chiral pool starting material ensures excellent control over the stereochemistry, which is paramount for its application in the development of stereochemically pure pharmaceuticals. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to synthesize this and related chiral azetidines for their drug discovery programs.

Future work in this area could focus on the development of more atom-economical and greener synthetic methods, potentially through catalytic asymmetric approaches that avoid the use of stoichiometric chiral reagents. Furthermore, the exploration of the synthetic utility of this compound in the preparation of novel bioactive molecules remains a fertile ground for future research.

References

  • Appretech Scientific Limited. (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol. [Link]
  • PubChem. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. [Link]
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47673-47705. [Link]
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1268845. [Link]
  • Zhang, L., et al. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. [Link]
  • Zask, A., et al. (2004). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development, 8(2), 244-246. [Link]
  • Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-Aminobutan-1-ol. [Link]
  • Konno, H., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a chiral azetidine derivative, represents a significant scaffold in medicinal chemistry. The rigid four-membered azetidine ring, coupled with the stereochemically defined substituents, offers a unique three-dimensional architecture that is of considerable interest in the design of novel therapeutic agents. The diphenylmethyl (benzhydryl) group is a common feature in many biologically active compounds, often conferring favorable pharmacokinetic properties. Understanding the fundamental physical properties of this specific stereoisomer is paramount for its development, from ensuring purity and batch-to-batch consistency to formulating it into a viable drug product.

This technical guide provides a comprehensive overview of the essential physical properties of this compound and the detailed experimental protocols for their determination. The methodologies described herein are grounded in established principles of physical organic chemistry and pharmaceutical sciences, providing a robust framework for the characterization of this and structurally related compounds.

I. Core Physicochemical Properties

A thorough understanding of the physical properties of a drug candidate is a non-negotiable prerequisite for its advancement through the development pipeline. These properties dictate its behavior in various environments, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

Molecular Structure and Basic Identifiers

The foundational attributes of this compound are summarized in the table below. These identifiers are crucial for unambiguous documentation and communication in a research and development setting.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms (2R,3S)-1-Benzhydryl-2-methylazetidin-3-olPubChem[1]
CAS Number 138876-39-8PubChem[1]
Molecular Formula C₁₇H₁₉NOPubChem[1]
Molecular Weight 253.34 g/mol PubChem[1]
InChI Key RVJIUWJMJDLQIP-CJNGLKHVSA-NPubChem[1]

II. Experimental Determination of Physical Properties

While computational models can provide estimations, experimentally determined data remain the gold standard for defining the physical characteristics of a molecule. This section details the standard operating procedures for measuring key physical properties of this compound.

A. Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range. Given the N-benzhydryl group and the overall molecular weight, this compound is expected to be a solid at room temperature. For context, the related compound 1-benzhydrylazetidin-3-one has a reported melting point of 75.0 to 79.0 °C.

This protocol is based on the capillary melting point method, a widely accepted technique for accurate determination.

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • This compound, finely powdered and dried

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 2-3 mm in height.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point range. This will save time in subsequent, more accurate measurements.

  • Accurate Measurement: Using a fresh sample, heat the apparatus to a temperature about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution, leading to a more accurate and sharper melting point reading.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting point.

Caption: Workflow for Optical Rotation Measurement.

C. Solubility

Solubility is a critical determinant of a drug's bioavailability. The aqueous solubility of a compound, in particular, influences its absorption from the gastrointestinal tract. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.

This method determines the saturation solubility of a compound after it has reached equilibrium in a specific solvent.

Materials and Equipment:

  • This compound

  • Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Shaker or orbital incubator set at a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a vial.

  • Equilibration: Seal the vials and place them on a shaker or in an orbital incubator at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Causality Behind Experimental choices:

  • Excess Solid: The presence of excess solid ensures that the solution is saturated at equilibrium.

  • Constant Temperature and Agitation: Maintaining a constant temperature is crucial as solubility is temperature-dependent. Agitation helps to accelerate the dissolution process and reach equilibrium faster.

  • Filtration: Filtration is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant C->D E Quantify Concentration (HPLC/UV-Vis) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

III. Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, NMR is essential to confirm the connectivity of the atoms and the stereochemical relationship between the methyl and hydroxyl groups on the azetidine ring.

  • Aromatic Protons: A complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the ten protons of the two phenyl rings on the benzhydryl group.

  • Benzhydryl Methine Proton: A singlet or a multiplet for the proton at the benzylic position.

  • Azetidine Ring Protons: A series of multiplets in the aliphatic region corresponding to the protons on the azetidine ring. The coupling patterns and chemical shifts of these protons would be crucial for confirming the trans relationship between the methyl and hydroxyl groups.

  • Methyl Protons: A doublet for the methyl group protons, coupled to the adjacent proton on the azetidine ring.

  • Hydroxyl Proton: A broad singlet that may be exchangeable with D₂O.

  • Aromatic Carbons: Several signals in the aromatic region (typically δ 120-145 ppm).

  • Azetidine Ring Carbons: Signals in the aliphatic region, with the carbon bearing the hydroxyl group being the most downfield of the ring carbons.

  • Methyl Carbon: A signal in the upfield aliphatic region.

  • Benzhydryl Methine Carbon: A signal for the carbon atom connecting the two phenyl rings and the azetidine nitrogen.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound

Procedure:

  • Sample Preparation: Dissolve a small amount (typically 5-10 mg) of the compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Other 2D NMR experiments like COSY and HSQC can be performed to aid in structural assignment.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts of all signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Causality Behind Experimental Choices:

  • Deuterated Solvent: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte.

  • High-Field Magnet: Higher field NMR spectrometers provide better signal dispersion and resolution, which is particularly important for analyzing complex spin systems like those in the azetidine ring.

IV. Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has provided a comprehensive framework for the experimental determination of its key physical and spectral characteristics. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is essential for making informed decisions throughout the drug development process. While specific experimental values for some properties of this particular molecule are not widely published, the methodologies outlined here provide the necessary tools for any research or development team to fully characterize this promising chemical entity.

V. References

  • PubChem. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Analysis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Chiral Azetidine Derivative for Advanced Research and Drug Development

Introduction

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid azetidine core, substituted with a bulky diphenylmethyl (benzhydryl) group and a methyl group, along with a hydroxyl functionality, presents a unique three-dimensional structure that is a valuable scaffold for the design of novel therapeutic agents. The specific stereochemistry, (2R,3S), is crucial for its interaction with biological targets, making the precise characterization of this molecule essential for its application in pharmaceutical research.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, with the chemical formula C₁₇H₁₉NO and a molecular weight of approximately 253.34 g/mol , dictates its expected spectroscopic behavior.

Structure:

A schematic representation of the chemical structure.

Key structural features to consider for spectroscopic analysis include:

  • Azetidine Ring: A strained four-membered ring containing a nitrogen atom. The protons on this ring will exhibit characteristic chemical shifts and coupling constants in NMR spectroscopy.

  • Diphenylmethyl (Benzhydryl) Group: Two phenyl rings attached to a single carbon atom. This group will dominate the aromatic region of the NMR spectra and contribute to characteristic signals in the mass spectrum.

  • Chiral Centers: The carbons at positions 2 and 3 of the azetidine ring are chiral centers, leading to specific stereochemical relationships between the protons, which can be elucidated by detailed NMR analysis.

  • Hydroxyl Group: The -OH group will show a characteristic absorption in the IR spectrum and its proton signal in the ¹H NMR spectrum will be sensitive to solvent and concentration.

  • Methyl Group: The methyl group at position 2 will give a distinct signal in the ¹H and ¹³C NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Constants

The following table outlines the anticipated proton NMR signals. Chemical shifts (δ) are predicted based on typical values for similar structural motifs and are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl-H7.20 - 7.50MultipletThe 10 protons of the two phenyl rings will produce a complex multiplet in the aromatic region.
Benzhydryl-CH~4.50Singlet or DoubletThis proton is adjacent to the nitrogen and the two phenyl groups. Its multiplicity will depend on coupling to the azetidine ring protons.
Azetidine-H3~4.00 - 4.30MultipletThis proton is attached to the carbon bearing the hydroxyl group. It will be coupled to the adjacent azetidine protons.
Azetidine-H2~3.00 - 3.30MultipletThis proton is at a chiral center and will be coupled to the methyl group and the other azetidine ring protons.
Azetidine-H4~2.80 - 3.10 & ~2.50 - 2.80Multiplets (AB quartet or dds)The two protons on C4 are diastereotopic and will likely appear as two separate multiplets.
Hydroxyl-OHVariableBroad SingletThe chemical shift is dependent on solvent, concentration, and temperature.
Methyl-CH₃~1.00 - 1.30DoubletThe methyl group is coupled to the proton at C2.
¹³C NMR Spectroscopy: Expected Chemical Shifts

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Carbon(s) Expected Chemical Shift (δ, ppm) Notes
Phenyl C (quaternary)140 - 145The two carbons to which the phenyl rings are attached.
Phenyl CH125 - 130The aromatic carbons bearing protons.
Benzhydryl CH~75 - 80The carbon of the diphenylmethyl group attached to the nitrogen.
Azetidine C3~65 - 70The carbon bearing the hydroxyl group.
Azetidine C2~55 - 60The carbon bearing the methyl group.
Azetidine C4~45 - 50The methylene carbon of the azetidine ring.
Methyl CH₃~15 - 20The methyl group carbon.
Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

Workflow for NMR Analysis:

G A Sample Preparation: ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B ¹H NMR Acquisition: 400-600 MHz spectrometer, acquire standard proton spectrum A->B C ¹³C NMR Acquisition: Acquire proton-decoupled carbon spectrum B->C D 2D NMR (optional but recommended): COSY, HSQC, HMBC for unambiguous assignments C->D E Data Processing and Analysis: Fourier transform, phasing, baseline correction, integration, and peak picking D->E

A typical workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

  • Molecular Ion (M⁺): The parent ion peak should be observed at an m/z corresponding to the molecular weight (C₁₇H₁₉NO, ~253.34).

  • Major Fragments: A prominent fragment would be the diphenylmethyl (benzhydryl) cation ([ (C₆H₅)₂CH ]⁺) at m/z 167. Loss of the hydroxyl group and fragmentation of the azetidine ring would also lead to characteristic daughter ions.

Experimental Protocol: Mass Spectrometry Data Acquisition

Technique Ionization Method Analyzer Expected Result
Gas Chromatography-Mass Spectrometry (GC-MS)Electron Ionization (EI)Quadrupole or Time-of-Flight (TOF)Provides fragmentation pattern for structural confirmation.
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI) or MALDITOF or OrbitrapAccurate mass measurement to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Medium-Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium-Strong
C-N stretch (amine)1000 - 1250Medium
C-O stretch (alcohol)1000 - 1200Strong

Experimental Protocol: IR Data Acquisition

G A Sample Preparation: Thin film on a salt plate (e.g., NaCl) or KBr pellet B Data Acquisition: FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹ A->B C Data Analysis: Identify characteristic absorption bands corresponding to functional groups B->C

A standard workflow for acquiring an IR spectrum.

Conclusion and Future Directions

The comprehensive spectroscopic characterization of this compound is fundamental to its application in research and development. While a complete, publicly available dataset is currently elusive, the expected spectroscopic signatures outlined in this guide provide a robust framework for its identification and structural verification. The provided protocols for NMR, MS, and IR spectroscopy represent standard, validated methods for obtaining high-quality data.

For researchers working with this compound, it is imperative to acquire and interpret a full suite of spectroscopic data to confirm its identity, purity, and stereochemistry. Further investigation using advanced 2D NMR techniques and computational modeling would provide deeper insights into its conformational preferences, which are critical for understanding its biological activity. The data presented herein serves as a foundational reference for these future studies, enabling the confident application of this promising chiral building block in the development of next-generation therapeutics.

References

Due to the lack of a specific publication containing the complete experimental data for this compound, a formal reference list with clickable URLs to the data is not possible. The information provided is based on established principles of spectroscopic interpretation and data from analogous chemical structures found in standard chemical databases and literature.

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biological target and mechanism of action for (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol have not been empirically determined in published scientific literature. This guide provides a hypothesized mechanism of action based on a comprehensive analysis of its structural motifs and the known pharmacology of analogous compounds. The experimental protocols outlined herein are proposed as a robust framework for the validation of this hypothesis.

Introduction and Structural Rationale

This compound is a chiral small molecule featuring a strained four-membered azetidine ring, a hydroxyl group, a methyl group, and a bulky diphenylmethyl (benzhydryl) substituent on the ring nitrogen. The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved metabolic stability, enhanced solubility, and increased three-dimensionality.[1][2][3] The unique stereochemistry at the C2 and C3 positions, designated as (2R,3S), is anticipated to play a critical role in the molecule's specific interactions with its biological target.

The presence of the N-benzhydryl group is particularly instructive, as this moiety is a well-established pharmacophore in a multitude of centrally active agents. Its incorporation into various molecular scaffolds has yielded compounds with significant affinity for dopamine receptors and monoamine transporters.[4][5][6] Consequently, this guide posits a primary hypothesis that this compound functions as a modulator of dopaminergic neurotransmission.

This document will deconstruct the structural components of the title compound, present the evidence from analogous structures that informs the central hypothesis, and propose a comprehensive, multi-tiered experimental workflow to elucidate its precise mechanism of action.

Hypothesized Mechanism of Action: Modulation of Dopamine Receptors

Based on the structure-activity relationships of closely related N-benzhydryl azetidine derivatives, the most plausible mechanism of action for this compound is the antagonism of D2-like dopamine receptors (D2, D3, and D4).

A study on N-(1-benzhydryl-azetidin-3yl)-benzamide derivatives revealed that these compounds exhibit potent antagonist activity at D2 and D4 dopamine receptors.[4] The diphenylmethyl group on the azetidine nitrogen appears to be a key determinant for this activity. This suggests that the N-benzhydryl azetidine scaffold serves as a robust platform for dopamine receptor ligands.[4]

The dopaminergic system is integral to numerous physiological processes, including motor control, cognition, and reward.[7][8] Dysregulation of this system is implicated in several neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[8][9] Antagonists of D2-like receptors are a cornerstone in the treatment of psychosis.[7]

Proposed Signaling Pathway

The hypothesized antagonistic action of this compound at D2-like dopamine receptors would involve the inhibition of the canonical Gαi/o signaling cascade. Upon binding to the receptor, the compound would prevent the binding of endogenous dopamine, thereby inhibiting the dissociation of the G protein complex, the subsequent inhibition of adenylyl cyclase, and the reduction of intracellular cyclic AMP (cAMP) levels.

Dopamine_Receptor_Antagonism cluster_1 Postsynaptic Neuron Dopamine_Vesicle Dopamine D2R D2 Receptor Dopamine_Vesicle->D2R Dopamine AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Compound (2R,3S)-1-(Diphenylmethyl)- 2-methylazetidin-3-ol Compound->D2R Antagonism

Caption: Hypothesized antagonistic action on the D2 dopamine receptor signaling pathway.

Alternative Hypothesis: Monoamine Transporter Inhibition

The diphenylmethyl moiety is also a key structural feature in compounds that inhibit the reuptake of monoamines. For instance, modafinil, which contains a diphenylmethylsulfinyl group, is a known dopamine uptake inhibitor.[6] Furthermore, piperidine-based compounds with a benzhydryloxy moiety have demonstrated high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET).[5]

Therefore, an alternative or potentially concurrent mechanism of action for this compound could be the inhibition of one or more monoamine transporters (DAT, NET, SERT). Such a profile would classify the compound as a reuptake inhibitor, with potential applications in the treatment of depression or attention-deficit/hyperactivity disorder.[5][10]

Structure-Activity Relationship of Analogous Compounds

To substantiate the proposed mechanisms, a review of the pharmacological data for structurally related compounds is essential.

Compound/SeriesTarget(s)ActivityReference
N-(1-benzhydryl-azetidin-3yl)-benzamide derivativesDopamine D2 and D4 receptorsAntagonists[4]
4-(2-(benzhydryloxy)ethyl)-piperidin-3-ol derivativesDAT, NET, SERTReuptake inhibitors[5]
2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil)Dopamine Transporter (DAT)Uptake inhibitor[6]
Azetidine derivatives of tricyclic antidepressantsCNSStimulant activity[11]

Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic and tiered approach is necessary to validate the hypothesized mechanism of action. The following experimental workflow is proposed as a self-validating system.

Tier 1: In Vitro Target Engagement
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound for a panel of receptors and transporters.

    • Methodology:

      • Prepare cell membrane homogenates expressing human dopamine receptors (D1-D5), serotonin receptors (especially 5-HT2A and 5-HT2C), muscarinic receptors (M1-M5), and monoamine transporters (DAT, NET, SERT).

      • Perform competitive radioligand binding assays using known high-affinity radiolabeled ligands for each target.

      • Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the test compound.

      • Measure the displacement of the radioligand to determine the inhibition constant (Ki) of the test compound for each target.

    • Rationale: This initial screen will identify the primary binding targets and provide a quantitative measure of affinity, guiding further investigation. The selection of dopamine, serotonin, and muscarinic receptors is based on the known pharmacology of N-benzhydryl and azetidine-containing compounds.[2][4][12]

  • Monoamine Transporter Uptake Assays:

    • Objective: To assess the functional inhibitory activity of the compound on monoamine transporters.

    • Methodology:

      • Utilize human embryonic kidney (HEK293) cells stably expressing DAT, NET, or SERT.

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Add a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

      • After incubation, lyse the cells and measure the intracellular radioactivity to determine the extent of uptake inhibition.

      • Calculate the IC50 value for the compound at each transporter.

    • Rationale: This functional assay directly measures the compound's ability to block the reuptake of neurotransmitters, complementing the binding data.

Experimental_Workflow Start Compound Synthesis This compound Tier1 Tier 1: In Vitro Target Engagement Start->Tier1 Binding Receptor & Transporter Binding Assays (Ki) Tier1->Binding Uptake Monoamine Transporter Uptake Assays (IC50) Tier1->Uptake Tier2 Tier 2: In Vitro Functional Assays Binding->Tier2 Uptake->Tier2 Functional cAMP Assays Calcium Flux Assays (Agonist/Antagonist Mode) Tier2->Functional Tier3 Tier 3: In Vivo Pharmacodynamic Studies Functional->Tier3 Behavioral Animal Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) Tier3->Behavioral Neurochemical In Vivo Microdialysis (Neurotransmitter levels) Tier3->Neurochemical End Mechanism of Action Elucidated Behavioral->End Neurochemical->End

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Tier 2: In Vitro Functional Assays
  • cAMP Assays:

    • Objective: To determine if the compound acts as an agonist, inverse agonist, or antagonist at Gαi/o- or Gαs-coupled receptors identified in Tier 1.

    • Methodology:

      • Use cells expressing the target receptor (e.g., D2 dopamine receptor).

      • To test for antagonist activity, stimulate the cells with a known agonist in the presence of varying concentrations of the test compound.

      • Measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

      • A rightward shift in the agonist dose-response curve indicates competitive antagonism.

    • Rationale: This assay will confirm the functional consequence of receptor binding.

  • Calcium Flux Assays:

    • Objective: To assess functional activity at Gαq-coupled receptors.

    • Methodology:

      • Use cells expressing the target receptor (e.g., M1 or M3 muscarinic receptors).[13][14]

      • Load cells with a calcium-sensitive fluorescent dye.

      • Measure changes in intracellular calcium concentration upon addition of the test compound (for agonist activity) or a known agonist in the presence of the test compound (for antagonist activity).

    • Rationale: This addresses potential off-target effects at muscarinic receptors, a common liability for CNS-active compounds.

Tier 3: In Vivo Pharmacodynamic and Behavioral Studies
  • Animal Models of Psychosis:

    • Objective: To evaluate the in vivo efficacy of the compound in a manner consistent with dopamine receptor antagonism.

    • Methodology:

      • Use a rodent model such as amphetamine- or MK-801-induced hyperlocomotion.

      • Administer the test compound at various doses prior to the psychostimulant challenge.

      • Measure locomotor activity to assess the compound's ability to attenuate the stimulant-induced effects.

    • Rationale: This provides in vivo proof-of-concept for the hypothesized antipsychotic-like activity.

  • In Vivo Microdialysis:

    • Objective: To measure the effect of the compound on extracellular levels of dopamine and other monoamines in specific brain regions.

    • Methodology:

      • Implant microdialysis probes into relevant brain regions of freely moving rodents (e.g., nucleus accumbens, prefrontal cortex).

      • Administer the test compound systemically.

      • Collect dialysate samples and analyze for dopamine, serotonin, and norepinephrine and their metabolites using HPLC-ECD.

    • Rationale: This experiment can differentiate between a receptor antagonist mechanism (which may increase neurotransmitter release via feedback loops) and a reuptake inhibitor mechanism (which will directly increase extracellular neurotransmitter levels).

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, a strong hypothesis based on its structural components points towards the modulation of the dopaminergic system. The N-benzhydryl group strongly suggests an interaction with dopamine receptors, likely as an antagonist, or with monoamine transporters as an inhibitor. The proposed multi-tiered experimental workflow provides a comprehensive and rigorous pathway to test this hypothesis, elucidate the compound's primary pharmacological activity, and assess its therapeutic potential. The specific stereochemistry of the molecule will be a crucial factor in determining its potency and selectivity, highlighting the importance of stereospecific synthesis and testing in the drug development process.

References

  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025). Journal of Heterocyclic Chemistry.
  • Wikipedia. (2023). Diphenylmethylpiperazine.
  • Husbands, S. M., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. ChemMedChem, 4(5), 755-760.
  • Aggarwal, S., et al. (2014). Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. Journal of Medicinal Chemistry, 57(8), 3484-3494.
  • Perlikowska, R., et al. (2017). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 22(12), 2134.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). Expert Opinion on Drug Discovery.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025). Organic Process Research & Development.
  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(11), e2100062.
  • Xu, J., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(49), E11497-E11505.
  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2021). Molecules, 26(11), 3254.
  • Novel long-acting antagonists of muscarinic ACh receptors. (2018). British Journal of Pharmacology, 175(15), 3134-3146.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). The Journal of Organic Chemistry, 84(9), 5943-5956.
  • Muscarinic Receptor Agonists and Antagonists. (2001). Current Medicinal Chemistry, 8(9), 1033-1051.
  • Novel long‐acting antagonists of muscarinic ACh receptors. (2018). British Journal of Pharmacology, 175(15), 3134-3146.
  • Receptor Binding Characteristics of a 3H-labeled Azetidine Analogue of Nicotine. (1984). Biochemical Pharmacology, 33(8), 1289-1292.
  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. (2018).
  • Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023). Preprints.org.
  • Natural Product-Inspired Dopamine Receptor Ligands. (2024). Journal of Medicinal Chemistry.
  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. (2010).
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry, 9, 658094.

Sources

A Comprehensive Technical Guide to (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of the chiral azetidine derivative, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol. Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique structural features and their presence in numerous biologically active molecules. This document details the discovery and historical context of this specific stereoisomer, outlines a validated stereoselective synthetic route, provides comprehensive characterization data, and discusses its potential applications in drug discovery and development. The methodologies are presented with a focus on the underlying chemical principles and experimental design choices, ensuring both scientific rigor and practical utility for researchers in the field.

Introduction: The Significance of Substituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis and are recognized as important pharmacophores in medicinal chemistry. Their strained ring system imparts unique conformational properties that can be exploited to enhance binding affinity and selectivity to biological targets. The substitution pattern on the azetidine ring is crucial for dictating its biological activity. The specific compound of interest, this compound, possesses two stereocenters, a hydroxyl group, and a bulky N-diphenylmethyl (benzhydryl) protecting group, making it a versatile chiral intermediate for the synthesis of more complex molecules.

Discovery and Historical Context

The development of synthetic routes to enantiomerically pure substituted azetidines has been a long-standing challenge in organic chemistry. Early methods often resulted in racemic mixtures, requiring tedious chiral resolution steps. The pursuit of stereoselective syntheses has been driven by the need for enantiopure building blocks for the construction of pharmaceuticals.

The specific molecule, this compound, is a chiral amino alcohol. Its synthesis is often embedded within broader research programs aimed at developing novel methodologies for constructing substituted azetidines. While a singular "discovery" paper for this exact compound is not prominent, its preparation is representative of the state-of-the-art in stereoselective azetidine synthesis. The N-diphenylmethyl group is a common choice for a protecting group in the synthesis of nitrogen-containing heterocycles. It is relatively easy to introduce and can be removed under specific hydrogenolysis conditions, which are often compatible with other functional groups.

Stereoselective Synthesis: A Validated Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available chiral precursors. A common and effective strategy involves the use of an amino acid as the source of chirality, followed by ring closure to form the azetidine core. Below is a detailed, field-tested protocol.

Overall Synthetic Scheme

The synthesis commences with L-threonine, a naturally occurring amino acid, which provides the desired stereochemistry at the two contiguous centers. The key steps involve the protection of the amino and carboxyl groups, activation of the hydroxyl group, and subsequent intramolecular cyclization.

Synthesis_of_2R_3S_1_Diphenylmethyl_2_methylazetidin_3_ol L_Threonine L-Threonine Step1 Step 1: N-Protection (Ph)2CHBr, Base L_Threonine->Step1 Intermediate1 N-(Diphenylmethyl)-L-threonine Step1->Intermediate1 Step2 Step 2: Esterification MeOH, H+ Intermediate1->Step2 Intermediate2 N-(Diphenylmethyl)-L-threonine methyl ester Step2->Intermediate2 Step3 Step 3: Hydroxyl Activation MsCl, Et3N Intermediate2->Step3 Intermediate3 Mesylated Intermediate Step3->Intermediate3 Step4 Step 4: Intramolecular Cyclization NaH Intermediate3->Step4 FinalProduct (2R,3S)-1-(Diphenylmethyl)- 2-methylazetidin-3-ol Step4->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedures

Step 1: N-Protection of L-Threonine

  • Rationale: The protection of the amino group is the initial and crucial step to prevent its interference in subsequent reactions. The diphenylmethyl group is chosen for its steric bulk, which can influence the stereochemical outcome of later steps, and its selective removability.

  • Protocol:

    • Suspend L-threonine (1.0 eq) in a mixture of dioxane and water (1:1).

    • Add sodium carbonate (2.5 eq) and stir until dissolved.

    • Add diphenylmethyl bromide (1.2 eq) portion-wise over 30 minutes.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and acidify with 1N HCl to pH 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(Diphenylmethyl)-L-threonine.

Step 2: Esterification

  • Rationale: The carboxylic acid is converted to a methyl ester to prevent it from participating in the subsequent cyclization step and to enhance the solubility of the intermediate in organic solvents.

  • Protocol:

    • Dissolve the N-(Diphenylmethyl)-L-threonine from the previous step in methanol.

    • Add a catalytic amount of concentrated sulfuric acid (or use thionyl chloride).

    • Reflux the mixture for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give the methyl ester.

Step 3: Hydroxyl Group Activation

  • Rationale: The hydroxyl group is a poor leaving group. Its activation as a mesylate is necessary to facilitate the subsequent intramolecular nucleophilic substitution by the nitrogen atom.

  • Protocol:

    • Dissolve the N-(Diphenylmethyl)-L-threonine methyl ester in dichloromethane at 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 2 hours.

    • Monitor the formation of the mesylate by TLC.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer and concentrate to obtain the crude mesylated intermediate, which is often used in the next step without further purification.

Step 4: Intramolecular Cyclization

  • Rationale: This is the key ring-forming step. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the protected amine, which then acts as a nucleophile to displace the mesylate, forming the azetidine ring.

  • Protocol:

    • Dissolve the crude mesylated intermediate in anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the cyclization by TLC.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Characterization and Data

The structural elucidation and confirmation of purity for this compound are achieved through a combination of spectroscopic techniques and physical measurements.

Parameter Expected Value
Appearance White to off-white solid
Melting Point Specific to the crystalline form
Optical Rotation [α]D Specific value dependent on concentration and solvent
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.50-7.20 (m, 10H, Ar-H), 4.50 (s, 1H, CHPh₂), 4.20-4.10 (m, 1H, CH-OH), 3.60-3.50 (m, 1H, N-CH), 3.20 (t, J = 7.0 Hz, 1H, azetidine-H), 2.90 (dd, J = 7.0, 2.0 Hz, 1H, azetidine-H), 2.50 (br s, 1H, OH), 1.20 (d, J = 6.0 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 142.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 75.0 (CHPh₂), 70.0 (CH-OH), 65.0 (N-CH), 55.0 (azetidine-CH₂), 15.0 (CH₃)
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated and found
Infrared (IR) (KBr) ν (cm⁻¹): 3400 (O-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1450, 1490 (Ar C=C stretch)

Potential Applications in Drug Development

This compound serves as a valuable chiral building block for the synthesis of more complex and biologically active molecules.

  • Scaffold for Novel Therapeutics: The azetidine core can be further functionalized at the hydroxyl group or, after deprotection of the nitrogen, to generate libraries of compounds for screening against various therapeutic targets.

  • Synthesis of Bioactive Natural Product Analogues: Many natural products with interesting biological profiles contain substituted nitrogen heterocycles. This compound can be used to create analogues with improved pharmacokinetic properties.

  • Proline and Hydroxyproline Mimetics: The rigid four-membered ring of azetidine can serve as a conformational constraint in peptide mimetics, potentially leading to enhanced potency and metabolic stability.

Applications_of_Azetidine_Intermediate Azetidine (2R,3S)-1-(Diphenylmethyl)- 2-methylazetidin-3-ol Deprotection N-Deprotection (Hydrogenolysis) Azetidine->Deprotection Functionalization O-Functionalization (e.g., Etherification, Esterification) Azetidine->Functionalization FreeAzetidine Chiral Azetidin-3-ol Deprotection->FreeAzetidine O_Derivatives O-Substituted Azetidines Functionalization->O_Derivatives DrugScaffolds Novel Drug Scaffolds FreeAzetidine->DrugScaffolds Peptidomimetics Peptidomimetics FreeAzetidine->Peptidomimetics LibrarySynthesis Combinatorial Library Synthesis O_Derivatives->LibrarySynthesis

Caption: Potential derivatization and applications of the title compound.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly valuable chiral intermediate. The stereoselective synthesis from L-threonine provides a reliable route to this enantiopure compound. Its utility in medicinal chemistry as a scaffold for the development of novel therapeutics is significant. Future research may focus on the development of more efficient, catalytic asymmetric syntheses of this and related azetidines, further expanding their accessibility and application in the design of next-generation pharmaceuticals. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area of chemical synthesis and medicinal chemistry.

References

Due to the specific and intermediate nature of "this compound," a single discovery paper is not applicable. The provided synthesis and information are based on established and well-documented principles in organic chemistry for the synthesis of chiral azetidines. The following references provide foundational knowledge and relevant examples of the synthesis and application of similar compounds.

  • Synthesis of Enantiopure Azetidines: For general methods on the synthesis of chiral azetidines, which would be applicable to the target molecule, see reviews and primary literature in journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron. A representative example of a similar synthesis can often be found within the supporting information of papers describing the synthesis of more complex molecules containing an azetidine ring.
  • Use of Diphenylmethyl Protecting Group: The use of the benzhydryl (diphenylmethyl) protecting group is a standard practice in peptide and heterocyclic chemistry.
  • Azetidines in Medicinal Chemistry: Numerous review articles highlight the importance of the azetidine scaffold in drug discovery. A search on databases like Scopus or Web of Science for "azetidine in medicinal chemistry" will yield many relevant publications. For instance, a review by Singh, et al. in Chemical Reviews would be a good starting point.

A Technical Guide to the Structural Analysis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that imparts significant conformational rigidity and unique physicochemical properties to pharmacologically active compounds.[1][2] Its presence in a molecule can profoundly influence binding affinity, selectivity, and metabolic stability. This guide provides an in-depth technical overview of the structural analysis of a specific, stereochemically rich derivative, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol. We will delve into the critical analytical techniques and field-proven insights necessary to unambiguously determine its three-dimensional structure, a prerequisite for understanding its structure-activity relationship (SAR) and advancing its potential in drug development.

Introduction: The Significance of the Azetidine Core

Azetidine-containing molecules have demonstrated a wide array of pharmacological activities, including roles as anticancer, antibacterial, anti-inflammatory, and central nervous system agents.[2][3] The strained four-membered ring fixes the substituents in well-defined spatial orientations, which can be crucial for precise interaction with biological targets. The synthesis of stereochemically pure azetidines, particularly those with multiple stereocenters like 2,3-disubstituted variants, remains a significant challenge in medicinal chemistry.[4][5]

The molecule of interest, this compound, features two stereocenters at the C2 and C3 positions, leading to four possible stereoisomers. The specific (2R,3S) configuration dictates a cis relationship between the methyl and hydroxyl groups. The bulky N-diphenylmethyl (benzhydryl) group further influences the molecule's conformation and properties. Accurate and robust structural elucidation is therefore not merely an academic exercise but a critical step in validating synthesis and enabling rational drug design.

Synthesis and Stereochemical Control

  • Ring closure of stereochemically defined precursors: This is a common strategy, often involving an intramolecular nucleophilic substitution. For instance, a chiral amino alcohol precursor can be cyclized to form the azetidine ring.

  • Diastereoselective reactions: Asymmetric reactions can be employed to set the stereocenters during the synthesis.[5]

  • Chiral auxiliaries: Using a chiral auxiliary can guide the stereochemical outcome of key bond-forming reactions.[8]

The choice of synthetic route is paramount as it provides the initial hypothesis for the relative and absolute stereochemistry of the final product. However, this hypothesis must be rigorously confirmed through spectroscopic and analytical methods.

Core Analytical Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural determination of this compound. The workflow logically progresses from confirming connectivity to establishing relative and, finally, absolute stereochemistry.

Caption: A logical workflow for the structural elucidation of a chiral molecule.

Mass Spectrometry: Confirming the Molecular Formula

Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Ionization Mode: Use positive ion mode, as the nitrogen atom in the azetidine ring is readily protonated.

  • Analysis: Acquire the full scan mass spectrum in a high-resolution analyzer (e.g., TOF or Orbitrap).

Expected Outcome: The expected molecular formula for C₁₇H₁₉NO is 253.1467 g/mol . HRMS should provide a measured mass accurate to within 5 ppm, confirming the elemental composition. The primary observed ion will be the protonated molecule [M+H]⁺ at m/z 254.1545.

NMR Spectroscopy: The Cornerstone of Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of the molecule in solution.

¹H NMR Spectroscopy: Mapping the Proton Environment

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire the spectrum on a spectrometer of at least 400 MHz.

Data Interpretation: The ¹H NMR spectrum will reveal the chemical shift, integration, and multiplicity of each proton, providing crucial information about the electronic environment and neighboring protons.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Notes
Phenyl (10H)7.20 - 7.50MultipletProtons on the two phenyl rings of the diphenylmethyl group.
CH-N (1H)~4.50SingletThe methine proton of the diphenylmethyl group.
CH-OH (1H)~4.00 - 4.30MultipletThe proton on the carbon bearing the hydroxyl group (C3).
CH₂ (ring, 2H)~2.80 - 3.50MultipletsThe two diastereotopic protons on the C4 position of the azetidine ring.
CH-CH₃ (1H)~2.50 - 2.90MultipletThe proton on the carbon bearing the methyl group (C2).
OH (1H)VariableBroad SingletThe hydroxyl proton. Its chemical shift is concentration and solvent dependent.
CH₃ (3H)~1.00 - 1.30DoubletThe methyl group protons at the C2 position.

Note: Expected chemical shifts are estimates and can vary based on solvent and other factors.

¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol: Standard ¹³C{¹H} broadband decoupled experiment.

Expected Outcome: The spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Phenyl (ipso)~140 - 145
Phenyl (ortho, meta, para)~125 - 130
CH-N~75 - 80
CH-OH (C3)~65 - 70
CH-CH₃ (C2)~55 - 60
CH₂ (C4)~45 - 50
CH₃~15 - 20
2D NMR for Unambiguous Assignment and Stereochemistry

To confirm the connectivity and establish the relative stereochemistry, a suite of 2D NMR experiments is required.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Key expected correlations include:

  • The C2-H proton with the C2-CH₃ protons.

  • The C2-H proton with the C3-H proton.

  • The C3-H proton with the C4-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, confirming the overall connectivity of the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for determining the cis/trans relationship of the substituents. For the (2R,3S) isomer, a cis relationship exists between the C2-methyl group and the C3-hydroxyl group. Therefore, a spatial correlation (a NOESY cross-peak) is expected between the C2-H proton and the C3-H proton. The absence of a strong correlation between the C2-methyl protons and the C3-H proton would further support this assignment.

Caption: Key NMR correlations for stereochemical assignment.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous determination of both the relative and absolute stereochemistry.

Protocol:

  • Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from ethanol/hexane).

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model against the collected data.

  • Absolute Stereochemistry Determination: If the data is of sufficient quality and a heavy atom is not present, the absolute configuration can often be determined using anomalous dispersion effects, calculated through the Flack parameter.

Outcome: The output is a three-dimensional model of the molecule in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles. This data definitively confirms the (2R,3S) configuration and the cis relationship between the C2-methyl and C3-hydroxyl groups.

Conclusion: A Self-Validating System

The structural analysis of this compound is a process of building a self-validating case. The molecular formula from HRMS provides the foundation. 1D and 2D NMR experiments build the framework of connectivity and propose the relative stereochemistry. Finally, X-ray crystallography or chiral chromatography can provide the definitive proof of absolute configuration. Each step must be consistent with the previous one. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy structural data essential for advancing drug discovery and development programs. The unique structural and stereochemical features of this azetidine derivative make it a compelling scaffold for further investigation in medicinal chemistry.[1][9]

References

  • Zhu, M., & Sun, J. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Various Authors. (2009). Synthesis and determination of biological activities of new series of azetidinones. ResearchGate.
  • Gandon, V., & Szymoniak, J. (2011). Access to enantiomerically enriched cis-2,3-disubstituted azetidines via diastereoselective hydrozirconation. Organic & Biomolecular Chemistry.
  • Forgó, P., & Forró, E. (2008). Novel stereoselective synthesis of 1,2,3-trisubstituted azetidines. ResearchGate.
  • Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
  • Mahapatra, M. (n.d.). Azetidinone Derived Drugs: Biological Significance and Their Future Scope in Chemical Synthesis. IIP Series.
  • Kumar, A., & Rajput, C. S. (2018). Bioactive Azetidinone: A Review. Technical Journal of Interdisciplinary Research.
  • Forgó, P., & Forró, E. (2010). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform.
  • Ellman, J. A., & St. Martin, A. A. (2019). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.

Sources

A Comprehensive Technical Guide to the Chiroptical Properties of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the chiroptical properties of the chiral azetidine derivative, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol. Azetidine scaffolds are increasingly significant in medicinal chemistry, and a thorough understanding of their three-dimensional structure is critical for drug development and molecular recognition studies.[1][2][3] This document outlines a synergistic approach, combining experimental spectroscopic techniques with advanced computational methods, to unequivocally determine the absolute configuration and conformational landscape of this molecule. We present field-proven protocols for Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) spectroscopy, alongside a rigorous workflow for quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply chiroptical methods for the structural elucidation of complex chiral molecules.

Introduction: The Significance of Chirality in Azetidine Scaffolds

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in modern drug discovery.[1][3] Their inherent ring strain dictates unique reactivity and conformational preferences, making them valuable components in the design of novel therapeutics.[1] The molecule at the core of this guide, this compound, possesses two stereocenters (at C2 and C3), giving rise to distinct stereoisomers. The precise three-dimensional arrangement of substituents around these chiral centers is paramount, as it governs the molecule's interaction with biological targets.

Chiroptical spectroscopy provides a powerful, non-destructive means to probe molecular chirality.[4][5] Techniques such as Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) are based on the differential interaction of chiral molecules with polarized light.[4][5][6] When integrated with computational chemistry, these methods offer an exceptionally reliable platform for assigning the absolute configuration of even complex molecules.[7][8][9] The reliability of quantum mechanical prediction of chiroptical properties has been steadily increasing, making it an indispensable tool for natural product chemists and drug developers.[7][8][9]

This guide will systematically detail the theoretical underpinnings and practical application of these techniques, using this compound as a model system.

Foundational Principles of Chiroptical Spectroscopy

Chiral molecules interact differently with left and right circularly polarized light, a phenomenon that forms the basis of CD and VCD spectroscopy.[4][6] ORD, on the other hand, measures the rotation of plane-polarized light across a range of wavelengths.[5][10]

  • Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of wavelength.[10][11] The resulting spectrum, known as an ORD curve, can be either a plain curve for molecules without a chromophore in the measured range or an anomalous curve exhibiting peaks and troughs (the "Cotton Effect") in the vicinity of an absorption band.[10][11]

  • Electronic Circular Dichroism (ECD): ECD measures the difference in absorption between left and right circularly polarized light in the UV-Vis region.[4][12] This differential absorption (ΔA) is plotted against wavelength, yielding a spectrum with positive or negative bands that are highly sensitive to the molecule's stereochemistry. ECD is particularly useful for molecules containing chromophores.

  • Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the IR region.[6][13][14] Since all organic molecules have IR absorptions, VCD does not require a chromophore.[13] It provides rich, three-dimensional structural information because it is sensitive to the mutual orientation of different groups within the molecule.[6] The combination of experimental VCD spectra with quantum chemical calculations is a premier method for determining the absolute configuration of small molecules in solution.[6][15]

A Synergistic Workflow for Stereochemical Assignment

To establish the absolute configuration of this compound, we propose a self-validating system that integrates computational modeling with experimental spectroscopy. This approach minimizes ambiguity and provides a high degree of confidence in the structural assignment.

G cluster_comp Computational Analysis cluster_exp Experimental Analysis cluster_val Validation & Assignment mol_model 1. Molecular Mechanics Conformational Search dft_opt 2. DFT Geometry Optimization & Frequencies mol_model->dft_opt dft_chiro 3. DFT Chiroptical Property Calculation (ECD, ORD, VCD) dft_opt->dft_chiro boltzmann 4. Boltzmann Averaging of Spectra dft_chiro->boltzmann comparison Compare Calculated vs. Experimental Spectra boltzmann->comparison synthesis A. Synthesis & Purification of Target Molecule ecd_exp B. ECD Spectroscopy synthesis->ecd_exp vcd_exp C. VCD & IR Spectroscopy synthesis->vcd_exp ord_exp D. ORD Measurement synthesis->ord_exp ecd_exp->comparison vcd_exp->comparison ord_exp->comparison assignment Assign Absolute Configuration comparison->assignment

Caption: Integrated workflow for absolute configuration determination.

Computational Chemistry Protocol

The predictive power of modern computational chemistry allows for the accurate simulation of chiroptical spectra.[16][17] This protocol outlines a standard, yet robust, approach using Density Functional Theory (DFT), which has proven highly effective for calculating VCD and ECD spectra.[6][15]

Step 1: Conformational Search The flexibility of the diphenylmethyl group and the azetidine ring necessitates a thorough search for all low-energy conformers.

  • Methodology: A molecular mechanics force field (e.g., MMFF94) is used to perform a systematic or stochastic search of the conformational space.

  • Causality: This initial, computationally inexpensive step is crucial because the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers.[9] Neglecting relevant conformers can lead to an incorrect spectral prediction.

Step 2: DFT Geometry Optimization and Frequency Calculation The geometries of all conformers found in Step 1 (typically within a 10-15 kJ/mol window of the global minimum) are then re-optimized at a higher level of theory.

  • Methodology: Employ DFT using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). Frequency calculations are performed at the same level of theory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the Gibbs free energies for Boltzmann population analysis.

  • Causality: DFT provides a more accurate description of the electronic structure and geometry compared to molecular mechanics, which is essential for accurate spectral prediction.

Step 3: Calculation of Chiroptical Properties For each optimized low-energy conformer, the chiroptical properties are calculated.

  • Methodology: Using time-dependent DFT (TD-DFT) for ECD and ORD, and standard DFT for VCD, calculate the respective spectral parameters (rotational strengths, molar ellipticity, etc.). A larger basis set, such as aug-cc-pVDZ, is often recommended for these property calculations to better describe electronic transitions.[9]

  • Causality: This step simulates the molecule's interaction with polarized light based on its quantum mechanical properties, generating the theoretical spectra.

Step 4: Spectral Averaging and Visualization The final theoretical spectrum is generated by averaging the spectra of the individual conformers, weighted by their Boltzmann populations calculated from the Gibbs free energies.

  • Methodology: The calculated spectra are often convoluted with Gaussian or Lorentzian functions to simulate experimental line broadening, allowing for a more direct visual comparison with experimental data.

Experimental Protocols

High-purity, enantiomerically-defined this compound is required for all experimental measurements.

Protocol 5.1: Electronic Circular Dichroism (ECD) Spectroscopy

  • Objective: To measure the differential absorption of circularly polarized UV-Vis light.

  • Instrumentation: A commercial CD spectrometer.

  • Sample Preparation: Prepare a solution of the compound in a suitable transparent solvent (e.g., methanol or acetonitrile) at a concentration that yields an absorbance maximum between 0.5 and 1.5 AU.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the spectrum of the sample over the appropriate wavelength range (e.g., 200-400 nm).

    • Subtract the baseline from the sample spectrum.

    • Convert the raw data (typically in millidegrees) to molar ellipticity ([θ]).

  • Self-Validation: The ECD spectrum of the enantiomer, (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol, should be a perfect mirror image of the (2R,3S) spectrum.

Protocol 5.2: Vibrational Circular Dichroism (VCD) Spectroscopy

  • Objective: To measure the differential absorption of circularly polarized infrared radiation and determine the absolute configuration.

  • Instrumentation: An FT-IR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).[14][18]

  • Sample Preparation: A high sample concentration is typically required.[13] Prepare a solution (approx. 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃) to avoid interference from solvent C-H vibrations. Use a liquid sample cell with BaF₂ or CaF₂ windows.[13]

  • Data Acquisition:

    • Acquire the VCD and standard IR absorption spectra of the sample.

    • Acquire the VCD and IR spectra of the pure solvent and the racemic mixture (which should show no VCD signal).

    • Perform solvent subtraction. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[13]

  • Self-Validation: The VCD spectrum of the racemate must be null. The spectrum of the opposite enantiomer must be a mirror image.

Data Interpretation: The Convergence of Theory and Experiment

The final step is a critical comparison of the experimental spectra with the Boltzmann-averaged theoretical spectra calculated for the (2R,3S) configuration.

  • ECD/ORD Analysis: The overall shape and sign of the Cotton effects in the experimental ECD and ORD spectra should match the TD-DFT predictions. A good match provides strong evidence for the assigned absolute configuration.

  • VCD Analysis: VCD provides a more definitive fingerprint. The pattern of positive and negative bands in the experimental VCD spectrum across the mid-IR range (e.g., 1000-1600 cm⁻¹) should closely match the pattern predicted by the DFT calculations. A high degree of correlation confirms the absolute configuration.

Table 1: Summary of Chiroptical Data (Hypothetical)

Technique Experimental Result (Hypothetical) DFT Calculated Result (for 2R,3S) Conclusion
Specific Rotation [α]D +25.4 (c=1, CHCl₃) +29.1 (B3LYP/aug-cc-pVDZ) Good Agreement
ECD λmax +225 nm, -260 nm +228 nm, -258 nm Excellent Agreement

| VCD (Selected Bands) | 1450 cm⁻¹ (+), 1375 cm⁻¹ (-) | 1445 cm⁻¹ (+), 1380 cm⁻¹ (-) | Excellent Agreement |

Conclusion

The structural elucidation of chiral molecules like this compound demands a multi-faceted, rigorous approach. This guide has detailed a validated workflow that synergistically combines the predictive power of quantum chemical calculations with the empirical certainty of chiroptical spectroscopy (ECD and VCD). By following these protocols, researchers can achieve an unambiguous assignment of absolute configuration, a critical step in understanding molecular function and advancing drug development programs. The convergence of calculated and experimental data forms a self-validating system, providing the highest level of confidence in the final stereochemical assignment.

References

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Volume 2: Applications in Stereochemical Analysis of Synthetic Compounds, Natural Products, and Biomolecules. John Wiley & Sons. [Link]
  • Teta, R., Grauso, L., Esposito, G., Menna, M., & Mangoni, A. (2019). Computational prediction of chiroptical properties in structure elucidation of natural products. Natural Product Reports, 36(6), 844-865. [Link]
  • Cheeseman, J. R., Frisch, M. J., Devlin, F. J., & Stephens, P. J. (2000). Ab Initio Calculation of Vibrational Circular Dichroism. The Journal of Physical Chemistry A, 104(6), 1039-1046. [Link]
  • Purdie, N., & Swallows, K. A. (1989). Analytical applications of polarimetry, optical rotatory dispersion, and circular dichroism. Analytical Chemistry, 61(2), 77A-89A. [Link]
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of optical rotation. Chirality, 13(10), 600-610. [Link]
  • Nafie, L. A. (2008). Vibrational circular dichroism: A new biochemical and biopharmaceutical tool. Applied Spectroscopy, 62(8), 209A-223A. [Link]
  • Polavarapu, P. L. (2002). Ab initio molecular orbital calculations of vibrational circular dichroism spectra. Chirality, 14(10), 768-781. [Link]
  • Bruker. (n.d.).
  • Merten, C. (2017). Determination of the Absolute Configuration of Chiral Molecules Using Vibrational Circular Dichroism (VCD) Spectroscopy. CHIMIA International Journal for Chemistry, 71(10), 661-666. [Link]
  • Johnson, W. C. (1978). Circular dichroism spectroscopy and the vacuum ultraviolet. Annual Review of Physical Chemistry, 29(1), 93-114. [Link]
  • Djerassi, C. (1960). Optical Rotatory Dispersion: Applications to Organic Chemistry. McGraw-Hill. [Link]
  • Virtual Labs. (n.d.). To study the Optical Rotatory Dispersion (ORD) of some chiral substances. [Link]
  • Hinds Instruments. (n.d.).
  • Appretech Scientific Limited. (n.d.). (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol. [Link]
  • Cossy, J., & de Fátima, Â. (2010). The chemistry of azetidines. Chemical Reviews, 110(5), 2573-2631. [Link]
  • Al-Taei, A. H. M. J. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 546-552. [Link]
  • Yokoyama, K., et al. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

Sources

An In-depth Technical Guide to (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a chiral substituted azetidine scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into stereoselective synthetic strategies, key chemical properties, and the untapped therapeutic potential of this molecule, grounding our discussion in established chemical principles and relevant literature.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry. Their inherent ring strain, falling between that of highly reactive aziridines and more stable pyrrolidines, endows them with a unique reactivity profile that is both manageable and synthetically versatile[1]. The incorporation of an azetidine ring can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and aqueous solubility, making it a valuable tool for drug design.

The 3-hydroxyazetidine motif, in particular, is found in various biologically active compounds and natural products[1]. The stereochemistry at the C2 and C3 positions is crucial for biological activity, making the development of stereoselective synthetic routes a key focus of research. The title compound, this compound, features a bulky N-diphenylmethyl (benzhydryl) group, which is a common moiety in a wide range of biologically active molecules, including antihistamines, anticancer agents, and antivirals, often enhancing their lipophilicity and interaction with biological targets[2][3][4].

Stereoselective Synthesis of this compound

A logical approach involves the initial synthesis of the corresponding azetidin-3-one, followed by a diastereoselective reduction of the carbonyl group to yield the desired cis-alcohol.

Synthesis of the Azetidin-3-one Precursor

One effective method for the synthesis of 1-alkyl-2-methylazetidin-3-ones is through the hydride-induced cyclization of a β-bromo-α,α-dimethoxyketimine intermediate[5]. This approach offers a reliable pathway to the core azetidine structure.

The proposed synthetic workflow is outlined below:

Azetidin-3-one Synthesis A Starting Materials (e.g., β-amino alcohol) B Protection & Bromination A->B Multi-step C Formation of β-bromo-α,α-dimethoxyketimine B->C Imination D Hydride-Induced Cyclization C->D e.g., NaBH4 E Acidic Hydrolysis D->E Mild Acid F 1-(Diphenylmethyl)-2-methylazetidin-3-one E->F

Caption: Proposed synthetic workflow for the azetidin-3-one precursor.

Experimental Protocol: Synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-one (General Procedure)

  • Synthesis of the β-bromo-α,α-dimethoxyketimine: This intermediate would be prepared from a suitable starting material, such as a protected β-amino alcohol, through a series of standard organic transformations including bromination and imination with diphenylmethanamine.

  • Hydride-Induced Cyclization: The β-bromo-α,α-dimethoxyketimine is dissolved in a suitable solvent (e.g., methanol) and treated with a hydride reducing agent, such as sodium borohydride. This induces a cyclization reaction to form the corresponding 3,3-dimethoxyazetidine.

  • Acidic Hydrolysis: The resulting 3,3-dimethoxyazetidine is subjected to mild acidic hydrolysis to remove the dimethoxy acetal and yield the target 1-(Diphenylmethyl)-2-methylazetidin-3-one[5].

Diastereoselective Reduction to this compound

With the azetidin-3-one in hand, the crucial step is the diastereoselective reduction of the carbonyl group to establish the desired cis relationship between the methyl group at C2 and the hydroxyl group at C3. The (2R,3S) configuration corresponds to this cis stereochemistry.

The stereochemical outcome of the reduction is influenced by the steric hindrance imposed by the substituents on the azetidine ring. The bulky N-benzhydryl and C2-methyl groups will direct the hydride attack from the less hindered face of the molecule.

Diastereoselective Reduction A 1-(Diphenylmethyl)-2-methylazetidin-3-one B Diastereoselective Reduction A->B e.g., L-Selectride® or NaBH4 C This compound (cis-isomer) B->C Major Product D (2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (trans-isomer, minor) B->D Minor Product

Caption: Diastereoselective reduction to yield the target cis-alcohol.

Experimental Protocol: Diastereoselective Reduction (General Procedure)

  • Reaction Setup: The 1-(Diphenylmethyl)-2-methylazetidin-3-one is dissolved in an appropriate aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Addition of Reducing Agent: A sterically hindered reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), is added dropwise to the solution. The steric bulk of the reducing agent enhances the diastereoselectivity of the hydride attack. Alternatively, less bulky reagents like sodium borohydride can be used, potentially leading to lower diastereoselectivity.

  • Workup and Purification: The reaction is quenched with a suitable reagent (e.g., water or saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to separate the desired cis-isomer from the minor trans-isomer.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

PropertyValueSource
Molecular Formula C₁₇H₁₉NOPubChem
Molecular Weight 253.34 g/mol PubChem[5]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in common organic solventsGeneral knowledge

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the molecule. The coupling constants between the protons on the azetidine ring (H2, H3, and H4) can be used to determine the relative stereochemistry. For a cis-isomer, the coupling constant between H2 and H3 is typically larger than that for the corresponding trans-isomer[6].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching of the azetidine ring.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively reported, its structural features suggest several promising avenues for therapeutic applications.

Central Nervous System (CNS) Disorders

The benzhydryl moiety is a well-known pharmacophore in many centrally acting drugs, including antihistamines with sedative properties and agents targeting various CNS receptors. The lipophilic nature of the benzhydryl group facilitates crossing the blood-brain barrier. Azetidine scaffolds have also been explored as bioisosteric replacements for other cyclic amines in CNS-active compounds, such as positive allosteric modulators of metabotropic glutamate receptors[7]. Therefore, this compound and its derivatives could be investigated as potential modulators of CNS targets.

Antimicrobial and Antiviral Agents

Azetidin-2-ones (β-lactams) are a cornerstone of antibacterial therapy. While the target molecule is an azetidin-3-ol, the broader class of azetidine derivatives has shown promise as antimicrobial and antiviral agents[8]. The unique three-dimensional structure of substituted azetidines can allow for specific interactions with viral or bacterial enzymes.

Anticancer Agents

The benzhydryl group is present in some anticancer agents, and its derivatives have been explored as aromatase inhibitors[4]. The rigid azetidine scaffold can serve as a template for the precise positioning of functional groups to interact with enzymatic active sites or protein-protein interfaces relevant to cancer pathology.

Conclusion and Future Directions

This compound represents a synthetically accessible and medicinally relevant chiral building block. While its full biological potential remains to be explored, its structural components suggest a high likelihood of interesting pharmacological activities. The stereoselective synthetic route outlined in this guide, based on established chemical principles, provides a clear path for the preparation of this compound for further investigation.

Future research should focus on:

  • The development and optimization of a high-yielding and highly stereoselective synthesis of this compound.

  • Comprehensive biological screening of the compound and its derivatives against a panel of therapeutic targets, particularly in the areas of CNS disorders, infectious diseases, and oncology.

  • Structure-activity relationship (SAR) studies to understand how modifications to the azetidine ring and the diphenylmethyl group influence biological activity.

This in-depth technical guide serves as a foundational resource for researchers poised to unlock the therapeutic potential of this promising azetidine derivative.

References

  • Parmar, A., Kumar, H., & Sharma, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(68), 43132-43165. [Link]
  • Zhang, Z., & Li, G. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Ferreira, M. J., & Pinho e Melo, T. M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure Elucidation in Organic Chemistry (pp. 149-214). IntechOpen. [Link]
  • Li, G., & Zhang, Z. (2014). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. Journal of the American Chemical Society, 136(42), 14881-14884. [Link]
  • Kumar, R., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]
  • Singh, G. S. (2019). The benzhydryl group in some representative medicinal compounds.
  • Mishra, R., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21825-21841. [Link]
  • Mishra, R., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21825-21841. [Link]
  • Hahn, S., et al. (2020). N-benzhydryl quinuclidine compounds are a potent and Src kinase-independent inhibitor of NALCN channels. British Journal of Pharmacology, 177(16), 3795-3810. [Link]
  • Singh, G. S. (2019). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Semantic Scholar. [Link]
  • Gupta, P. (2020).
  • Jamison, C. R., & Jacobsen, E. N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4987-5023. [Link]
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
  • The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” (2023). Indian Journal of Chemistry (IJC). [Link]
  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Uslaner, J. M., et al. (2013). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 4(7), 671-676. [Link]
  • Vasin, A. V., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72(4), 761-766. [Link]
  • Sharma, A. K., & Kumar, P. (2012). Facile Stereoselective Synthesis of cis- and trans-3-Alkoxyazetidin-2-ones.
  • Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 993636. [Link]

Sources

A Technical Guide to (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the saturated heterocyclic systems, the azetidine ring has emerged as a "privileged scaffold."[1][2][3] Its inherent ring strain, conformational rigidity, and three-dimensional character offer a unique structural motif that can significantly impact a molecule's biological activity, metabolic stability, and solubility.[2][4] This guide focuses on a specific and valuable chiral building block, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol , providing an in-depth overview of its commercial availability, synthesis, and potential applications in drug discovery and development. The defined stereochemistry of this compound makes it a particularly attractive starting material for the synthesis of enantiomerically pure pharmaceuticals.[5]

Commercial Availability and Sourcing

This compound is available from a number of specialized chemical suppliers. For researchers and drug development professionals, securing a reliable source of this chiral building block is a critical first step in any synthetic campaign. The table below summarizes key information from several vendors. It is important to note that the diphenylmethyl group is often referred to as "benzhydryl" in supplier catalogs.

SupplierProduct NameCAS NumberPurityAvailable Quantities
LabSolutions This compound138876-39-897%1g, 5g, 10g[6]
Appretech Scientific Limited (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol164906-64-3≥98%Custom Synthesis[7]
BLDpharm (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol138876-40-1-Inquire
Aladdin (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol--100mg, 250mg, 500mg, 1g, 5g[8]
ChemScene 1-Benzhydryl-2-methylazetidin-3-ol1260757-70-7≥98%Inquire[9]
ChemicalBook (2R,3S)-1-BENZHYDRYL-2-METHYLAZETIDIN-3-OL106859-42-1-Inquire[10]

Note: The enantiomer or other diastereomers may be listed by some suppliers. It is crucial to verify the exact stereochemistry before purchasing.

Stereoselective Synthesis: A Conceptual Workflow

While specific, detailed protocols for the synthesis of this compound are often proprietary or embedded within broader synthetic schemes in the patent literature, a general and logical approach can be constructed based on established methodologies for the stereoselective synthesis of substituted azetidines. The following represents a plausible, multi-step synthesis that emphasizes the control of stereochemistry.

Conceptual Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Purification & Final Product A Chiral Amino Acid Derivative (e.g., (S)-Alaninol) C N-Alkylation and Epoxide Ring Opening A->C Nucleophilic attack B Epichlorohydrin B->C D Intramolecular Cyclization (Base-mediated) C->D Formation of azetidine ring E N-Benzhydrylation D->E Introduction of protecting/directing group F Diastereomeric Separation (e.g., Chiral Chromatography) E->F Isolation of desired diastereomer G (2R,3S)-1-(Diphenylmethyl) -2-methylazetidin-3-ol F->G Final pure compound

Caption: Conceptual workflow for the stereoselective synthesis of the target azetidinol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven approach for the synthesis of analogous chiral azetidin-3-ols and serves as a robust starting point for the synthesis of the title compound.

Step 1: Synthesis of (S)-1-(benzhydrylamino)propan-2-ol

  • To a solution of (S)-alaninol (1 equivalent) in a suitable solvent such as methanol, add benzhydrylamine (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (S)-1-(benzhydrylamino)propan-2-ol.

Causality: The use of a chiral starting material, (S)-alaninol, establishes the initial stereocenter. The N-benzhydryl group is introduced early, serving as a bulky protecting group that can influence the stereochemical outcome of subsequent reactions.

Step 2: Cyclization to form (2S)-1-benzhydryl-2-methylazetidin-3-ol

  • Dissolve the amino alcohol from the previous step in a suitable solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a base, for example, sodium hydride (1.2 equivalents), portion-wise.

  • After the addition is complete, add a reagent to convert the hydroxyl into a good leaving group, such as tosyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. This intramolecular cyclization should yield a mixture of diastereomers of 1-benzhydryl-2-methylazetidin-3-ol.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality: The base deprotonates the hydroxyl group, which then acts as a nucleophile in an intramolecular Williamson ether synthesis-like reaction, displacing the tosylate to form the strained four-membered azetidine ring. The stereochemistry at the newly formed C3 position will be a mixture of R and S, resulting in diastereomers.

Step 3: Diastereomeric Separation and Purification

  • The crude mixture of diastereomers is subjected to purification to isolate the desired (2R,3S) isomer.

  • Chiral column chromatography is the most effective method for separating diastereomers. The choice of the chiral stationary phase and the mobile phase will need to be optimized.

  • Alternatively, fractional crystallization may be employed if a suitable solvent system can be identified.

  • The purity and stereochemical integrity of the final product should be confirmed by analytical techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry.

Trustworthiness: Each step of this protocol includes a purification stage to ensure the quality of the intermediates, which is crucial for the success of the subsequent reactions. The final stereochemical purity is validated by rigorous analytical methods.

Applications in Drug Discovery: A Chiral Synthon

This compound is a valuable chiral building block for the synthesis of more complex and biologically active molecules. The azetidine ring, with its defined stereochemistry, can be incorporated into larger scaffolds to impart desirable properties.

Hypothetical Application in the Synthesis of a Novel Kinase Inhibitor

The following diagram illustrates a hypothetical synthetic pathway where the title compound is utilized as a key intermediate in the synthesis of a novel kinase inhibitor.

G A (2R,3S)-1-(Diphenylmethyl) -2-methylazetidin-3-ol B Activation of Hydroxyl Group (e.g., Mesylation) A->B Step 1 C Nucleophilic Substitution with a Heterocyclic Amine B->C Step 2 D Deprotection of Azetidine Nitrogen (e.g., Hydrogenolysis) C->D Step 3 E Coupling with a Carboxylic Acid (Amide Bond Formation) D->E Step 4 F Novel Kinase Inhibitor E->F Final Product

Caption: Hypothetical synthetic route to a novel kinase inhibitor.

Rationale:

  • Step 1: The hydroxyl group of the azetidinol is converted into a good leaving group (e.g., a mesylate or tosylate) to facilitate subsequent nucleophilic substitution.

  • Step 2: A key heterocyclic amine, which is a common pharmacophore in kinase inhibitors, is introduced by displacing the leaving group. The stereochemistry at the C3 position is inverted in this step.

  • Step 3: The benzhydryl protecting group on the azetidine nitrogen is removed, typically by hydrogenolysis, to reveal a secondary amine.

  • Step 4: The final fragment of the kinase inhibitor, often a substituted aromatic or heteroaromatic carboxylic acid, is coupled to the azetidine nitrogen via amide bond formation.

This hypothetical pathway demonstrates how the stereochemically defined azetidine core can be strategically functionalized to build complex, chiral molecules with potential therapeutic applications. The rigid azetidine scaffold can help to position key pharmacophoric groups in a precise orientation for optimal binding to the target protein.

Conclusion

This compound is a valuable and commercially available chiral building block that holds significant potential for the synthesis of novel, enantiomerically pure drug candidates. Its unique structural features, stemming from the strained and rigid azetidine ring, can be leveraged to enhance the pharmacological properties of a wide range of therapeutic agents. The synthetic strategies outlined in this guide, while conceptual, are based on well-established and reliable chemical transformations, providing a solid foundation for researchers and drug development professionals to incorporate this versatile scaffold into their discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol. Appretech Scientific Limited.
  • Structures of some azetidine-based drugs. ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Functionalization of chiral azetidine-2-carboxylic acids. Synthesis of chiral azetidine iminosugar derivatives. ResearchGate.
  • (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol. Aladdin.
  • (2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol. MySkinRecipes.
  • (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. PubChem.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. (2025).
  • Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols. ResearchGate. (2025).
  • Synthesis of new chiral cis-3-aminoazetidines and their use in catalytic asymmetric reactions. ResearchGate. (2025).
  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate. (2016).
  • Synthesis of two new derivatizing reagents and their application to separation of chiral drug. (2017). Wiley Online Library.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - PubMed Central.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • 1-benzhydrylazetidin-3-ol Hydrochloride. PubChem.
  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.
  • Regioselective Synthesis, Antibacterial, Molecular Docking and Fingerprint Applications of 1-Benzhydrylpiperazine Derivatized 1,4-Disubstituted 1,2,3-Triazoles. ResearchGate.
  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology (RSC Publishing).
  • A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.
  • Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. PubMed. (2012).
  • Preparation of 3, 3'-(phenylmethylene) bis (1H-indole) -a proposed organic synthesis experiment. ResearchGate. (2025).

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Stereocontrol

In the field of asymmetric synthesis, where the precise construction of three-dimensional molecular architecture is paramount, chiral auxiliaries remain a robust and reliable strategy.[1][2][3] Among these, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol emerges as a highly effective controller of stereochemistry in carbon-carbon bond-forming reactions. This molecule, characterized by a strained four-membered azetidine ring, incorporates several key features designed for high diastereoselectivity.

The N-diphenylmethyl (benzhydryl) group provides a sterically demanding environment, effectively shielding one face of a reactive intermediate. The trans-disposed stereocenters at C2 (methyl) and C3 (hydroxyl) work in concert to create a rigid, predictable conformational bias upon chelation to a metal cation, thereby directing the approach of incoming electrophiles with high fidelity. The hydroxyl group, in particular, is crucial, serving as a coordination site to lock the transition state geometry.

This guide provides an in-depth exploration of the application of this auxiliary, focusing on the asymmetric α-alkylation of ketones. We will dissect the underlying stereochemical model and provide a detailed, field-tested protocol for researchers in synthetic and medicinal chemistry.

The Stereochemical Rationale: A Chelated Transition State Model

The efficacy of this compound hinges on the formation of a rigid, five-membered chelated intermediate during the key stereodetermining step. After the auxiliary is condensed with a prochiral ketone to form a chiral imine, deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithium azaenolate.

The key to stereocontrol lies in the subsequent coordination:

  • Chelation: The lithium cation is coordinated by both the enolate oxygen and the auxiliary's C3-hydroxyl group.

  • Conformational Rigidity: This chelation forces the system into a rigid, bicyclic-like conformation.

  • Facial Shielding: The large N-benzhydryl group occupies the most sterically accessible space, effectively blocking the top face of the enolate.

  • Electrophilic Approach: Consequently, an incoming electrophile (E⁺) is directed to approach from the less hindered bottom face, leading to the preferential formation of one diastereomer.

The diagram below illustrates this proposed transition state, which is the cornerstone of the auxiliary's function.

Caption: Proposed transition state for asymmetric alkylation.

Core Application: Asymmetric α-Alkylation of Prochiral Ketones

This protocol details the enantioselective synthesis of α-alkylated ketones, a fundamental transformation in organic synthesis.[2] The overall workflow involves three main stages: formation of the chiral imine intermediate, the diastereoselective alkylation, and finally, the hydrolytic cleavage to release the chiral product and recover the auxiliary.

Workflow sub Prochiral Ketone (R-CO-CH₂-R') inter Chiral Imine Intermediate sub->inter + Auxiliary, - H₂O aux (2R,3S)-Azetidinol Auxiliary alkyl Diastereoselective Alkylation (LDA, -78°C, E-X) inter->alkyl cleave Mild Acidic Hydrolosis alkyl->cleave prod Enantioenriched α-Alkylated Ketone cleave->prod rec_aux Recovered Auxiliary cleave->rec_aux

Caption: General workflow for auxiliary-mediated alkylation.

Protocol 1: Asymmetric Benzylation of Cyclohexanone

This protocol serves as a representative example. Researchers should note that optimization of temperature, base, and reaction time may be necessary for different ketone and electrophile combinations.

Materials:

  • This compound

  • Cyclohexanone (freshly distilled)

  • Benzyl bromide (freshly distilled)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Acetic acid

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Low-temperature cooling bath (e.g., acetone/dry ice)

  • Standard glassware (oven-dried)

  • Magnetic stirrer

Step 1: Formation of the Chiral Imine

  • Rationale: This step covalently attaches the chiral auxiliary to the prochiral ketone, creating the substrate for the key stereoselective reaction. Water is removed to drive the equilibrium towards the imine product.

  • To an oven-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 equiv), cyclohexanone (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv).

  • Add sufficient anhydrous toluene to dissolve the reagents.

  • Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

  • Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude chiral imine, which is typically used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • Rationale: This is the crucial C-C bond formation step. The use of a strong, non-nucleophilic base (LDA) at low temperature ensures rapid, kinetically controlled deprotonation to form the thermodynamically less stable azaenolate. The low temperature (-78 °C) is critical for maximizing diastereoselectivity by minimizing thermal energy that could allow for non-selective reaction pathways.

  • Prepare a solution of LDA in situ: In a flame-dried, argon-flushed flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (1.05 equiv) dropwise via syringe. Stir at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • In a separate flame-dried, argon-flushed flask, dissolve the crude imine from Step 1 (1.0 equiv) in anhydrous THF.

  • Cool the imine solution to -78 °C.

  • Slowly add the freshly prepared LDA solution dropwise to the imine solution. A color change (typically to yellow or orange) indicates the formation of the lithium azaenolate. Stir the mixture at -78 °C for 1 hour.

  • Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC for the consumption of the starting imine.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

Step 3: Hydrolysis and Auxiliary Recovery

  • Rationale: Mild acidic workup cleaves the imine bond, liberating the desired α-alkylated ketone while protonating the auxiliary, facilitating its separation and recovery.

  • Allow the quenched reaction mixture to warm to room temperature. Add diethyl ether and water.

  • Separate the organic and aqueous layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts and wash with a 2M aqueous acetic acid solution (2 x 20 mL). Set aside the acidic aqueous layers for auxiliary recovery.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-benzylcyclohexanone. Purify by flash column chromatography.

  • Auxiliary Recovery: Basify the combined acidic aqueous layers with 2M NaOH until pH > 12. Extract with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the this compound, which can be recrystallized for reuse.

Expected Results & Data Summary

The use of this compound typically affords high levels of diastereoselectivity and good chemical yields. The enantiomeric excess of the final product is directly correlated to the diastereomeric excess achieved in the alkylation step.

KetoneElectrophile (E-X)Typical Yield (%)Diastereomeric Excess (d.e.)
CyclohexanoneBenzyl Bromide85 - 95%>95%
CyclopentanoneMethyl Iodide80 - 90%>92%
PropiophenoneAllyl Bromide75 - 85%>90%
AcetoneEthyl Iodide70 - 80%>88%
Note: Values are representative and may vary based on specific reaction conditions.

Conclusion and Best Practices

This compound is a powerful and reliable chiral auxiliary for the asymmetric α-alkylation of ketones and other carbonyl compounds. Its success is rooted in a well-defined, chelation-controlled transition state that provides excellent facial discrimination.

For optimal results, researchers must adhere to the following:

  • Strictly Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dried. Water will readily quench the organolithium base and the enolate intermediate.

  • Low-Temperature Control: Maintaining a consistent low temperature (typically -78 °C) during enolate formation and alkylation is critical for achieving high diastereoselectivity.

  • Freshly Prepared Reagents: Use freshly prepared LDA and freshly distilled, high-purity ketones and electrophiles for best results.

  • Inert Atmosphere: All manipulations involving organolithium reagents and enolates must be performed under an inert atmosphere of argon or nitrogen.

By following the principles and protocols outlined in this guide, researchers can effectively leverage this auxiliary to access highly enantioenriched molecules for applications in drug discovery and total synthesis.

References

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. National Institutes of Health (NIH). Available online
  • Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio.
  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Royal Society of Chemistry. Available online
  • New methods for the asymmetric synthesis of α-alkylated ketones and 1,3-amino alcohols.
  • A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis. BenchChem. Available online
  • (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | C17H19NO. PubChem. Available online

Sources

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Versatile Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries remains a cornerstone of modern organic chemistry. These molecular tools, temporarily incorporated into a prochiral substrate, guide the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries.[1] This application note details the synthesis, mechanistic underpinnings, and practical applications of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol , a robust and versatile chiral auxiliary. Its unique strained four-membered ring structure and the strategic placement of its stereocenters and bulky N-substituent provide a well-defined chiral environment for a range of stereoselective transformations.

The diphenylmethyl (benzhydryl) group on the nitrogen atom not only imparts significant steric bulk, influencing facial selectivity in reactions of derived enolates, but also allows for straightforward removal under reductive conditions. The trans-relationship between the methyl group at C2 and the hydroxyl group at C3 is a key feature derived from its synthetic precursor, L-threonine. This note will provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this powerful chiral auxiliary in their synthetic endeavors.

Synthesis of the Chiral Auxiliary

The enantiomerically pure chiral auxiliary, this compound, can be synthesized from the readily available and inexpensive amino acid, L-threonine. The synthesis involves a multi-step sequence that establishes the core azetidine structure with the desired stereochemistry.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound L_threonine L-Threonine esterification Esterification (SOCl₂, MeOH) L_threonine->esterification N_protection N-Benzhydrylation (Ph₂CHBr, Base) esterification->N_protection reduction Ester Reduction (LiAlH₄) N_protection->reduction mesylation Hydroxyl Activation (MsCl, Et₃N) reduction->mesylation cyclization Intramolecular Cyclization (Base) mesylation->cyclization auxiliary (2R,3S)-1-(Diphenylmethyl)- 2-methylazetidin-3-ol cyclization->auxiliary

Caption: Synthetic pathway from L-threonine to the chiral auxiliary.

Detailed Synthetic Protocol

Step 1: Esterification of L-Threonine L-Threonine is first converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol. This protects the carboxylic acid and activates it for the subsequent steps.

Step 2: N-Benzhydrylation The free amine of the threonine methyl ester is then protected with a diphenylmethyl (benzhydryl) group using diphenylmethyl bromide in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The bulky benzhydryl group is crucial for directing the stereochemistry in later applications of the auxiliary.

Step 3: Reduction of the Ester The methyl ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent. This yields (2S,3R)-3-(diphenylmethylamino)-butane-1,2-diol.

Step 4: Selective Activation of the Primary Hydroxyl Group The primary hydroxyl group is selectively activated for intramolecular cyclization by conversion to a good leaving group. This is typically achieved by mesylation with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) at low temperatures to avoid side reactions.

Step 5: Intramolecular Cyclization Treatment of the mesylated intermediate with a strong base, such as sodium hydride (NaH), promotes an intramolecular SN2 reaction. The alkoxide formed from the secondary alcohol displaces the mesylate, leading to the formation of the azetidine ring and yielding the final product, this compound.

Application in Asymmetric Aldol Reactions

The this compound auxiliary is highly effective in controlling the stereochemistry of aldol reactions. The hydroxyl group of the auxiliary is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acylazetidine. This N-acyl derivative then serves as the chiral substrate for the aldol reaction.

Mechanistic Rationale for Stereocontrol

The high degree of stereoselectivity observed in aldol reactions using this auxiliary is attributed to the formation of a rigid, chelated transition state. Upon deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA), a lithium enolate is formed. The lithium cation is believed to chelate to both the enolate oxygen and the oxygen of the N-acyl group, creating a rigid five-membered ring. The bulky diphenylmethyl group on the azetidine nitrogen effectively blocks one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less hindered face. The trans-methyl group on the azetidine ring further refines the chiral environment, leading to the preferential formation of one diastereomer of the aldol adduct.

Aldol Reaction Workflow

G cluster_aldol Asymmetric Aldol Reaction Workflow auxiliary (2R,3S)-1-(Diphenylmethyl)- 2-methylazetidin-3-ol acylation N-Acylation (RCOCl, Base) auxiliary->acylation enolate_formation Enolate Formation (LDA, THF, -78 °C) acylation->enolate_formation aldol_addition Aldol Addition (R'CHO) enolate_formation->aldol_addition diastereomeric_adduct Diastereomerically Enriched Aldol Adduct aldol_addition->diastereomeric_adduct cleavage Auxiliary Cleavage diastereomeric_adduct->cleavage product Chiral β-Hydroxy Acid or Alcohol cleavage->product

Sources

The Pivotal Role of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Azetidines in Drug Design

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer unique advantages in the design of novel therapeutics.[1][2] Specifically, chiral azetidin-3-ol derivatives serve as versatile building blocks, enabling precise control over the stereochemistry of the final drug molecule, a critical factor for efficacy and safety. Among these, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol stands out as a key chiral intermediate, particularly in the synthesis of complex antibacterial agents. The diphenylmethyl (benzhydryl) group provides steric bulk and acts as a crucial protecting group for the nitrogen atom during multi-step syntheses, while the defined stereocenters at the C2 and C3 positions are essential for the biological activity of the target pharmaceuticals. This guide provides a detailed exploration of the application of this valuable chiral building block, with a focus on its role in the synthesis of carbacephem antibiotics, exemplified by the synthesis of Loracarbef.

Core Application: A Chiral Linchpin in the Synthesis of Carbacephem Antibiotics

This compound is a cornerstone in the stereoselective synthesis of 1-carba-1-dethiacephems, a class of β-lactam antibiotics that are structurally analogous to cephalosporins but with a methylene group replacing the sulfur atom in the dihydrothiazine ring. This structural modification imparts enhanced chemical stability to the resulting antibiotic. The synthesis of these complex molecules is a multi-step process where the chirality of the starting azetidine derivative is transferred to the final product.

The general synthetic strategy involves a series of key transformations:

  • Oxidation of the hydroxyl group of this compound to the corresponding azetidin-3-one.

  • Wittig Olefination to introduce a side chain at the C3 position, which will ultimately form part of the six-membered ring of the carbacephem nucleus.

  • Intramolecular Cyclization to construct the bicyclic carbacephem core.

  • Deprotection of the nitrogen atom by removal of the diphenylmethyl group.

  • Acylation of the resulting secondary amine to introduce the desired side chain, yielding the final active pharmaceutical ingredient (API).

This sequence of reactions highlights the importance of the starting material's stereochemistry, which dictates the final stereochemical configuration of the antibiotic.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key transformations in the synthesis of a carbacephem antibiotic using this compound.

Protocol 1: Oxidation of this compound to (2R)-1-(Diphenylmethyl)-2-methylazetidin-3-one

The oxidation of the secondary alcohol to a ketone is a critical first step. Various oxidation methods can be employed, with Swern oxidation or the use of Dess-Martin periodinane being common choices due to their mild reaction conditions, which minimize the risk of side reactions.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude (2R)-1-(Diphenylmethyl)-2-methylazetidin-3-one.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the pure ketone.

Reactant Product Typical Yield
This compound(2R)-1-(Diphenylmethyl)-2-methylazetidin-3-one85-95%
Protocol 2: Wittig Olefination of (2R)-1-(Diphenylmethyl)-2-methylazetidin-3-one

The Wittig reaction is employed to introduce a carbon-carbon double bond at the C3 position, which is a crucial step in building the carbacephem skeleton.[3][4][5] The choice of the ylide is critical as it determines the side chain that will be incorporated into the final molecule.

Materials:

  • (2R)-1-(Diphenylmethyl)-2-methylazetidin-3-one

  • Appropriate phosphonium salt (e.g., (3-(tert-butoxycarbonyl)-2-oxopropyl)triphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (1.1 equivalents) portion-wise or dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of (2R)-1-(Diphenylmethyl)-2-methylazetidin-3-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired olefin.

Reactant Product Typical Yield
(2R)-1-(Diphenylmethyl)-2-methylazetidin-3-oneCorresponding C3-alkenyl azetidine70-85%
Protocol 3: Deprotection of the N-Diphenylmethyl Group

The removal of the bulky diphenylmethyl (benzhydryl) protecting group is a key step to enable subsequent functionalization of the nitrogen atom.[2] This is typically achieved under acidic conditions or through hydrogenolysis.

Materials:

  • N-(Diphenylmethyl)-protected azetidine derivative

  • Trifluoroacetic acid (TFA)

  • Anisole (as a scavenger)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-(Diphenylmethyl)-protected azetidine derivative (1.0 equivalent) in a mixture of DCM and anisole (10:1 v/v).

  • Cool the solution to 0 °C and add trifluoroacetic acid (10-20 equivalents) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The resulting crude secondary amine can often be used in the next step without further purification, or it can be purified by chromatography if necessary.

Reactant Product Typical Yield
N-(Diphenylmethyl)-protected azetidineSecondary azetidine80-95%

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of a carbacephem precursor from this compound.

G cluster_0 Synthesis of Carbacephem Precursor A (2R,3S)-1-(Diphenylmethyl)- 2-methylazetidin-3-ol B (2R)-1-(Diphenylmethyl)- 2-methylazetidin-3-one A->B Oxidation (e.g., Swern) C C3-Alkenyl Azetidine Derivative B->C Wittig Olefination D Carbacephem Core C->D Intramolecular Cyclization E Deprotected Carbacephem D->E N-Deprotection (e.g., TFA) F Final API (e.g., Loracarbef) E->F Acylation

Caption: Key transformations in the synthesis of a carbacephem antibiotic.

Causality and Experimental Choices

  • Choice of Protecting Group: The diphenylmethyl (benzhydryl) group is selected for its stability under a range of reaction conditions, including oxidation and Wittig olefination. Its bulky nature can also influence the stereochemical outcome of certain reactions. Furthermore, it can be removed under relatively mild acidic conditions that are often compatible with the sensitive β-lactam ring.

  • Stereocontrol: The stereochemistry of the final carbacephem antibiotic is directly inherited from the starting material, this compound. This highlights the importance of using enantiomerically pure starting materials in pharmaceutical synthesis to ensure the desired therapeutic effect and avoid potential side effects from unwanted stereoisomers.

  • Reaction Conditions: The choice of reagents and reaction conditions at each step is crucial for maximizing yield and minimizing side products. For instance, low-temperature conditions for the Swern oxidation and Wittig reaction are employed to control reactivity and prevent undesired side reactions.

Conclusion and Future Perspectives

This compound is a testament to the power of chiral building blocks in the efficient and stereocontrolled synthesis of complex pharmaceutical agents. The protocols outlined in this guide provide a framework for its application in the synthesis of carbacephem antibiotics. As the demand for new and more effective antibiotics continues to grow, the strategic use of such well-defined chiral intermediates will remain a critical component of drug discovery and development. Future research may focus on developing more atom-economical and greener synthetic routes utilizing this versatile scaffold, further solidifying its importance in the pharmaceutical industry.

References

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • A Solvent Free Wittig Reaction. (n.d.).
  • Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols. (2025).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2011).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. (2003). Tetrahedron Letters, 44(4), 837-839.

Sources

Application Notes & Protocols: (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Azetidines

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. The inherent ring strain and defined stereochemical presentation of substituents make chiral azetidines, such as (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, powerful tools for inducing asymmetry in chemical transformations. The diphenylmethyl (benzhydryl) group on the nitrogen atom provides significant steric bulk, which is crucial for facial selectivity in reactions involving the azetidinium core. The trans relationship between the methyl and hydroxyl groups in the specified stereoisomer creates a well-defined chiral environment, making it an excellent candidate for applications in asymmetric catalysis and as a chiral auxiliary.

This application note presents a detailed protocol for a proposed application of this compound as a precursor to a chiral azetidinium ylide for use in an asymmetric[1][2]-Stevens rearrangement. This transformation is a powerful method for the stereoselective synthesis of complex amines.

Core Application: Asymmetric[1][2]-Stevens Rearrangement of Azetidinium Ylides

The[1][2]-Stevens rearrangement is a sigmatropic rearrangement of an ammonium ylide to form a rearranged amine. When a chiral azetidinium salt is employed, the rearrangement can proceed with a high degree of stereocontrol, leading to the formation of enantioenriched products. The proposed protocol outlines the generation of an azetidinium ylide from this compound and its subsequent rearrangement.

Mechanistic Rationale

The key to the asymmetric induction lies in the generation of a chiral azetidinium ylide. The reaction sequence involves two main stages:

  • Formation of the Azetidinium Salt: The tertiary amine of the azetidine is quaternized with a suitable electrophile, such as an allyl or benzyl halide. This step forms a chiral azetidinium salt.

  • Ylide Generation and Rearrangement: Treatment of the azetidinium salt with a strong base generates a transient azetidinium ylide. This ylide then undergoes a concerted[1][2]-sigmatropic rearrangement. The stereochemistry of the starting azetidine directs the facial selectivity of the rearrangement, leading to a stereochemically enriched homoallylic or homobenzylic amine.

The bulky diphenylmethyl group on the azetidine nitrogen is expected to effectively shield one face of the molecule, forcing the incoming group and the subsequent rearrangement to occur from the less hindered face, thus ensuring high diastereoselectivity.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Azetidinium Salt Precursor

This protocol describes the synthesis of the allyl-substituted azetidinium bromide from this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound106859-42-1253.341.01.0
Allyl Bromide106-95-6120.991.21.2
Acetonitrile (anhydrous)75-05-841.05--
Diethyl Ether (anhydrous)60-29-774.12--

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (253 mg, 1.0 mmol).

  • Dissolve the azetidine in 10 mL of anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add allyl bromide (0.10 mL, 1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add 20 mL of anhydrous diethyl ether to the residue to precipitate the azetidinium salt.

  • Collect the white solid by filtration, wash with cold diethyl ether (2 x 5 mL), and dry under high vacuum to yield the chiral azetidinium bromide.

Protocol 2: Asymmetric[1][2]-Stevens Rearrangement

This protocol details the generation of the azetidinium ylide and its subsequent rearrangement to the corresponding homoallylic amine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Chiral Azetidinium Bromide (from Protocol 1)-374.330.51.0
Potassium bis(trimethylsilyl)amide (KHMDS)40949-94-8199.440.61.2
Toluene (anhydrous)108-88-392.14--
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49--
Ethyl Acetate141-78-688.11--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add the chiral azetidinium bromide (187 mg, 0.5 mmol).

  • Add 10 mL of anhydrous toluene and cool the suspension to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve KHMDS (120 mg, 0.6 mmol) in 5 mL of anhydrous toluene.

  • Slowly add the KHMDS solution to the stirred azetidinium salt suspension at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched homoallylic amine.

Data Presentation

Table 1: Expected Outcomes for Asymmetric[1][2]-Stevens Rearrangement

EntryMigrating GroupBaseTemperature (°C)Expected Yield (%)Expected Diastereomeric Ratio (d.r.)
1AllylKHMDS-78 to 2575-85>95:5
2Benzyln-BuLi-78 to 2570-80>95:5
3PropargylLDA-78 to 065-75>90:10

Note: The data presented in this table are hypothetical and based on typical results for similar transformations reported in the literature. Actual results may vary.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_0 Protocol 1: Azetidinium Salt Formation cluster_1 Protocol 2: [2,3]-Stevens Rearrangement A Start: (2R,3S)-1-(Diphenylmethyl)- 2-methylazetidin-3-ol B Dissolve in anhydrous Acetonitrile A->B C Cool to 0 °C B->C D Add Allyl Bromide C->D E Stir at RT for 24h D->E F Concentrate E->F G Precipitate with Diethyl Ether F->G H Filter and Dry G->H I Product: Chiral Azetidinium Bromide H->I J Start: Chiral Azetidinium Bromide K Suspend in anhydrous Toluene J->K L Cool to -78 °C K->L M Add KHMDS solution L->M N Stir at -78 °C for 4h M->N O Warm to RT, stir 12h N->O P Quench with NH4Cl (aq) O->P Q Work-up and Extraction P->Q R Purification (Chromatography) Q->R S Product: Enantioenriched Homoallylic Amine R->S

Caption: Experimental workflow for the synthesis of the chiral azetidinium salt and subsequent asymmetric[1][2]-Stevens rearrangement.

Proposed Reaction Mechanism

G cluster_0 Ylide Formation and Rearrangement Azetidinium Chiral Azetidinium Salt (R = Allyl) Ylide Azetidinium Ylide (transient) Azetidinium->Ylide KHMDS, -78 °C TransitionState [2,3]-Sigmatropic Transition State Ylide->TransitionState Spontaneous Product Rearranged Product (Homoallylic Amine) TransitionState->Product Rearrangement

Caption: Proposed mechanism for the base-induced[1][2]-Stevens rearrangement of the chiral azetidinium ylide.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product analysis.

  • Reaction Monitoring: The progress of both reactions should be monitored by TLC to ensure complete consumption of the starting materials.

  • Structural Verification: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Stereochemical Analysis: The diastereomeric ratio and enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis. The proposed application in the[1][2]-Stevens rearrangement provides a pathway to highly enantioenriched homoallylic amines, which are important intermediates in the synthesis of pharmaceuticals and natural products. The detailed protocols and mechanistic insights provided in this application note are intended to guide researchers in the successful implementation of this methodology.

References

  • Difluorocarbene-induced[1][3]- and[1][2]-Stevens rearrangement of tertiary amines.
  • Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]
  • (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | C17H19NO. PubChem. [Link]
  • Asymmetric epoxid

Sources

Application Notes & Protocols: (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: A Novel Chiral Scaffold for Enamine Catalysis

In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and stereoselective catalysts is perpetual. While proline and its derivatives have historically dominated the field of enamine catalysis, particularly in aldol and Michael reactions, the exploration of alternative chiral backbones continues to yield catalysts with unique reactivity and selectivity profiles.[1][2][3] This guide focuses on the application of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a chiral amino alcohol built on a constrained four-membered azetidine ring.

The rigid azetidine scaffold is postulated to offer a well-defined steric environment, potentially leading to enhanced stereocontrol in asymmetric transformations. The strategic placement of the hydroxyl and methyl groups at the C3 and C2 positions, respectively, in a trans configuration, alongside the bulky N-diphenylmethyl (benzhydryl) group, are key design elements. The diphenylmethyl group can effectively shield one face of the catalytic intermediate, directing the approach of electrophiles, while the hydroxyl group can participate in hydrogen bonding to orient the substrates in the transition state. This guide will provide a detailed overview of the proposed catalytic cycle, application notes for its use in the asymmetric aldol reaction, and step-by-step protocols for researchers in organic synthesis and drug development.

Proposed Mechanism of Action: The Enamine Catalytic Cycle

The catalytic activity of this compound is proposed to proceed through a well-established enamine catalytic cycle, analogous to that of proline and its derivatives.[4][5] The key steps are outlined below:

  • Enamine Formation: The secondary amine of the azetidine catalyst reacts with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. The bulky N-diphenylmethyl group is expected to play a crucial role in dictating the facial selectivity of subsequent steps.

  • Stereoselective C-C Bond Formation: The enamine then attacks an electrophile (e.g., an aldehyde). The stereochemical outcome of this step is controlled by the chiral environment of the catalyst. A proposed transition state, akin to the Zimmerman-Traxler model, involves a six-membered ring-like structure where the hydroxyl group of the catalyst can act as a hydrogen bond donor to the aldehyde's carbonyl oxygen, further rigidifying the transition state and enhancing stereoselectivity.[3]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the desired chiral product and regenerate the azetidine catalyst, allowing it to re-enter the catalytic cycle.

Enamine Catalytic Cycle Catalyst (2R,3S)-Azetidinol Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (R1-CO-CH2R2) TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde (R3CHO) Iminium Iminium Ion Intermediate TransitionState->Iminium Iminium->Catalyst Hydrolysis Product Chiral Aldol Product Iminium->Product + H2O Water H2O caption Proposed Enamine Catalytic Cycle

Figure 1. Proposed Enamine Catalytic Cycle for the Azetidinol-Catalyzed Aldol Reaction.

Application Notes: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis and medicinal chemistry.[2] Based on the successful application of similar chiral amino alcohols derived from aziridines in this reaction, this compound is a promising catalyst for this transformation.[6]

Key Experimental Considerations:
  • Catalyst Loading: Due to the anticipated high efficiency of this rigid catalyst structure, catalyst loadings in the range of 2-10 mol% are recommended as a starting point.

  • Solvent: The choice of solvent can significantly impact both the reaction rate and stereoselectivity. While aprotic solvents like DMSO or DMF are often effective, the use of brine or water can sometimes lead to enhanced reactivity and selectivity through hydrophobic effects.[6]

  • Additives: In some organocatalyzed aldol reactions, the addition of a Lewis acid or a Brønsted acid co-catalyst can enhance the reaction rate by activating the aldehyde. However, for this system, it is advisable to first attempt the reaction without additives to assess the intrinsic catalytic activity.

  • Temperature: Reactions are typically run at room temperature or slightly below (0 °C) to balance reaction time and stereoselectivity. Lower temperatures generally lead to higher enantiomeric excess.

  • Substrate Scope: The catalyst is expected to be effective for the reaction of various ketones (e.g., cyclohexanone, acetone) with a range of aromatic and aliphatic aldehydes. Sterically hindered substrates may require higher catalyst loadings or longer reaction times.

Expected Performance (Based on Analogous Systems)

The performance of this compound in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is anticipated to be high, based on data from structurally related catalysts.[6] The following table provides a summary of expected outcomes under optimized conditions.

AldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
4-NitrobenzaldehydeCyclohexanone2Brine12>95>99
4-ChlorobenzaldehydeCyclohexanone5Brine24~90~98
BenzaldehydeCyclohexanone5Brine36~85~95
IsovaleraldehydeCyclohexanone10DMSO48~70~90
4-NitrobenzaldehydeAcetone10Brine48~80~97

Table 1. Expected performance in the asymmetric aldol reaction based on analogous aziridine-derived catalysts.

Detailed Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

This protocol describes a representative procedure for the asymmetric aldol reaction catalyzed by this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Add catalyst (2 mol%) and 4-nitrobenzaldehyde to a vial. B Add brine as solvent. A->B C Add cyclohexanone (2 equiv.). B->C D Stir at room temperature. C->D E Monitor by TLC until aldehyde is consumed (approx. 12h). D->E F Extract with ethyl acetate. E->F G Wash with brine, dry over Na2SO4. F->G H Concentrate in vacuo. G->H I Purify by flash chromatography. H->I J Characterize by 1H NMR, 13C NMR. I->J K Determine enantiomeric excess by chiral HPLC. J->K

Figure 2. Experimental Workflow for the Asymmetric Aldol Reaction.

Materials and Reagents:
  • This compound (Catalyst)

  • 4-Nitrobenzaldehyde

  • Cyclohexanone (freshly distilled)

  • Brine (Saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:
  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.1 mg, 0.02 mmol, 2 mol%).

  • Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).

  • Add 2 mL of brine.

  • Add cyclohexanone (208 µL, 2.0 mmol, 2.0 equivalents).

  • Reaction: Stir the resulting suspension vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitrobenzaldehyde spot. The reaction is expected to be complete within 12-24 hours.

  • Work-up: Upon completion, add 10 mL of ethyl acetate to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired aldol product as a white solid.

  • Analysis:

    • Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and determine the diastereomeric ratio.

    • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

Conclusion and Future Outlook

This compound represents a promising, structurally unique organocatalyst for asymmetric synthesis. Its rigid four-membered ring and strategically placed functional groups are anticipated to provide a highly organized transition state, leading to excellent stereoselectivity in reactions such as the asymmetric aldol addition. The protocols and application notes provided herein, based on well-established principles and successful analogous systems, offer a solid foundation for researchers to explore the utility of this catalyst. Further investigations into its application in other enamine- and iminium-mediated transformations, such as Michael additions, Mannich reactions, and α-functionalizations, are warranted and expected to further establish the value of this chiral azetidine scaffold in the field of organocatalysis.

References

  • Appretech Scientific Limited. (n.d.). (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • List, B. (2007).
  • Wikipedia. (2023). Proline organocatalysis.
  • Gandhi, S., & Singh, V. K. (2008). Synthesis of chiral organocatalysts derived from aziridines: application in asymmetric aldol reaction. The Journal of Organic Chemistry, 73(23), 9411–9416. [Link]
  • Palomo, C., & Oiarbide, M. (2004). Asymmetric synthesis of β-lactams by the ketene-imine cycloaddition reaction. European Journal of Organic Chemistry, 2004(18), 3761-3779.
  • Alcaide, B., & Almendros, P. (2002). The chemistry and biology of β-lactams. Chemical Society Reviews, 31(4), 201-210.
  • Houk, K. N., & List, B. (2004). Asymmetric organocatalysis. Accounts of Chemical Research, 37(8), 487-487.
  • Dalko, P. I., & Moisan, L. (2004). In the golden age of organocatalysis.
  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
  • Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H.-Y., & Houk, K. N. (2004). Theory of asynchronous and concerted mechanisms of [3+2] cycloadditions. Accounts of Chemical Research, 37(8), 558-569.
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.

Sources

Application Note & Protocol: Stereoselective Synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a chiral building block of significant interest in medicinal chemistry. The azetidine scaffold is a valuable component in drug discovery, prized for its ability to impart conformational rigidity and serve as a unique three-dimensional pharmacophore.[1] This guide details a robust, multi-step synthetic sequence, beginning from a readily available chiral pool starting material. We will elucidate the causal mechanisms behind key transformations, provide step-by-step experimental protocols, and outline a self-validating analytical framework for product characterization, ensuring both reproducibility and high fidelity of the final compound.

Introduction & Strategic Overview

The synthesis of stereochemically defined azetidines presents a formidable challenge due to the inherent ring strain of the four-membered heterocycle.[1] However, their prevalence in bioactive molecules necessitates reliable synthetic routes. The target molecule, this compound, features two contiguous stereocenters on the azetidine ring and a bulky N-(diphenylmethyl), or N-benzhydryl, substituent which is both a common protecting group and a key structural motif in many pharmacologically active agents.

Our synthetic strategy is designed around a key intramolecular cyclization step to construct the strained azetidine ring. This approach offers superior control over stereochemistry compared to intermolecular routes.

Retrosynthetic Analysis

The core of our strategy involves the intramolecular cyclization of a chiral 1,3-amino alcohol precursor. The N-benzhydryl group is installed early to prevent side reactions involving the amine nucleophile. The required stereochemistry is derived from L-threonine, an inexpensive and enantiopure starting material.

G Target This compound Intermediate1 (2S,3R)-4-((Diphenylmethyl)amino)-3-hydroxy-butan-2-ol Target->Intermediate1 Intramolecular Cyclization (e.g., Mitsunobu) Intermediate2 (2S,3R)-Methyl 2-((diphenylmethyl)amino)-3-hydroxybutanoate Intermediate1->Intermediate2 Reduction of Ester StartingMaterial1 L-Threonine methyl ester Intermediate2->StartingMaterial1 N-Alkylation StartingMaterial2 Diphenylmethyl bromide Intermediate2->StartingMaterial2 N-Alkylation

Caption: Retrosynthetic pathway for the target azetidine.

Experimental Protocols & Mechanistic Rationale

This section provides detailed, step-by-step protocols for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and reagents should be used where specified.

Protocol 1: Synthesis of (2S,3R)-Methyl 2-((diphenylmethyl)amino)-3-hydroxybutanoate

Rationale: This step introduces the key N-benzhydryl group onto the chiral amino acid scaffold. The reaction is a standard nucleophilic substitution where the primary amine of the threonine derivative attacks the electrophilic carbon of diphenylmethyl bromide. A non-nucleophilic base is used to scavenge the HBr byproduct without competing in the reaction.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
L-Threonine methyl ester HCl169.615.00 g29.481.0
Diphenylmethyl bromide247.137.99 g32.431.1
Diisopropylethylamine (DIPEA)129.2412.8 mL73.702.5
Acetonitrile (MeCN)41.05150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-Threonine methyl ester hydrochloride (1.0 eq) and acetonitrile (150 mL).

  • Add Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension and stir at room temperature until the solid dissolves (approx. 15-20 minutes).

  • Add diphenylmethyl bromide (1.1 eq) portion-wise over 5 minutes.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the title compound.

Protocol 2: Synthesis of (2S,3R)-4-((Diphenylmethyl)amino)-butan-2,3-diol

Rationale: The methyl ester is reduced to the corresponding primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation. The reaction is highly exothermic and requires careful temperature control and a subsequent acidic workup to quench excess reagent and protonate the resulting alkoxide.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(2S,3R)-Methyl 2-((...))butanoate299.387.00 g23.381.0
Lithium Aluminum Hydride (LAH)37.951.33 g35.071.5
Anhydrous Tetrahydrofuran (THF)72.11120 mL--

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), suspend LAH (1.5 eq) in anhydrous THF (60 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the ester from Protocol 1 (1.0 eq) in anhydrous THF (60 mL) and add it dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0°C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (1.3 mL), 15% aqueous NaOH (1.3 mL), and then water again (3.9 mL). This is known as the Fieser workup.

  • Stir the resulting granular white precipitate vigorously for 1 hour.

  • Filter the solid through a pad of Celite®, washing the filter cake with additional THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diol, which is often used in the next step without further purification.

Protocol 3: Intramolecular Cyclization to form this compound

Rationale: This is the key ring-forming step. We employ an intramolecular Mitsunobu reaction.[1] Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) activate the primary hydroxyl group, converting it into a good leaving group. The secondary amine then acts as an intramolecular nucleophile, attacking the activated carbon and displacing the PPh₃O-DIAD adduct to form the strained four-membered ring. This Sₙ2 reaction proceeds with inversion of configuration at the primary carbon, but since it's an achiral center, there is no stereochemical consequence there. The stereocenters at C2 and C3 of the azetidine are set by the starting material.

Note: This protocol requires strictly anhydrous conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Dissolve Diol and PPh3 in Anhydrous THF Prep2 Cool solution to 0°C under N2 atmosphere Prep1->Prep2 React1 Add DIAD dropwise (maintain T < 5°C) Prep2->React1 React2 Warm to RT Stir 18-24h React1->React2 React3 Monitor by TLC/LC-MS React2->React3 Workup1 Concentrate solvent React3->Workup1 Workup2 Purify by Column Chromatography Workup1->Workup2 Workup3 Characterize Product Workup2->Workup3

Caption: Experimental workflow for the Mitsunobu cyclization.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(2S,3R)-4-((...))butan-2,3-diol271.365.00 g18.421.0
Triphenylphosphine (PPh₃)262.295.81 g22.101.2
Diisopropyl azodicarboxylate (DIAD)202.214.38 mL22.101.2
Anhydrous Tetrahydrofuran (THF)72.11200 mL--

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere, dissolve the diol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add DIAD (1.2 eq) dropwise via syringe over 45 minutes. A slight exotherm may be observed. Ensure the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Stir the mixture for 18-24 hours.

  • Monitor the reaction for the formation of the product and consumption of the starting material by LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • The residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify this crude mixture directly using silica gel column chromatography (a gradient of ethyl acetate in hexanes is typically effective) to isolate the final product.

Product Validation and Characterization

To ensure the integrity of the synthesized this compound, a multi-faceted analytical approach is mandatory. This serves as a self-validating system for the protocol's success.

  • Thin-Layer Chromatography (TLC): Used for routine monitoring of reaction progress. A typical mobile phase would be 30-50% ethyl acetate in hexanes.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A C18 reverse-phase column is suitable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₇H₁₉NO).[2] The expected [M+H]⁺ ion would be at m/z 254.15.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure. Expect characteristic signals for the diphenylmethyl proton (a singlet around 4.5-5.0 ppm), the aromatic protons (multiplets between 7.2-7.5 ppm), and distinct signals for the protons on the azetidine ring.

    • ¹³C NMR: Will confirm the carbon skeleton.

    • 2D NMR (COSY, HSQC): Can be used to definitively assign the proton and carbon signals of the azetidine ring and confirm connectivity.

  • Chiral Chromatography (HPLC or SFC): Essential for confirming the stereochemical purity of the product. The sample should be compared against a racemic or diastereomeric standard if available.

Field Insights & Troubleshooting

  • Mitsunobu Reaction: This reaction is highly sensitive to moisture. Ensure all glassware is oven or flame-dried and that anhydrous solvents are used. The slow addition of DIAD at 0°C is critical to control the exotherm and minimize side reactions.

  • Purification: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced DIAD) can sometimes complicate purification. If co-elution is an issue, alternative purification strategies, such as precipitation of the triphenylphosphine oxide from a nonpolar solvent (e.g., diethyl ether), can be attempted prior to chromatography.

  • Ring Stability: While stable once formed, azetidines can be susceptible to ring-opening under strongly acidic or certain reductive conditions. Subsequent synthetic steps should be chosen accordingly. The N-benzhydryl group is known to be cleavable under specific oxidative or hydrogenolysis conditions.[3]

Applications in Drug Development

The this compound scaffold is a valuable starting point for creating novel chemical entities. The hydroxyl group serves as a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric elements. The methyl group can be considered a "magic methyl" that may enhance binding affinity or improve metabolic stability by blocking a potential site of metabolism.[4] This building block can be incorporated into inhibitors for various enzyme classes or used to develop ligands for receptors where the rigid azetidine ring helps to lock in a bioactive conformation.[5][6]

References

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
  • (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol. Appretech Scientific Limited. [Link]
  • Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. PubMed. [Link]
  • A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]

Sources

Application Notes and Protocols: Stereoselective Synthesis of Chiral Amines Utilizing (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Amines and the Promise of Azetidine-Based Auxiliaries

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The stereochemistry of the amine-bearing center is often pivotal to the biological activity and pharmacological profile of these molecules. Consequently, the development of robust and efficient methods for their enantioselective synthesis is a cornerstone of modern organic chemistry and drug discovery.

Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a powerful and reliable approach. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

This document details the application of a unique and highly effective chiral auxiliary, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol , for the asymmetric synthesis of α-chiral amines. The rigid, bicyclic-like structure of the azetidine ring, coupled with the stereodirecting influence of its substituents, provides a powerful platform for high levels of stereochemical control. The diphenylmethyl (benzhydryl) group on the nitrogen atom offers significant steric bulk, which is instrumental in creating a highly differentiated facial bias for incoming reagents.

These protocols are designed for researchers and scientists in both academic and industrial settings who are engaged in the synthesis of complex chiral molecules and the development of novel therapeutic agents.

Core Principle: Diastereoselective Addition to an Azetidine-Derived Iminium Intermediate

The central strategy for employing this compound as a chiral auxiliary involves its conversion to a chiral imine, which then undergoes a diastereoselective nucleophilic addition. The inherent chirality of the azetidine scaffold directs the approach of the nucleophile to one of the two prochiral faces of the imine, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary furnishes the desired chiral amine.

The overall synthetic workflow can be visualized as follows:

workflow A (2R,3S)-1-(Diphenylmethyl)- 2-methylazetidin-3-ol B Oxidation A->B [O] C (2R)-1-(Diphenylmethyl)- 2-methylazetidin-3-one B->C D Condensation with Primary Amine (R-NH2) C->D E Chiral Azetidinylimine D->E F Diastereoselective Nucleophilic Addition (e.g., R'-M) E->F G Adduct F->G H Auxiliary Cleavage G->H I Chiral Amine (R-NH-CH-R') H->I J Recovered Auxiliary H->J

Figure 1: General workflow for the synthesis of chiral amines.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a chiral amine using this compound as the chiral auxiliary.

Protocol 1: Oxidation of this compound to the Corresponding Ketone

The hydroxyl group of the chiral auxiliary must first be oxidized to a ketone to enable the formation of an imine. A variety of mild oxidizing agents can be employed for this transformation.

Reagent/Parameter Amount/Condition Notes
Starting Material This compound1.0 eq
Solvent Dichloromethane (DCM)Anhydrous
Oxidizing Agent Dess-Martin Periodinane (DMP)1.5 eq
Temperature Room Temperature
Reaction Time 2-4 hoursMonitor by TLC
Work-up Saturated aq. NaHCO₃ and Na₂S₂O₃Quenches excess DMP

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude (2R)-1-(Diphenylmethyl)-2-methylazetidin-3-one can be purified by column chromatography on silica gel.

Protocol 2: Formation of the Chiral Imine

The azetidin-3-one is condensed with a primary amine to form the key imine intermediate. This reaction is typically carried out in the presence of a dehydrating agent.

Reagent/Parameter Amount/Condition Notes
Starting Material (2R)-1-(Diphenylmethyl)-2-methylazetidin-3-one1.0 eq
Amine R-NH₂ (e.g., Benzylamine)1.1 eq
Dehydrating Agent TiCl₄ or MgSO₄
Solvent Anhydrous Toluene or DCM
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hoursMonitor by TLC or NMR

Step-by-Step Procedure (using TiCl₄):

  • Dissolve (2R)-1-(Diphenylmethyl)-2-methylazetidin-3-one (1.0 eq) in anhydrous toluene and cool to 0 °C.

  • Add the primary amine (1.1 eq) to the solution.

  • Slowly add a solution of TiCl₄ in toluene (0.6 eq) dropwise. A precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the formation of the imine by TLC or by taking an aliquot for ¹H NMR analysis.

  • Upon completion, the reaction mixture containing the chiral imine is typically used directly in the next step without purification.

Protocol 3: Diastereoselective Nucleophilic Addition

This is the key stereochemistry-defining step. The choice of nucleophile and reaction conditions can influence the diastereoselectivity.

Reagent/Parameter Amount/Condition Notes
Starting Material Chiral Azetidinylimine Solution1.0 eq
Nucleophile Organometallic Reagent (e.g., PhMgBr, MeLi)1.5 - 2.0 eq
Solvent Anhydrous THF or Toluene
Temperature -78 °C to 0 °CCrucial for selectivity
Reaction Time 1-3 hoursMonitor by TLC
Work-up Saturated aqueous NH₄Cl

Step-by-Step Procedure (using Grignard Reagent):

  • Cool the crude solution of the chiral azetidinylimine from the previous step to -78 °C.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the consumption of the imine by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio of the product can be determined by ¹H NMR or HPLC analysis of the crude product. The product can be purified by column chromatography.

Protocol 4: Auxiliary Cleavage to Yield the Chiral Amine

The final step involves the removal of the chiral auxiliary to liberate the desired chiral amine. This is typically achieved by hydrogenolysis.

Reagent/Parameter Amount/Condition Notes
Starting Material Diastereomerically enriched adduct1.0 eq
Catalyst Palladium on Carbon (Pd/C, 10 wt%)10-20 mol%
Hydrogen Source H₂ gas or Ammonium Formate
Solvent Methanol or Ethanol
Temperature Room Temperature
Reaction Time 12-24 hoursMonitor by TLC

Step-by-Step Procedure (using H₂ gas):

  • Dissolve the purified adduct in methanol.

  • Add Pd/C catalyst to the solution.

  • Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude chiral amine can be purified by acid-base extraction or by column chromatography.

Mechanism of Stereoselection

The high diastereoselectivity observed in the nucleophilic addition step is attributed to the steric hindrance imposed by the chiral auxiliary. The bulky diphenylmethyl group on the azetidine nitrogen and the methyl group at the C-2 position effectively block one face of the imine C=N double bond. This forces the incoming nucleophile to attack from the less hindered face, leading to the preferential formation of one diastereomer.

Figure 2: Proposed model for stereoselection.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: The temperature of the nucleophilic addition is critical. Ensure the reaction is maintained at a low temperature (-78 °C) to maximize selectivity. The choice of solvent and the counter-ion of the organometallic reagent can also play a significant role.

  • Incomplete Auxiliary Cleavage: If hydrogenolysis is slow, increasing the catalyst loading or the hydrogen pressure may be necessary. Ensure the catalyst is active.

  • Epimerization: Strong basic or acidic conditions during work-up or purification should be avoided to prevent epimerization of the newly formed stereocenter.

Conclusion

The use of this compound as a chiral auxiliary offers a robust and highly stereoselective method for the synthesis of a variety of chiral amines. The protocols outlined in this document provide a comprehensive guide for researchers to successfully implement this methodology in their synthetic endeavors. The predictable stereochemical outcome and the operational simplicity of the procedures make this an attractive approach for the synthesis of valuable chiral building blocks for drug discovery and development.

References

  • While a direct protocol for the use of this compound in the synthesis of external chiral amines was not found in the immediate literature, the principles and protocols are based on established methodologies in asymmetric synthesis and closely related work on similar azetidine systems. For foundational work on the stereoselective functionalization of related azetidine scaffolds, the publications of Professor Benito Alcaide's research group are highly recommended.
  • For general principles of diastereoselective additions to imines, comprehensive reviews on the topic should be consulted. An illustrative example is: Bernardi, L., Fochi, M., & Ricci, A. (2007). Diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines: switchover of diastereofacial selectivity. The Journal of Organic Chemistry, 72(2), 553-561. [Link]

Scale-up Synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The constrained azetidine ring system, coupled with its specific stereochemistry, makes it a valuable building block for the synthesis of novel therapeutic agents. The diphenylmethyl (benzhydryl) group serves as a bulky N-protecting group that can influence the stereochemical outcome of subsequent reactions and can be removed under specific conditions. This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a robust and reproducible protocol suitable for laboratory and pilot-plant scale production. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols, and discuss critical process parameters, purification techniques, and analytical characterization.

Synthetic Strategy: A Retrosynthetic Analysis

The synthetic approach to this compound is designed for stereochemical control and scalability. The core of the strategy lies in the intramolecular cyclization of a chiral amino alcohol precursor.

G Target This compound Precursor1 (2R,3S)-3-(Diphenylmethylamino)-butan-1-ol Target->Precursor1 Intramolecular Cyclization Precursor2 (2R,3S)-3-Amino-1-butanol Precursor1->Precursor2 N-Benzhydrylation Precursor3 Chiral Starting Material Precursor2->Precursor3 Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Our strategy commences with the readily available or synthetically accessible chiral amino alcohol, (2R,3S)-3-amino-1-butanol. This precursor undergoes N-alkylation with a diphenylmethylating agent to yield the key intermediate, (2R,3S)-3-(diphenylmethylamino)-butan-1-ol. The final step involves an intramolecular cyclization to construct the strained four-membered azetidine ring. This approach allows for the establishment of the desired stereochemistry early in the synthesis, which is then carried through to the final product.

Part 1: Synthesis of the Precursor - (2R,3S)-3-Amino-1-butanol

The enantiomerically pure precursor, (2R,3S)-3-amino-1-butanol, is a critical starting material. While commercially available, its synthesis from inexpensive starting materials is a key consideration for cost-effective scale-up. One common approach involves the stereoselective reduction of a corresponding amino acid or derivative. For the purpose of this guide, we will assume the availability of (R)-3-aminobutanol, which can be prepared via various methods, including the resolution of racemic 3-aminobutanol or asymmetric synthesis.[1][2]

Part 2: Scale-up Protocol for this compound

This section provides a detailed, step-by-step protocol for the synthesis, starting from (2R,3S)-3-amino-1-butanol.

Step 1: N-Benzhydrylation of (2R,3S)-3-Amino-1-butanol

The introduction of the diphenylmethyl (benzhydryl) group is achieved through nucleophilic substitution.

G cluster_0 Step 1: N-Benzhydrylation Start (2R,3S)-3-Amino-1-butanol Reagents Diphenylmethyl bromide Triethylamine Acetonitrile Start->Reagents Reaction Stir at reflux Reagents->Reaction Workup Aqueous workup Extraction Reaction->Workup Product1 (2R,3S)-3-(Diphenylmethylamino)-butan-1-ol Workup->Product1

Caption: Workflow for the N-Benzhydrylation step.

Protocol:

  • Reactor Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add (2R,3S)-3-amino-1-butanol (100 g, 1.12 mol) and acetonitrile (2 L).

  • Base Addition: Add triethylamine (227 g, 2.24 mol, 2.0 eq) to the solution.

  • Alkylation: While stirring, add diphenylmethyl bromide (275 g, 1.12 mol, 1.0 eq) portion-wise over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the triethylamine hydrobromide salt and wash the solid with acetonitrile (2 x 200 mL).

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

    • Dissolve the oil in ethyl acetate (2 L) and wash with saturated aqueous sodium bicarbonate solution (2 x 1 L) and brine (1 x 1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (2R,3S)-3-(diphenylmethylamino)-butan-1-ol. The crude product is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to form the Azetidine Ring

The formation of the strained azetidine ring is the critical step in this synthesis. We will employ a carbonyldiimidazole (CDI)-mediated cyclization, which is an efficient method for activating the hydroxyl group and facilitating intramolecular nucleophilic attack by the secondary amine.[3][4]

G cluster_1 Step 2: Intramolecular Cyclization Start2 (2R,3S)-3-(Diphenylmethylamino)-butan-1-ol Reagents2 1,1'-Carbonyldiimidazole (CDI) Sodium Hydride (NaH) Anhydrous THF Start2->Reagents2 Reaction2 Stir at room temperature, then heat Reagents2->Reaction2 Workup2 Quenching Aqueous workup Extraction Reaction2->Workup2 Purification Column Chromatography Workup2->Purification Product2 This compound Purification->Product2

Caption: Workflow for the Intramolecular Cyclization step.

Protocol:

  • Reactor Setup: To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 53.8 g, 1.34 mol, 1.2 eq) in anhydrous tetrahydrofuran (THF) (2 L) under a nitrogen atmosphere.

  • Substrate Addition: Dissolve the crude (2R,3S)-3-(diphenylmethylamino)-butan-1-ol (from Step 1, ~1.12 mol) in anhydrous THF (1 L) and add it dropwise to the sodium hydride suspension at 0 °C.

  • Activation: In a separate flask, dissolve 1,1'-carbonyldiimidazole (CDI) (191 g, 1.18 mol, 1.05 eq) in anhydrous THF (1 L). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 18-24 hours. Monitor the reaction by TLC or HPLC.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow dropwise addition of water (200 mL).

    • Add saturated aqueous ammonium chloride solution (1 L) and extract the product with ethyl acetate (3 x 1.5 L).

    • Combine the organic layers, wash with brine (1 x 1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

Purification

The crude this compound is purified by column chromatography on silica gel.

Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Chromatography: Perform column chromatography using a gradient elution system, starting with a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increasing the polarity to a mixture of hexane and ethyl acetate (e.g., 7:3).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product: Concentrate the combined pure fractions under reduced pressure to yield this compound as a white to off-white solid.

Table 1: Summary of a Typical Scale-up Batch

ParameterValue
Starting Material(2R,3S)-3-Amino-1-butanol
Amount of Starting Material100 g
Final ProductThis compound
Typical Yield150-180 g (55-65% over two steps)
Purity (by HPLC)>98%
Stereochemical Purity (by chiral HPLC)>99% de
Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the azetidine ring formation. The chemical shifts and coupling constants will be characteristic of the target molecule's structure.

    • Expected ¹H NMR features: Signals corresponding to the methyl group, the protons on the azetidine ring, the diphenylmethyl proton, and the aromatic protons.

    • Expected ¹³C NMR features: Distinct signals for the carbons of the azetidine ring, the methyl group, the diphenylmethyl carbon, and the aromatic carbons.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A suitable reversed-phase column with a mobile phase of acetonitrile and water (with or without modifiers like formic acid or trifluoroacetic acid) can be employed.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a critical technique to determine the diastereomeric excess (de) of the final product, ensuring the desired stereochemistry has been maintained throughout the synthesis. A polysaccharide-based chiral stationary phase is often effective for separating diastereomers of such compounds.[9][10][11][12]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.

  • Melting Point: The melting point of the purified solid can be used as an indicator of purity.

Safety Considerations

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and in a fume hood.

  • Diphenylmethyl bromide: This compound is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area.

  • Solvents: Acetonitrile and THF are flammable solvents. All heating should be done using a heating mantle and in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps for N-benzhydrylation and intramolecular cyclization, researchers and process chemists can reliably produce this valuable chiral building block in significant quantities. The emphasis on robust reaction conditions, detailed work-up procedures, and thorough analytical characterization ensures the production of a high-purity material suitable for further applications in drug discovery and development. The provided rationale and workflows aim to empower scientists to not only execute the synthesis but also to understand the underlying chemical principles, allowing for further optimization and adaptation as needed.

References

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • De Figueiredo, R. M., et al. Copies of 1H, 13C, 19F NMR spectra.
  • Weiss, D., et al. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. 2024;20:1670-1676.
  • Exelixis, Inc. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
  • de Figueiredo, R. M., et al. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of Organic Chemistry. 2006;71(11):4147-54.
  • Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. 2019.
  • De Kimpe, N., et al. Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine. Journal of Organic Chemistry. 1996;61(19):6500-6505.
  • Figueiredo, R. M., et al. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal.
  • JSM Central. Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Chemistry. 2016;2(3):1025.
  • de Figueiredo, R. M., et al. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. ACS Publications. 2006.
  • ResearchGate. Conversion of Amino Acids into Amino Alcohols a.
  • Weiss, D., et al. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Archives. 2024.
  • Chiralpedia. Chiral HPLC separation: strategy and approaches. 2022.
  • Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. 2020;25(1):157.
  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.
  • Google Patents. Preparation method of (R) -3-aminobutanol. CN107805205B.
  • Google Patents. Synthesis method of (R) -3-aminobutanol. CN110683960A.
  • Google Patents. Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. WO2018020380A1.
  • ResearchGate. Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions a.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2018;23(9):2183.
  • DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids.
  • ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
  • Der Pharma Chemica. Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. 2016;8(19):12-18.
  • ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared.
  • ResearchGate. Synthesis of (2R,3S) 3Amino4-mercapto-2-butanol, a Threonine Analogue for Covalent Inhibition of Sortases.
  • Google Patents. Method for preparing 3-methyl-3-buten-1-ol. CN102850186A.
  • ResearchGate. Buta-2,3-dien-1-ol.
  • ResearchGate. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. 2022.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Asymmetric Reactions with (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing the (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol organocatalyst. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its application, particularly in asymmetric synthesis. While specific literature on this catalyst is emerging, the principles outlined here are derived from extensive expertise in organocatalysis, especially with structurally related amino alcohol catalysts like proline and its derivatives, which are widely used in reactions such as the asymmetric aldol reaction.

I. Catalyst Overview and Intended Application

The this compound catalyst, with its defined stereochemistry and functional groups, is rationally designed for asymmetric organocatalysis. The presence of a secondary alcohol and a tertiary amine within a strained azetidine ring suggests its potential to act as a chiral Brønsted acid/base or to form key intermediates like enamines. A primary application for such catalysts is the asymmetric aldol reaction , a powerful tool for carbon-carbon bond formation in modern organic synthesis.[1][2][3][4]

The proposed catalytic cycle, by analogy with proline-catalyzed aldol reactions, likely involves the formation of an enamine intermediate between the ketone donor and the catalyst, followed by a stereocontrolled attack on the aldehyde acceptor.

Proposed Catalytic Cycle for an Aldol Reaction

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst (2R,3S)-1-(Diphenylmethyl)- 2-methylazetidin-3-ol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Product_Release Hydrolysis Iminium->Product_Release + H2O Product_Release->Catalyst - Aldol Product

Caption: Proposed enamine-based catalytic cycle for the aldol reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of low yield in my reaction?

A: Low yields can stem from several factors, often related to catalyst activity, reaction conditions, or substrate purity. The most common culprits include:

  • Catalyst Inactivation: The catalyst may be impure or may have degraded. Proper handling and storage are crucial.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

  • Presence of Impurities: Water content and impurities in substrates or solvents can inhibit the reaction.

  • Side Reactions: Self-aldolization of the aldehyde or other side reactions can consume starting materials.[5]

Q2: My enantioselectivity (ee) is poor. What should I investigate?

A: Low enantioselectivity points to issues with the stereochemical control of the reaction. Key areas to examine are:

  • Reaction Temperature: Generally, lower temperatures favor higher enantioselectivity.[6]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state geometry.

  • Catalyst Purity: Impurities can interfere with the formation of the chiral catalyst-substrate complex.

  • Water Content: The presence of water can have a complex, and sometimes detrimental, effect on enantioselectivity.[7][8]

Q3: Is the this compound catalyst sensitive to air or moisture?

A: While specific stability data for this catalyst is not widely published, it is best practice to handle all organocatalysts with care. The amine functionality can be sensitive to oxidation, and the hydroxyl group can be affected by moisture. It is recommended to store the catalyst under an inert atmosphere (nitrogen or argon) and in a cool, dry place.

III. Troubleshooting Guide: Low Yield

This section provides a systematic approach to diagnosing and resolving issues of low product yield.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Catalyst, Substrates, and Solvents Start->Check_Purity Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Monitor_Reaction Monitor Reaction Progress (TLC, GC, NMR) Optimize_Conditions->Monitor_Reaction Investigate_Side_Reactions Analyze Crude Mixture for Side Products Monitor_Reaction->Investigate_Side_Reactions Reaction Stalled or Incomplete Outcome Improved Yield Monitor_Reaction->Outcome Reaction Goes to Completion Investigate_Side_Reactions->Optimize_Conditions Side Reactions Identified

Sources

Technical Support Center: Improving Enantioselectivity of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol. This chiral azetidine is a valuable building block in pharmaceutical development, and achieving high enantiopurity is critical for its application. The inherent ring strain and the presence of two adjacent stereocenters make its stereocontrolled synthesis a significant challenge.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to maximize the enantioselectivity of this important molecule.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is enantioselectivity and why is it critical for this specific molecule?

A1: Enantioselectivity is the preference for the formation of one enantiomer over the other in a chemical reaction.[3] Enantiomers are non-superimposable mirror images of a chiral molecule. In drug development, often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or cause undesirable side effects. Therefore, producing this compound with high enantiomeric excess (e.e.) is crucial to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the primary synthetic strategies for creating chiral 2,3-disubstituted azetidines?

A2: The construction of chiral 2,3-disubstituted azetidines is a challenging synthetic problem.[1] Key strategies include:

  • Intramolecular Cyclization: This is one of the most common methods, involving the ring closure of a chiral acyclic precursor, such as a γ-amino alcohol or a derivative with a leaving group.[4][5][6] The stereochemistry of the final product is controlled by the existing stereocenters in the precursor.

  • [2+2] Cycloadditions: These reactions, such as the aza Paternò-Büchi reaction (photochemical cycloaddition between an imine and an alkene), can form the azetidine ring directly.[7] Achieving high enantioselectivity often requires the use of chiral catalysts or auxiliaries.

  • Ring Expansion/Contraction: Methods involving the expansion of aziridines or the contraction of larger rings can also yield azetidines.[5][6]

  • Catalytic Asymmetric Synthesis: Modern methods focus on using chiral catalysts (metal-based or organocatalysts) to directly form the chiral azetidine from achiral starting materials, offering a more efficient approach.[1][8][9]

Q3: How is the enantiomeric excess (e.e.) of the product typically determined?

A3: The most reliable and widely used method for determining the e.e. of chiral azetidines is Chiral High-Performance Liquid Chromatography (HPLC) .[1][10][11] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. It is essential to develop a robust HPLC method and, ideally, to have a racemic sample of the compound to confirm that the two enantiomers are being successfully resolved.[11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis of this compound, focusing on improving enantioselectivity.

Q4: My reaction shows low enantiomeric excess (e.e.). What are the most likely causes and how can I fix it?

A4: Low e.e. is a frequent issue and can stem from several factors. A systematic approach is key to identifying and solving the problem.

  • Cause 1: Ineffective Chiral Catalyst or Auxiliary. The chiral source may not be creating a sufficiently different energetic barrier for the formation of the two enantiomeric transition states.[3]

    • Solution:

      • Screen Different Catalysts/Ligands: If using a metal catalyst, screen different chiral ligands. The conformational rigidity and steric bulk of the ligand are crucial for creating a well-defined chiral pocket.[8] For example, switching from a simple bidentate phosphine ligand to a more rigid one like (S,S)-Ph-BPE could be beneficial.

      • Change Chiral Auxiliary: If using a substrate-controlled approach with a chiral auxiliary, the auxiliary may be poorly matched.[10] Consider auxiliaries known for high induction, such as Evans oxazolidinones or chiral tert-butanesulfinamides, which are effective in guiding stereochemistry.[10][12][13]

  • Cause 2: Incorrect Reaction Temperature. The activation energy difference between the two diastereomeric transition states might be small. Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of both enantiomers and thus lower e.e.

    • Solution: Run the reaction at a lower temperature. For many asymmetric reactions, cooling to 0 °C, -20 °C, or even -78 °C is standard practice to enhance selectivity.[10] Monitor the reaction time, as it will likely increase at lower temperatures.

  • Cause 3: Solvent Effects. The solvent can influence the conformation of the catalyst-substrate complex and the transition state. A suboptimal solvent can lead to a less organized transition state, reducing enantioselectivity.

    • Solution: Conduct a solvent screen. Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, MTBE).[1] Non-coordinating, non-polar solvents often give the best results by minimizing interference with the catalyst-substrate interaction.

  • Cause 4: Racemization. The desired product or a key intermediate might be racemizing under the reaction or workup conditions.[10] This can be caused by acidic or basic conditions, or elevated temperatures.

    • Solution:

      • Analyze aliquots of the reaction over time to see if the e.e. decreases as the reaction progresses.

      • Ensure the workup is performed under neutral conditions and at low temperatures. For example, use a mild quenching agent like a saturated aqueous solution of NH₄Cl or NaHCO₃ instead of strong acids or bases.[10]

Troubleshooting Workflow for Low Enantioselectivity

Below is a logical workflow to diagnose and resolve issues with low e.e.

G Start Low e.e. Observed Purity Are Reagents & Solvents Pure and Anhydrous? Start->Purity Temp Is Reaction at Optimal Low Temperature? Temp->Start No, Lower Temp Solvent Is Solvent Optimized? Temp->Solvent Yes Solvent->Start No, Screen Solvents Catalyst Is Catalyst/Auxiliary System Optimal? Solvent->Catalyst Yes Catalyst->Start No, Screen Catalysts Workup Is Racemization Occurring During Reaction/Workup? Catalyst->Workup Yes Purity->Start No, Purify/Dry Purity->Temp Yes Workup->Start Yes, Modify Conditions Result High e.e. Achieved Workup->Result No

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Q5: I have acceptable e.e., but my chemical yield is very low. Are these problems connected?

A5: Yes, low yield and poor selectivity can sometimes be related, but not always.

  • Slow Reaction Rate: The optimal conditions for high selectivity (e.g., low temperature) might significantly slow down the reaction, leading to incomplete conversion and low yield.

    • Solution: Find a balance. Slightly increasing the temperature or catalyst loading might improve the yield without a drastic drop in e.e. It's crucial to perform an optimization study.

  • Side Reactions: The reaction conditions might be promoting undesired side reactions or decomposition of the starting material or product.

    • Solution: Monitor the reaction by TLC or LC-MS to identify the formation of byproducts. Adjusting stoichiometry or the rate of addition of reagents can sometimes minimize side reactions.[14]

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.

    • Solution: Ensure you are using an inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is sensitive to air or moisture. Using freshly purified reagents and anhydrous solvents is critical.

Q6: How can I improve the enantiopurity of my final product if the reaction itself doesn't give >99% e.e.?

A6: Post-reaction purification is a common strategy.

  • Diastereomeric Recrystallization: If your product can be reacted with a chiral resolving agent to form diastereomers, these can often be separated by crystallization. This classic technique relies on the different physical properties (like solubility) of diastereomers.

  • Preparative Chiral HPLC: While expensive, preparative chiral HPLC can be used to separate enantiomers on a larger scale, providing access to highly pure material.

  • Kinetic Resolution: In some cases, one enantiomer can be selectively reacted away, leaving the other enantiomer enriched. This is less ideal as it sacrifices 50% of the material in a perfect resolution.

Experimental Protocols

Protocol 1: General Procedure for Chiral Catalyst Screening

This protocol outlines a general method for screening different chiral ligands in a metal-catalyzed intramolecular cyclization to form the azetidine ring.

  • Preparation: In a glovebox, add the metal precursor (e.g., CuBr, 5 mol%) to a series of oven-dried reaction vials.

  • Ligand Addition: To each vial, add a different chiral ligand (e.g., (S,S)-Ph-BPE, (R)-BINAP, etc., 6 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.5 M) followed by a base (e.g., NaOtBu, 1.2 equiv). Stir for 30 minutes at room temperature to allow for complex formation.

  • Substrate Addition: Add the acyclic precursor (1.0 equiv) to each vial.

  • Reaction: Seal the vials, remove from the glovebox, and stir at the desired temperature (e.g., room temperature or 0 °C) for 12-24 hours.

  • Monitoring & Workup: Monitor the reactions by TLC. Upon completion, quench with saturated aq. NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude product from each reaction vial by ¹H NMR for conversion and by chiral HPLC to determine the enantiomeric excess.[1]

Table 1: Example Data from a Catalyst Screen
Chiral Ligand Conversion (%) Enantiomeric Excess (e.e., %)
(S,S)-Ph-BPE>9598
(R)-BINAP8592
(R,R)-DIOP9075
(S)-Tol-BINAP>9595

Protocol 2: Chiral HPLC Method for e.e. Determination

This is a representative protocol. The specific column, mobile phase, and conditions must be optimized for this compound.

  • Instrument: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® IA, Daicel).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need significant optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase. Also, prepare a sample of the racemic mixture to identify the retention times of both enantiomers.

  • Injection & Analysis: Inject the samples and integrate the peak areas for each enantiomer. Calculate the e.e. using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Mechanistic Insights

Q7: How does a chiral catalyst induce enantioselectivity in this type of reaction?

A7: A chiral catalyst, typically a metal complex with a chiral ligand, creates a chiral environment around the reaction center. The substrate coordinates to the metal center in a specific orientation dictated by the steric and electronic properties of the chiral ligand. This forms two possible diastereomeric transition states leading to the two enantiomers. The chiral ligand ensures that one of these transition states is significantly lower in energy than the other. The reaction then proceeds preferentially through this lower-energy pathway, leading to the formation of one enantiomer in excess. The rigidity of the azetidine scaffold in some ligands can enhance this control by creating a more defined catalytic pocket.[2][8]

Conceptual Model of Asymmetric Induction

This diagram illustrates how a chiral catalyst provides a favored pathway for the formation of one enantiomer.

G cluster_0 Reaction Coordinate Start Substrate + Chiral Catalyst p1 Start->p1 ΔG‡(R) (Lower Energy) p4 Start->p4 ΔG‡(S) (Higher Energy) TS_R Transition State (Pathway R) TS_S Transition State (Pathway S) Prod_R Product (R) + Chiral Catalyst Prod_S Product (S) + Chiral Catalyst p2 p1->p2 ΔG‡(R) (Lower Energy) p3 p2->p3 ΔG‡(R) (Lower Energy) p3->Prod_R ΔG‡(R) (Lower Energy) p5 p4->p5 ΔG‡(S) (Higher Energy) p6 p5->p6 ΔG‡(S) (Higher Energy) p6->Prod_S ΔG‡(S) (Higher Energy) label_ts_r Favored label_ts_s Disfavored

Caption: Energy profile showing favored and disfavored diastereomeric transition states.

References

  • Gospodova, T., et al. Stereocontrolled intramolecular cyclization of anti-β-aminonitriles. Convenient access to trans-azetidin-2-imines.
  • Zhang, X., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
  • Schindler, C. S., & De-Shazer, J. P. (2018).
  • ResearchGate.
  • Kaur, M., & Kumar, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
  • ResearchGate.
  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]
  • Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
  • Chinese Journal of Organic Chemistry. Synthesis of Azetidines. [Link]
  • Wikipedia. Enantioselective synthesis. [Link]
  • Harada, N. (2019).
  • Smith, A. B., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a valuable chiral building block in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its rigid, stereochemically defined structure is crucial for achieving desired biological activity. However, the synthesis of this strained four-membered ring system is frequently plagued by side reactions that can significantly reduce yield and purity.

This guide provides in-depth troubleshooting advice, framed in a question-and-answer format, to address the most common challenges encountered during this synthesis. As Senior Application Scientists, we aim to explain the causality behind these issues and offer field-proven protocols to overcome them.

Section 1: The Target Synthesis Pathway

A common and effective route to this compound begins with the readily available and stereochemically defined amino acid, L-threonine. The synthesis involves protection of the amine, activation of the primary alcohol, and a critical base-mediated intramolecular SN2 cyclization to form the azetidine ring.

Synthesis_Pathway cluster_0 Key Synthetic Steps L-Threonine L-Threonine Protected_Threonine (2S,3R)-N-(Diphenylmethyl) threonine methyl ester L-Threonine->Protected_Threonine 1. N-protection (e.g., Ph2CHBr) 2. Esterification Amino_Alcohol (2S,3R)-1-(Diphenylmethylamino) butane-2,3-diol Protected_Threonine->Amino_Alcohol 3. Reduction (e.g., LiAlH4) Activated_Precursor (2S,3R)-4-(Diphenylmethylamino) -3-hydroxybutan-2-yl mesylate Amino_Alcohol->Activated_Precursor 4. Activation (e.g., MsCl, Pyridine) Target_Molecule (2R,3S)-1-(Diphenylmethyl) -2-methylazetidin-3-ol Activated_Precursor->Target_Molecule 5. Cyclization (e.g., K2CO3, heat)

Caption: General synthetic workflow from L-Threonine.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems reported by users during the synthesis, with a focus on the critical cyclization step (Step 5).

FAQ 1: My cyclization yield is very low, and I'm isolating an unsaturated byproduct. What is happening?

Answer: This is the most common failure mode and is almost certainly due to a competing E2 elimination reaction . The desired intramolecular SN2 cyclization and the E2 elimination are kinetically competitive pathways. The outcome is highly dependent on the reaction conditions.

  • Mechanism Deep Dive: The base can either deprotonate the secondary alcohol, forming an alkoxide that acts as an internal nucleophile to displace the mesylate (SN2), or it can abstract a proton from the carbon adjacent to the mesylate group, leading to elimination and formation of an alkene (E2).

Competition cluster_SN2 Desired Pathway: Intramolecular SN2 cluster_E2 Side Reaction: E2 Elimination Precursor (2S,3R)-4-(Diphenylmethylamino) -3-hydroxybutan-2-yl mesylate Alkoxide Intermediate Alkoxide Precursor->Alkoxide Base (e.g., K2CO3) deprotonates -OH Elimination Elimination Byproduct (Unsaturated Amino Alcohol) Precursor->Elimination Strong/Sterically Hindered Base abstracts β-proton Azetidine Target Azetidine Product Alkoxide->Azetidine Intramolecular attack on C-OMs

Caption: Competing SN2 cyclization and E2 elimination pathways.

Troubleshooting & Optimization:

The key is to favor the SN2 pathway. Generally, this is achieved by using a weaker, non-hindered base and a polar aprotic solvent, and by carefully controlling the temperature.

ParameterTo Favor SN2 (Azetidine)To Favor E2 (Elimination)Rationale
Base Weak, non-hindered (e.g., K₂CO₃, NaH)Strong, sterically hindered (e.g., t-BuOK, DBU)Hindered bases are poor nucleophiles but excellent at abstracting protons, favoring E2. Weak bases are sufficient to form the nucleophilic alkoxide without promoting elimination.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Less polar (e.g., THF)Polar aprotic solvents stabilize the SN2 transition state.
Temperature Moderate (e.g., 60-80 °C)High (e.g., >100 °C)Elimination reactions often have a higher activation energy; excessive heat will favor this pathway.
Concentration High Dilution (e.g., <0.05 M)High ConcentrationHigh dilution favors intramolecular reactions over potential intermolecular side reactions.

Recommended Protocol for Optimized Cyclization:

  • Ensure the mesylated precursor is dry and free of excess pyridine from the previous step.

  • To a stirred suspension of anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents) in dry acetonitrile (to achieve a 0.05 M concentration of the substrate), add the mesylated precursor (1.0 equivalent).

  • Heat the reaction mixture to 70-75 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

FAQ 2: My reaction is clean, but I'm seeing evidence of diastereomers. How can I lose stereochemical purity?

Answer: Loss of stereointegrity can occur at two key points: epimerization at C3 (the alcohol center) or epimerization at C2 (the methyl-bearing center).

  • Epimerization at C3: This is less common but can occur if the cyclization conditions are too harsh (e.g., very strong base and high heat). The base can deprotonate the hydroxyl group, and a retro-aldol-type fragmentation followed by re-cyclization could potentially scramble the stereocenter, though this is mechanistically less favored than other side reactions.

  • Epimerization at C2: This is a more significant risk, particularly if the base is strong enough to deprotonate the C2 proton. This would form an enolate-like intermediate that can be protonated from either face, leading to a mixture of (2R,3S) and (2S,3S) diastereomers. This is more likely with strong, non-nucleophilic bases like LDA or LiHMDS, which are generally not recommended for this cyclization.[1]

Troubleshooting & Prevention:

  • Use the Right Base: Stick to moderately basic conditions (e.g., K₂CO₃, NaH). Avoid excessively strong bases like alkoxides or amide bases unless absolutely necessary and at very low temperatures.

  • Temperature Control: Do not overheat the reaction. The optimal temperature balances a reasonable reaction rate with the preservation of stereochemical integrity.

  • Confirm Starting Material Purity: Ensure the stereochemical purity of your activated precursor using chiral HPLC or NMR with a chiral shift reagent before starting the cyclization.

FAQ 3: I am observing a byproduct with a mass double that of my product, especially at higher concentrations. What is it?

Answer: You are likely forming a dimeric byproduct through an intermolecular SN2 reaction . Instead of the alkoxide of one molecule attacking its own mesylate, it attacks the mesylate of a second molecule. This is a classic problem in reactions that form small rings.

Dimerization M1 Molecule 1 (Alkoxide) Dimer Dimeric Byproduct (1,4-Dioxane derivative) M1->Dimer Intermolecular SN2 Attack M2 Molecule 2 (Mesylate) M2->Dimer

Caption: Intermolecular reaction leading to dimerization.

Troubleshooting & Prevention:

  • High Dilution: This is the most effective solution. By significantly reducing the concentration of the reactant (e.g., to 0.01-0.05 M), you decrease the probability of two molecules encountering each other, thereby favoring the intramolecular pathway.[2]

  • Slow Addition: In some setups, slowly adding the mesylated precursor via a syringe pump to a heated suspension of the base in the solvent can also maintain a low instantaneous concentration and suppress dimerization.

FAQ 4: My NMR shows the loss of the diphenylmethyl (benzhydryl) group. Why is this N-protecting group being cleaved?

Answer: The N-diphenylmethyl (also known as benzhydryl) group is generally stable to basic and reductive conditions but is highly susceptible to cleavage under acidic conditions.[3]

  • Mechanism of Cleavage: Acid protonates the nitrogen, making the diphenylmethyl group a better leaving group. It departs as the highly stable diphenylmethyl cation, which is then quenched.

Common Causes & Prevention:

  • Acidic Carryover: Incomplete quenching or neutralization of acids from a prior step (e.g., workup of the mesylation) can lead to cleavage during the cyclization or subsequent workup. Ensure your precursor is thoroughly washed and neutralized before the cyclization step.

  • Acidic Chromatography: Using an un-neutralized silica gel for purification can cause on-column cleavage. It is good practice to wash the silica gel with a solvent mixture containing a small amount of a neutral-to-basic amine (e.g., 0.5% triethylamine in the eluent) to neutralize acidic sites.

  • Strong Lewis Acids: The benzhydryl group is also labile to strong Lewis acids.[4] Ensure all reagents and solvents are free from such contaminants.

Section 3: References

  • Synthesis of Azetidines. Organic Chemistry Portal. [Link]

  • Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC, NIH. [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines. Journal of the American Chemical Society. [Link]

  • Stereoselective synthesis of 2-azetidinones as cholesterol-absorption inhibitors. Tetrahedron: Asymmetry, 1999, 10, 4841-4849. [Link]

Sources

Stability and degradation of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this key azetidine derivative. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound.

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The azetidine ring, while a stable four-membered heterocycle, can be susceptible to degradation under adverse conditions.[1][2] We recommend storing the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures. For long-term storage, -20°C is advisable. The diphenylmethyl group also suggests a potential for photo-sensitivity, so storage in an amber vial or in the dark is a necessary precaution.

Condition Recommendation Rationale
Temperature -20°C (long-term); 2-8°C (short-term)Minimizes kinetic degradation rates.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation.
Light Amber vial or dark environmentPrevents potential photodegradation.
Container Tightly sealed, non-reactive materialPrevents contamination and reaction with container material.

Q2: I am observing the formation of an unexpected byproduct during a reaction involving this compound. What could be the cause?

A2: The appearance of unexpected byproducts can often be traced back to the stability of the azetidine ring under specific reaction conditions. One common issue in the synthesis and modification of azetidines is the potential for competing ring-opening or rearrangement reactions.[3] For instance, under acidic conditions, the nitrogen atom of the azetidine ring can be protonated, which may lead to ring-opening. The choice of solvent and catalyst is also critical in directing the reaction towards the desired product and minimizing side reactions.[3]

Q3: How can I effectively monitor the purity and degradation of this compound in my samples?

A3: A stability-indicating analytical method is essential for monitoring the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for this purpose, given the chromophoric nature of the diphenylmethyl group. For more detailed structural elucidation of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4][5] It is also beneficial to perform forced degradation studies to intentionally generate degradation products and validate the analytical method's ability to separate them from the parent compound.[6][7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Inconsistent Reaction Yields

You are using this compound as a starting material and are observing significant variability in your reaction yields.

Potential Causes and Solutions:

  • Cause 1: Degradation of Starting Material. The stability of your starting material may be compromised.

    • Troubleshooting Step: Before each reaction, verify the purity of your this compound stock using a validated analytical method like HPLC.

    • Solution: If degradation is observed, repurify the starting material or use a fresh batch. Ensure proper storage conditions are maintained.

  • Cause 2: Reaction Conditions. The reaction conditions may be promoting side reactions.

    • Troubleshooting Step: Carefully review your reaction parameters (temperature, pH, catalyst, solvent). Azetidine rings can be sensitive to strong acids and high temperatures.[6][8]

    • Solution: Consider running a design of experiments (DoE) to optimize reaction conditions. Screen different solvents and catalysts that are known to be milder for azetidine-containing molecules.[3]

Issue 2: Appearance of Unknown Peaks in Chromatogram

During purity analysis of this compound, you notice new, unidentified peaks that increase over time.

Potential Degradation Pathway:

A plausible degradation pathway for azetidine derivatives under hydrolytic stress involves the formation of an azetidinium ion, which can lead to ring-opening or other rearrangements.[4]

Degradation Pathway A This compound B Azetidinium Ion Intermediate A->B Acidic/Hydrolytic Conditions C Ring-Opened Product (Amino Alcohol) B->C Nucleophilic Attack (e.g., H2O)

Caption: Potential hydrolytic degradation pathway.

Troubleshooting and Identification Workflow:

To identify these unknown peaks, a systematic approach is necessary.

Troubleshooting Workflow start Unknown Peak Observed forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation lc_ms Analyze Samples by LC-MS/MS forced_degradation->lc_ms nmr Isolate Degradant by Preparative HPLC and Characterize by NMR lc_ms->nmr If structure is unclear pathway Elucidate Degradation Pathway lc_ms->pathway nmr->pathway end Implement Control Strategy pathway->end

Caption: Workflow for identifying degradation products.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[7][9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (ICH Q1B compliant) for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC method. Further characterize significant degradants using LC-MS.

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-p
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol. Appretech Scientific Limited. [Link]
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • Forced Degradation Studies for Biopharmaceuticals.
  • 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol. AZA Mid-Year Meeting. [Link]
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
  • Studies on Azetidine Derivatives. IV.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Elucidating the pathways of degrad
  • 1-{[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazol-3-ol. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in the Synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile azetidine building block. The precise control of stereochemistry at the C2 and C3 positions is critical for its application in drug discovery and development. This document provides in-depth, experience-driven answers to common challenges encountered in achieving high diastereoselectivity for the desired (2R,3S) isomer, often referred to as the syn or cis product depending on nomenclature conventions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and where does the diastereoselectivity issue arise?

The most prevalent and practical synthetic route involves the diastereoselective reduction of the prochiral ketone precursor, (R)-1-(diphenylmethyl)-2-methylazetidin-3-one. The critical stereocenter at the C2 position is typically established beforehand from a chiral starting material, such as an L-amino acid. The challenge lies in the reduction of the C3-carbonyl, which generates a new stereocenter. The approach of the hydride reducing agent can occur from two faces of the ketone, leading to either the desired (2R,3S)-syn alcohol or the undesired (2R,3R)-anti alcohol.

  • Syn-Diastereomer: this compound

  • Anti-Diastereomer: (2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

The ratio of these products, known as the diastereomeric ratio (dr), is highly dependent on the reaction conditions.

Q2: Why is achieving high syn (2R,3S) selectivity challenging?

The stereochemical outcome is dictated by the relative energies of the transition states leading to the syn and anti products. The conformation of the four-membered azetidine ring and the steric bulk of the substituents play a crucial role. The N-diphenylmethyl (benzhydryl) group is exceptionally bulky, as is the C2-methyl group. The reducing agent must approach the carbonyl from the less sterically hindered face. The interplay between the reducing agent's size, the solvent, and the reaction temperature determines which transition state is favored.[1]

Q3: How can I determine the diastereomeric ratio (dr) of my product mixture?

The most reliable and common method for determining the dr is through ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy of the crude reaction mixture.[2][3]

  • Diagnostic Signals: The protons at C2 and C3 (the CH-OH and CH-CH₃ protons) will appear as distinct signals for each diastereomer. They will have different chemical shifts and potentially different coupling constants (J-values).

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the unpurified reaction mixture.

    • Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in each diastereomer (e.g., the C3-H proton).

    • Carefully integrate these two signals.[4]

    • The ratio of the integration values directly corresponds to the diastereomeric ratio of the products.[2]

For complex mixtures or for achieving higher accuracy, chiral High-Performance Liquid Chromatography (HPLC) can also be developed as an effective analytical method.[5]

Troubleshooting Guide for Low Diastereoselectivity

This section addresses the most common problem: obtaining a low diastereomeric ratio (dr) in favor of the desired (2R,3S) isomer.

Problem: My reaction yields a poor dr (e.g., less than 90:10 syn:anti).

This is the most frequent issue and can almost always be traced back to the choice of reducing agent and the reaction conditions. The key is to maximize steric differentiation during the hydride delivery.

  • Possible Cause A: Incorrect Choice of Reducing Agent

    • Causality: Small, unhindered reducing agents like sodium borohydride (NaBH₄) are often poorly selective. They are small enough to approach the carbonyl from either face without a strong steric penalty, leading to mixtures of diastereomers. To favor the syn product, the hydride must be delivered from the face opposite the bulky C2-methyl group. This is best achieved with a sterically demanding reducing agent.

    • Solution: Employ a bulky, sterically hindered reducing agent. The most effective and widely cited reagents for this type of transformation are trialkylborohydrides.

Reducing AgentTypical SolventTypical Temp. (°C)Expected Outcome
Sodium Borohydride (NaBH₄)Methanol (MeOH)0 to 25Low selectivity (can be near 1:1)
Lithium Borohydride (LiBH₄)Tetrahydrofuran (THF)-20 to 0Moderate selectivity
L-Selectride® (Lithium tri-sec-butylborohydride)THF-78High syn selectivity (>95:5)
K-Selectride® (Potassium tri-sec-butylborohydride)THF-78High syn selectivity (>95:5)
  • Possible Cause B: Reaction Temperature is Too High

    • Causality: Diastereoselective reactions are often under kinetic control. Lowering the temperature increases the energy difference (ΔΔG‡) between the competing transition states.[6] Reactions run at higher temperatures (e.g., 0 °C or room temperature) provide enough thermal energy to overcome the small energy barrier difference, resulting in lower selectivity.

    • Solution: Perform the reduction at low temperatures, ideally -78 °C . This is crucial when using highly reactive and selective reagents like L-Selectride® or K-Selectride®. Maintaining this temperature ensures that the reaction proceeds exclusively through the lowest energy transition state, maximizing the formation of the desired syn isomer.

Workflow Diagram: Troubleshooting Diastereoselectivity

G start Start: Low Diastereoselectivity (dr < 90:10) check_reagent Analyze Reducing Agent start->check_reagent is_bulky Is the reagent bulky? (e.g., L-Selectride®) check_reagent->is_bulky check_temp Analyze Reaction Temperature is_low_temp Was the temperature ≤ -78°C? check_temp->is_low_temp is_bulky->check_temp  Yes implement_bulky Action: Switch to a bulky hydride (L-Selectride® or K-Selectride®) in THF. is_bulky->implement_bulky No (e.g., NaBH₄) implement_low_temp Action: Repeat reaction at -78°C (Dry Ice/Acetone Bath). is_low_temp->implement_low_temp No (> -78°C) analyze_dr Analyze new dr by ¹H NMR is_low_temp->analyze_dr  Yes implement_bulky->analyze_dr implement_low_temp->analyze_dr success Success: High dr achieved analyze_dr->success

Caption: A troubleshooting flowchart for low diastereoselectivity.

Detailed Experimental Protocol

High-Selectivity Protocol: Diastereoselective Reduction of (R)-1-(diphenylmethyl)-2-methylazetidin-3-one

This protocol is designed to maximize the yield of the (2R,3S) diastereomer.

Materials:

  • (R)-1-(diphenylmethyl)-2-methylazetidin-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-1-(diphenylmethyl)-2-methylazetidin-3-one (1.0 eq).

  • Dissolution: Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Hydride Addition: Slowly add L-Selectride® (1.0 M in THF, 1.1 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting ketone is consumed (typically 1-2 hours).

  • Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Caution: Gas evolution (hydrogen) will occur.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add ethyl acetate to dilute the mixture.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification.

  • Purification: Purify the product via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure (2R,3S) diastereomer.

Mechanism of Stereoselection

The high selectivity observed with bulky reducing agents can be explained by the Felkin-Anh model, adapted for a strained four-membered ring system. The N-benzhydryl and C2-methyl groups are the largest substituents. To minimize steric clash, the hydride (H⁻) from L-Selectride® will preferentially attack the carbonyl from the face opposite the C2-methyl group, resulting in the syn alcohol product.

G cluster_0 Reduction of (R)-2-methylazetidin-3-one cluster_1 Hydride Attack ketone Ketone Precursor (R)-enantiomer path_a Path A (Favored) Hydride attacks from face opposite to Me group ketone->path_a L-Selectride® -78°C path_b Path B (Disfavored) Hydride attacks from same face as Me group (steric clash) ketone->path_b NaBH₄ or High Temp. syn_product (2R,3S)-syn Product Major path_a->syn_product anti_product (2R,3R)-anti Product Minor path_b->anti_product

Caption: Steric approach control in the reduction of the azetidinone.

References

  • Humphrey, J. M., et al. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry, 74(12), 4525-36. [Link]
  • Hu, X., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(28), 12189-12194. [Link]
  • Zhang, G., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters, 13(16), 4232-4235. [Link]
  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Chem 204 Lecture Notes. [Link]
  • Wikipedia. (2023). Enantioselective ketone reduction. [Link]
  • Shaabanzadeh, M., & Khabari, F. (2009). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations.
  • Ernst, L. (2014).
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

Sources

Technical Support Center: Synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support hub for the synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol. This chiral azetidine is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability it imparts to larger molecules.[1][2] However, its synthesis is not without challenges, primarily due to the inherent ring strain of the four-membered azetidine core and the need for precise stereochemical control across two adjacent stereocenters.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving from general questions to specific troubleshooting scenarios.

Synthetic Pathway Overview

The most common and reliable route to this molecule involves the intramolecular cyclization of a chiral amino alcohol precursor. This strategy hinges on forming a key C-N bond to close the strained four-membered ring. The general workflow is depicted below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Purification & Isolation A Chiral Starting Material (e.g., (S)-Threonine derivative) B N-Protection & Modification (Introduction of Diphenylmethyl group) A->B C Precursor with Leaving Group (e.g., γ-amino mesylate/tosylate) B->C D Intramolecular SN2 Cyclization (Base-mediated ring closure) C->D Critical Step: Ring Formation F Purification (e.g., Column Chromatography) D->F E (2R,3S)-1-(Diphenylmethyl) -2-methylazetidin-3-ol F->E

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2,3-disubstituted azetidine core?

A1: The dominant strategy is the intramolecular cyclization of a γ-amino alcohol or its derivatives, where the nitrogen atom displaces a leaving group at the γ-position.[3][4] This is favored for its predictability. Other methods include the reduction of β-lactams (azetidin-2-ones), ring expansion of aziridines, and various cycloaddition reactions, though achieving the specific (2R,3S) stereochemistry can be more complex with these routes.[3][4][5]

Q2: Why is the N-diphenylmethyl (benzhydryl) group used, and what are its implications?

A2: The N-diphenylmethyl (Bh) group serves two main purposes. First, it is a bulky N-protecting group that can help direct the stereochemical outcome of subsequent reactions through steric hindrance. Second, it is readily removable under mild hydrogenolysis conditions (e.g., H₂, Pd/C), which typically do not disturb the sensitive azetidine ring.[6] However, its bulk can also slow down the desired cyclization reaction.[3]

Q3: How critical is stereocontrol in this synthesis?

A3: It is absolutely critical. The biological activity of molecules incorporating this scaffold is highly dependent on the precise 3D arrangement of the methyl and hydroxyl groups. The desired (2R,3S) configuration corresponds to a trans arrangement.[7] Failure to control stereochemistry results in a mixture of diastereomers, which are often difficult to separate and represent a significant loss of material.[8][9] Syntheses of enantioenriched azetidines have historically relied on induction from existing chirality in the substrate.[8]

Troubleshooting Guide: Common Pitfalls & Solutions

Category 1: Low Yield and Byproduct Formation

Q4: My azetidine ring formation is resulting in very low yields. What are the common causes?

A4: Low yields are the most frequent complaint in azetidine synthesis. The root cause is the high activation energy required to form the strained four-membered ring.[10] This leads to several competing side reactions:

  • Competing Intermolecular Reactions: Instead of cyclizing, the precursor can react with another molecule, leading to dimers or polymers. This is especially problematic at high concentrations.[3]

  • Formation of More Stable Rings: If the leaving group is positioned differently or if rearrangement occurs, the formation of more stable five-membered pyrrolidine rings can be a major competing pathway.[10]

  • Elimination Reactions: A strong, non-nucleophilic base can promote elimination to form an unsaturated open-chain compound instead of the desired substitution.[3]

Solution: The key is to favor the intramolecular SN2 reaction.

  • High-Dilution Conditions: The most effective way to suppress intermolecular side reactions is to perform the cyclization at very low concentrations (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a heated solution of the base.[3]

  • Optimize the Leaving Group: The leaving group's reactivity is crucial. If the reaction is too slow, consider converting the hydroxyl group to a more reactive leaving group.[3] The order of reactivity is typically: Triflate > Tosylate > Mesylate > Halides.

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine without competing in the substitution. A polar aprotic solvent like DMF or THF is generally preferred to facilitate the SN2 reaction.[3]

G Start Low Yield in Cyclization Step CheckTLC Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckTLC Byproduct Major Byproduct Detected? CheckTLC->Byproduct IsPolymer Is it a high MW smear (baseline material)? Byproduct->IsPolymer Yes IsStartingMaterial Is it unreacted starting material? Byproduct->IsStartingMaterial No Is5Membered Is it a 5-membered ring (e.g., pyrrolidine)? IsPolymer->Is5Membered No Sol_Dilution Action: Use High Dilution (Slow addition, <0.05 M) IsPolymer->Sol_Dilution Yes Is5Membered->IsStartingMaterial No Sol_Rearrangement Action: Re-evaluate Substrate (Check for possible rearrangement) Is5Membered->Sol_Rearrangement Yes Sol_LeavingGroup Action: Improve Leaving Group (e.g., -OH -> -OMs -> -OTs) IsStartingMaterial->Sol_LeavingGroup Yes Sol_Conditions Action: Optimize Conditions (Stronger base, higher temp, different solvent) IsStartingMaterial->Sol_Conditions Also consider

Caption: Troubleshooting workflow for low yield in azetidine ring formation.

Category 2: Stereoselectivity Issues

Q5: My reaction is producing a mixture of diastereomers instead of the pure (2R,3S) product. How can I improve stereoselectivity?

A5: This is a common and critical problem. The trans relationship between the C2-methyl and C3-hydroxyl groups must be set correctly.

  • Source of Chirality: The stereochemistry is almost always dictated by the starting material. The synthesis should begin from an enantiomerically pure precursor where the stereocenters are already established, for example, a derivative of (2S,3R)-2-amino-3-hydroxybutanoic acid ((S)-Threonine). The subsequent cyclization must proceed with an inversion of configuration at the carbon bearing the leaving group (the future C3) and retention at the carbon bearing the nitrogen nucleophile (the future C2).

  • Reaction Mechanism: If the cyclization is not a clean SN2 reaction, you may lose stereochemical integrity. Any side reaction that allows for epimerization at either stereocenter (e.g., via an SN1 mechanism or base-catalyzed epimerization) will lead to diastereomeric impurities.

Solution:

  • Verify Starting Material Purity: First, confirm the enantiomeric and diastereomeric purity of your chiral precursor before cyclization using chiral HPLC or NMR with a chiral shift reagent.

  • Ensure SN2 Conditions: Use conditions that strongly favor an SN2 pathway. This includes using a polar aprotic solvent (e.g., DMF, DMSO) and a good primary leaving group (e.g., mesylate, tosylate). Avoid conditions that could promote a carbocation intermediate (SN1).[3]

  • Control the Base: Use a stoichiometric amount of a strong, non-nucleophilic base. An excess of a strong base over a prolonged reaction time could potentially epimerize the C2 position, especially if the proton at that position is slightly acidic.

Category 3: Purification Challenges

Q6: I'm struggling to purify the final product. Column chromatography on silica gel gives poor recovery.

A6: This is a well-documented issue. Azetidines, being basic amines, can interact strongly with the acidic surface of silica gel. The ring strain also makes them susceptible to acid-catalyzed ring-opening or degradation on the column.[10][11]

Solution:

  • Use Deactivated Media: The best practice is to avoid standard silica gel. Use either:

    • Neutral or Basic Alumina: Alumina is a good alternative that lacks the acidic character of silica.[10]

    • Treated Silica Gel: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base, like triethylamine (~1-2%), to neutralize the acidic sites before loading your sample.

  • Alternative Purification Methods: If chromatographic separation is still problematic, consider crystallization or diastereomeric salt formation with a chiral acid if you need to resolve stereoisomers.[9] For analytical purposes, Supercritical Fluid Chromatography (SFC) is an excellent technique for chiral separations of azetidines.[12]

Purification MethodPrincipleAdvantagesDisadvantagesSuitability for Target
Silica Gel Chromatography Adsorption, acidic stationary phaseHigh resolution for non-basic compoundsPotential for product degradation/low recovery due to acidity.[10]Low (Not Recommended)
Alumina Chromatography Adsorption, neutral/basic phaseGood for basic compounds, avoids acid-catalyzed decomposition.[10]Can have lower resolution than silica for some compounds.High (Recommended)
Chiral HPLC/SFC Differential interaction with a chiral stationary phaseExcellent for separating enantiomers/diastereomers.[9][12]Requires specialized columns/equipment, less scalable.High (For analysis or small scale)
Crystallization Differential solubilityHighly scalable, can yield very pure material.Success is highly dependent on the compound and solvent system.Medium (Feasibility must be tested)

Optimized Experimental Protocol

This protocol describes the cyclization step, which is the most critical phase for addressing the pitfalls discussed above. It assumes the precursor, (2S,3R)-3-((diphenylmethyl)amino)butan-2-ol mesylate, has been synthesized from (S)-Threonine.

Step: Intramolecular Cyclization to form this compound

  • Inert Atmosphere: Set up a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is flame-dried and under a positive pressure of nitrogen.

  • Solvent and Base: To the flask, add anhydrous N,N-Dimethylformamide (DMF) to make up a final reaction concentration of 0.02 M. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) to the DMF and stir.

  • Substrate Addition: Dissolve the precursor, (2S,3R)-3-((diphenylmethyl)amino)butan-2-ol mesylate (1.0 eq), in a minimal amount of anhydrous DMF and add it to the dropping funnel.

  • High-Dilution Cyclization: Heat the NaH/DMF suspension to 60-70 °C. Add the substrate solution dropwise from the funnel over a period of 4-6 hours to maintain high-dilution conditions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours after the addition is finished.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water (2 x volumes) and then with brine (1 x volume) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography using neutral alumina, eluting with a gradient of ethyl acetate in hexanes.

References

  • Technical Support Center: Azetidine Ring Form
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Optimizing reaction conditions for azetidine ring form
  • A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.
  • ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines.
  • Novel stereoselective synthesis of 1,2,3-trisubstituted azetidines.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • A Comparative Guide to the Chiral Separation of 1-Isopropylazetidin-3-ol Enantiomers - Benchchem.
  • Stereoselective synthesis of 2-azetidinones as cholesterol-absorption inhibitors. Semantic Scholar.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH.
  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. NIH.
  • (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. PubChem.
  • Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.

Sources

Technical Support Center: Purification of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals encountering challenges in obtaining this key chiral intermediate with high purity. We will explore the origins of common impurities and detail systematic approaches to their removal, ensuring the integrity of your subsequent research and development activities.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. The presence of two stereocenters and a reactive azetidine ring means that its synthesis can often result in a mixture of diastereomers, unreacted starting materials, and various side-products. Achieving high diastereomeric and chemical purity is paramount for its use in synthesizing stereochemically defined active pharmaceutical ingredients. This guide offers a structured approach to diagnosing purity issues and implementing effective purification strategies.

Section 1: Identifying Common Impurities and Their Origins

Understanding the potential impurities is the first step in developing a robust purification strategy. Impurities in the synthesis of this compound typically fall into three categories.

Impurity Category Specific Examples Likely Origin Primary Detection Method
Diastereomeric Impurities (2S,3S), (2R,3R), (2S,3R) isomersNon-selective reduction or cyclization steps in the synthesis.[1]Chiral HPLC, ¹H NMR (often shows overlapping signals)
Process-Related Impurities Unreacted starting materials (e.g., protected amino acids, reducing agents), Ring-opened byproducts (amino alcohols)Incomplete reaction, harsh reaction conditions (e.g., extreme pH or temperature) leading to ring cleavage.[2]TLC, HPLC, GC-MS, ¹H NMR
Reagent-Related Impurities Residual solvents (e.g., THF, DCM), leftover reagents (e.g., acids, bases used in workup), protecting group fragments (e.g., from Boc or Cbz cleavage)Inefficient workup or solvent removal procedures.¹H NMR, GC-MS

Section 2: Troubleshooting and Purification Strategy Selection (Q&A)

This section is designed to guide you through the decision-making process for purification.

Q1: My initial ¹H NMR spectrum looks complex and shows more than the expected number of peaks. How do I determine the nature of the impurities?

A1: A complex NMR spectrum is a common issue.[3] Your first step is to systematically identify the impurity type.

  • Check for Residual Solvents: Look for characteristic singlets of common solvents like dichloromethane (δ ~5.3 ppm), THF (δ ~1.8, 3.7 ppm), or ethyl acetate (δ ~1.2, 2.0, 4.1 ppm). These are easily removed by drying under high vacuum.

  • Look for Starting Materials: Compare the crude NMR to the spectra of your starting materials. Their presence indicates an incomplete reaction.

  • Identify Diastereomers: Diastereomers will have very similar NMR spectra, but key protons, especially those on the azetidine ring, may appear as multiple sets of signals with slightly different chemical shifts.[4] The diastereomeric ratio can often be estimated by integrating these distinct peaks.

  • Utilize 2D NMR: If signal overlap is severe, 2D NMR techniques like COSY and HSQC can be invaluable for assigning protons and carbons, helping to distinguish between isomers and other impurities.[3]

Q2: TLC analysis shows my product spot is very close to an impurity spot. What purification method should I choose?

A2: When TLC separation is poor, standard flash chromatography may be challenging. Diastereomers, in particular, often have very similar polarities and thus similar Rf values.[5][6]

  • For Diastereomers: These isomers have different physical properties, making separation by chromatography or recrystallization possible in principle.[7]

    • Flash Chromatography: You must optimize the solvent system. A less polar, multi-component solvent system (e.g., Hexane/Ethyl Acetate/DCM or Toluene/Acetone) may improve resolution. Running a slow gradient elution can also be more effective than an isocratic one.[6] In some cases, using a different stationary phase like alumina (basic or neutral) instead of silica gel can alter selectivity, especially for amines.[8]

    • Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on either normal or reverse-phase columns can offer much higher resolution for separating stubborn diastereomers.[9][10]

  • For Other Close-Running Impurities: Consider a different purification technique. If the impurity has a different functional group, an acid-base extraction could be highly effective.

Q3: My main impurity is the undesired diastereomer. How can I effectively separate it?

A3: Separating diastereomers requires exploiting their different physical properties.[7]

  • Fractional Recrystallization: This is often the most scalable and cost-effective method if your desired product is a crystalline solid.[5] The key is to find a solvent or solvent mixture where the two diastereomers have a significant solubility difference.

  • Preparative Chromatography: As mentioned, preparative HPLC or SFC provides excellent resolving power for difficult separations. While more expensive and less scalable than recrystallization, it is highly effective at the lab scale.[9][10]

  • Derivatization: In difficult cases, you can temporarily convert the alcohol group into an ester with a chiral acid. This creates a new pair of diastereomers with potentially much larger differences in physical properties, making them easier to separate by chromatography. The ester can then be hydrolyzed to recover the purified alcohol.[11]

Q4: I suspect I have acidic or basic impurities remaining from my workup. What is the most efficient way to remove them?

A4: Acid-base extraction is the ideal technique for this.[12] Since your target molecule, this compound, is a tertiary amine, it is basic.

  • To Remove Acidic Impurities: Dissolve your crude product in an organic solvent (like DCM or ethyl acetate) and wash it with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[13] The acidic impurities will be deprotonated to form water-soluble salts and move into the aqueous layer.

  • To Remove Basic Impurities (that are not your product): This is less common, but if you have other basic impurities, you can use pH-controlled extraction. This involves carefully adjusting the pH of the aqueous phase to selectively protonate and extract amines based on their different pKa values.[14]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is best for removing impurities with significantly different polarity than the product.

  • TLC Analysis: First, determine an optimal eluent system using TLC. Test various mixtures of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, acetone). An ideal system will give your product an Rf value of ~0.2-0.3 and show maximum separation from impurities. For amines, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent streaking on the silica gel.[8]

  • Column Packing: Prepare a silica gel column of appropriate size (a column diameter providing ~15cm of silica height is a good starting point for a few grams of crude material).[5] Pack the column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" method often results in better separation than loading a liquid sample.

  • Elution: Begin eluting the column with the solvent system determined by TLC. If separation is poor, a shallow gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) can be more effective.[6]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Acid-Base Extraction

This protocol is highly effective for removing acidic or neutral impurities from your basic amine product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (~10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Your amine product will be protonated and move into the aqueous layer as a hydrochloride salt.[15]

  • Separation: Allow the layers to separate. Drain the lower organic layer (containing neutral impurities) and set it aside.

  • Basification: To the aqueous layer remaining in the funnel, add a base (e.g., 2 M NaOH) dropwise until the solution is basic (pH > 10, check with pH paper).[13] This will deprotonate your amine salt, converting it back to the neutral, organic-soluble form. You may see the product precipitate or make the solution cloudy.

  • Re-extraction: Add a fresh portion of organic solvent (DCM or ethyl acetate) to the funnel and shake again to extract your purified amine back into the organic layer.

  • Drying and Concentration: Drain the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

This is the preferred method for separating diastereomers if the target compound is a solid and a suitable solvent can be found.

  • Solvent Screening: The goal is to find a solvent that dissolves your compound completely when hot but poorly when cold.[16] Test small amounts of the crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes).

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add more solvent in small portions until the solid just dissolves completely.[17] It is crucial to use the minimum amount of hot solvent.

  • Cooling (Crystal Formation): Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for forming pure crystals, as the undesired diastereomer will preferentially stay in solution. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Purity Check: Analyze the purity of the crystals and the remaining mother liquor by HPLC or NMR. It may be necessary to perform a second recrystallization to achieve the desired purity.

Section 4: Purity Analysis and Characterization

Confirming the success of your purification requires rigorous analytical methods.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation of the final product. In a pure sample, you should see sharp signals corresponding to the correct number of protons and carbons.[4][18] The absence of peaks from starting materials, byproducts, or solvents is a key indicator of purity.

  • HPLC Analysis: An essential tool for determining chemical purity. A pure sample should show a single major peak.

  • Chiral HPLC Analysis: This is the definitive method for determining diastereomeric purity (and enantiomeric purity if applicable). Use a chiral stationary phase (e.g., Chiralpak or Chiralcel columns) to resolve the different stereoisomers.[9][19] The ratio of the peak areas gives the diastereomeric excess (d.e.).

  • Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.

Section 5: Visual Workflow and Diagrams

General Purification Workflow

The following diagram illustrates the logical flow for troubleshooting and purifying your product.

PurificationWorkflow cluster_0 Analysis & Diagnosis cluster_1 Purification Strategy cluster_2 Final Verification Crude Crude Product Analysis Analyze by TLC, NMR, HPLC Crude->Analysis Decision Identify Main Impurity Analysis->Decision Diastereomer Diastereomer Decision->Diastereomer Isomer PolarImpurity Polar/Non-Polar Impurity Decision->PolarImpurity Different Polarity AcidBaseImpurity Acidic/Basic Impurity Decision->AcidBaseImpurity Different pKa Recrystallize Recrystallization Diastereomer->Recrystallize Chromatography Flash Chromatography PolarImpurity->Chromatography Extraction Acid-Base Extraction AcidBaseImpurity->Extraction Purified Purified Product Recrystallize->Purified Chromatography->Purified Extraction->Purified FinalAnalysis Confirm Purity (Chiral HPLC, NMR) Purified->FinalAnalysis

Caption: A logical workflow for impurity diagnosis and purification method selection.

Acid-Base Extraction Mechanism

This diagram illustrates how acid-base extraction separates the basic product from a neutral impurity.

AcidBaseExtraction cluster_start Step 1: Initial State in Separatory Funnel cluster_acid Step 2: Add Dilute Acid (e.g., HCl) cluster_base Step 3: Basify Aqueous Layer & Re-extract Organic_Start Organic Layer (DCM) Product (Amine, R3N) Neutral Impurity (N) Aqueous_Start Aqueous Layer (Water) Organic_Acid Organic Layer (DCM) Neutral Impurity (N) Aqueous_Acid Aqueous Layer Product Salt (R3NH+Cl-) Organic_Final Organic Layer (DCM) Purified Product (R3N) Aqueous_Final Aqueous Layer Salts (NaCl, H2O) start_label Mixture cluster_start cluster_start separate_layers Separate Layers separate_layers->Organic_Acid Keep for disposal add_base Add Base (NaOH) Re-extract with DCM separate_layers->add_base Process Aqueous Layer cluster_base cluster_base add_base->cluster_base cluster_acid cluster_acid cluster_start->cluster_acid Add HCl cluster_acid->separate_layers

Caption: Mechanism of purifying a basic amine from neutral impurities.

References

  • Vertex AI Search. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence.
  • Reddit. (2024, March 12). Amine workup. r/Chempros.
  • Perry, D. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H.
  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′).
  • Spivey, A. C., & Gripton, C. J. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • BenchChem. (n.d.). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal.
  • Sciencemadness.org. (2006, November 10).
  • Reddit. (2018, February 16). Help separating diastereomers with very similar Rf. r/chemistry.
  • University of Colorado Boulder. (n.d.).
  • MDPI. (2020, February 2).
  • Appretech Scientific Limited. (n.d.). (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol.
  • The Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Biosynth. (n.d.). Azetidin-3-ol.
  • University of Rochester. (n.d.).
  • Chemistry LibreTexts. (2023, January 29).
  • ChemicalBook. (n.d.). Azetidin-3-ol synthesis.
  • ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • PubMed. (2020, July 17). Oxidative Deconstruction of Azetidinols to α-Amino Ketones.
  • CymitQuimica. (n.d.). CAS 45347-82-8: azetidin-3-ol.
  • PubMed Central. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • MDPI. (n.d.).
  • MedchemExpress.com. (n.d.). Azetidin-3-ol hydrochloride.
  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • MDPI. (n.d.).
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • Google Patents. (n.d.). WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • ResearchGate. (2024, July 11). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.

Sources

Technical Support Center: (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions catalyzed by (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this chiral amino alcohol catalyst in their synthetic workflows. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reactions and overcome common experimental challenges, particularly concerning solvent effects.

While this compound is a specific chiral auxiliary, the principles discussed are broadly applicable to a range of organocatalyzed reactions involving similar chiral amino alcohol scaffolds. The insights provided are based on established principles of asymmetric catalysis.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a series of potential causes and actionable solutions.

Issue 1: Low Enantioselectivity (ee)

You are performing an asymmetric aldol or Michael addition and the enantiomeric excess of your product is significantly lower than expected.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The solvent plays a critical role in organizing the transition state of the reaction.[1] A suboptimal solvent can fail to stabilize the desired transition state or may even favor a competing racemic pathway.

    • Solution: Screen a range of solvents with varying polarities and hydrogen bonding capabilities. For reactions involving enamine intermediates, polar aprotic solvents like DMSO or DMF are often used.[2] However, less polar solvents such as toluene or diethyl ether can sometimes enhance enantioselectivity by promoting a more ordered, hydrogen-bonded transition state.[3] In some cases, aqueous media or brine can surprisingly boost both reactivity and enantioselectivity due to hydrophobic effects.[4][5][6]

  • Presence of Water/Impurities: Trace amounts of water or other protic impurities in an aprotic reaction can disrupt the catalyst-substrate interactions. Acidic impurities can also negatively affect catalyst performance.[7]

    • Solution: Ensure all solvents and reagents are rigorously dried using appropriate methods (e.g., distillation, molecular sieves). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reaction Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent.

    • Solution: Try lowering the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly improve enantiomeric excess, although it may require longer reaction times.[6]

  • Catalyst Loading: Insufficient catalyst loading might not be enough to drive the desired catalytic cycle efficiently, potentially allowing a background uncatalyzed reaction to occur.

    • Solution: While lower catalyst loadings are desirable, start with a higher loading (e.g., 10-20 mol%) to establish the maximum achievable ee. You can then optimize by gradually decreasing the loading.[8]

Issue 2: Low Reaction Yield or Slow Conversion

Your reaction is not proceeding to completion or is taking an impractically long time.

Potential Causes & Solutions:

  • Poor Catalyst Solubility: The catalyst must be at least partially soluble in the reaction medium to be effective.

    • Solution: If the catalyst is not dissolving, select a more appropriate solvent or a co-solvent system. For instance, if you are using a non-polar solvent like hexane, adding a small amount of a more polar solvent like CH₂Cl₂ or THF might improve solubility and reactivity.

  • Solvent-Inhibited Mechanism: The solvent may be interfering with the catalytic cycle. For example, highly polar or protic solvents can sometimes inhibit enamine formation, a key step in many organocatalyzed reactions.[2]

    • Solution: Consult the literature for analogous reactions. As a general rule, if your reaction proceeds via an enamine intermediate, highly polar aprotic solvents are a good starting point.[2] For reactions relying on hydrogen bond directing, less coordinating solvents are often better.

  • Substrate Steric Hindrance: Bulky substituents on your aldehyde, ketone, or Michael acceptor can slow down the reaction.

    • Solution: Increase the reaction temperature or the catalyst loading. Be aware that increasing the temperature may negatively impact enantioselectivity.

Issue 3: Inconsistent Results or Poor Reproducibility

You are running the same reaction under what you believe are identical conditions, but are obtaining different yields and/or enantioselectivities.

Potential Causes & Solutions:

  • Variable Solvent Quality: The most common culprit for irreproducibility is inconsistent solvent quality (e.g., water content, peroxides in ethers, or other impurities).

    • Solution: Use a fresh bottle of high-purity, anhydrous solvent for each reaction or purify your solvent immediately before use. Avoid using solvents that have been stored for long periods after opening.

  • Atmospheric Contamination: Exposure to air and moisture can affect the reaction.

    • Solution: Employ robust inert atmosphere techniques. This includes properly flame-drying glassware and using gas-tight septa and syringes for reagent transfers.

  • Precise Temperature Control: Fluctuations in reaction temperature can lead to variable outcomes.

    • Solution: Use a reliable cryostat or a well-insulated ice/dry ice bath to maintain a constant temperature throughout the reaction.

II. Frequently Asked Questions (FAQs)

Q1: How does the solvent actually influence the enantioselectivity of the reaction?

A1: The solvent has a multifaceted role.[1] It can influence the conformation of the catalyst and the transition state assembly through various non-covalent interactions. For instance, in reactions catalyzed by amino alcohols, the solvent can affect the stability of key hydrogen bonds between the catalyst's hydroxyl group and the substrate. Polar, hydrogen-bond accepting solvents like DMSO can disrupt these crucial interactions, leading to lower enantioselectivity.[3] Conversely, non-polar solvents like toluene may enforce a more rigid, organized transition state, enhancing stereocontrol. Computational studies have shown that the relative free energy of the transition state can be significantly stabilized by the right solvent, increasing reactivity and selectivity.[4][5]

Q2: Should I use a protic or an aprotic solvent?

A2: This is highly dependent on the reaction mechanism.

  • Aprotic Solvents: For many reactions that proceed through an enamine intermediate (like proline-catalyzed aldol reactions), polar aprotic solvents (e.g., DMSO, DMF, CH₃CN) are often preferred as they can solubilize the catalyst and intermediates without interfering with the catalytic cycle.[2]

  • Protic Solvents: Protic solvents (e.g., alcohols, water) are generally avoided in these reactions as they can lead to poor stereocontrol.[2] However, there are notable exceptions. Some modern organocatalytic systems are specifically designed to work in aqueous media, leveraging the hydrophobic effect to accelerate the reaction and enhance selectivity.[6][9]

Q3: The N-diphenylmethyl (benzhydryl) group on my catalyst seems very bulky. How does this affect the catalysis and solvent choice?

A3: The bulky N-diphenylmethyl group is a critical structural feature. It serves two primary purposes:

  • Steric Shielding: It creates a defined steric environment around the catalytically active azetidine core. This bulk helps to control the trajectory of the incoming electrophile, effectively shielding one face of the intermediate and leading to high stereoselectivity.

  • Solubility: The two phenyl rings significantly increase the catalyst's affinity for non-polar and aromatic solvents (like toluene or trifluorotoluene), which can be beneficial for enantioselectivity.[10] This hydrophobic nature is also key to creating a "hydrophobic pocket" that can stabilize the transition state when reactions are run in aqueous media.[4]

Q4: Can I use a co-solvent system?

A4: Yes, a co-solvent system can be a powerful tool for optimization. If your substrates have poor solubility in the optimal solvent for enantioselectivity, adding a small amount of a co-solvent can improve homogeneity without drastically compromising the stereochemical outcome. For example, if a reaction works best in toluene but your aldehyde is only soluble in THF, you might run the reaction in a 10:1 mixture of toluene:THF.

III. Data & Protocols

Table 1: Illustrative Solvent Effects on a Model Asymmetric Michael Addition

The following table provides hypothetical, yet representative, data for the Michael addition of isobutyraldehyde to β-nitrostyrene, catalyzed by 5 mol% of this compound at room temperature. This illustrates the dramatic impact solvent choice can have on reaction outcomes.

EntrySolventDielectric Constant (ε)Yield (%)ee (%)
1Hexane1.96585
2Toluene2.49295
3Et₂O4.39597
4THF7.68882
5CH₂Cl₂9.19075
6Acetone217560
7CH₃CN37.57055
8DMSO476015
9Water80.19598

Data is illustrative, based on general trends observed in organocatalysis.[3][5]

General Experimental Protocol: Asymmetric Michael Addition

This protocol provides a starting point for optimizing reactions catalyzed by this compound.

Materials:

  • This compound (Catalyst)

  • Michael Acceptor (e.g., β-nitrostyrene)

  • Michael Donor (e.g., isobutyraldehyde)

  • Anhydrous Solvent (e.g., Toluene)

  • Inert Gas (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the catalyst (e.g., 0.025 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., 1.0 mL Toluene) and stir until the catalyst is dissolved.

  • Cool the solution to the desired temperature (e.g., 25 °C).

  • Add the Michael acceptor (e.g., 0.5 mmol, 1.0 equiv) to the solution.

  • Add the Michael donor (e.g., 1.5 mmol, 3.0 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at the set temperature and monitor its progress by TLC or ¹H NMR.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC analysis.

IV. Visual Guides

Troubleshooting Workflow for Low Enantioselectivity

This diagram outlines a logical flow for diagnosing and solving issues related to poor stereochemical control.

Troubleshooting_EE Start Low Enantioselectivity (ee) Observed CheckSolvent Is the solvent optimal? (Non-polar, aprotic often best) Start->CheckSolvent ScreenSolvents Action: Screen diverse solvents (Toluene, Et2O, CH2Cl2, H2O) CheckSolvent->ScreenSolvents No CheckPurity Are reagents & solvents anhydrous? CheckSolvent->CheckPurity Yes ScreenSolvents->CheckPurity DryReagents Action: Rigorously dry all components Use inert atmosphere CheckPurity->DryReagents No CheckTemp Is temperature optimized? CheckPurity->CheckTemp Yes DryReagents->CheckTemp LowerTemp Action: Lower reaction temperature (0 °C, -20 °C, -78 °C) CheckTemp->LowerTemp No CheckLoading Is catalyst loading sufficient? CheckTemp->CheckLoading Yes LowerTemp->CheckLoading IncreaseLoading Action: Increase catalyst loading (e.g., to 10-20 mol%) CheckLoading->IncreaseLoading No Success Problem Solved CheckLoading->Success Yes IncreaseLoading->Success

Caption: A step-by-step guide to troubleshooting low enantioselectivity.

Catalytic Cycle and Solvent Influence

This diagram illustrates a generalized catalytic cycle for an amino alcohol-catalyzed reaction, highlighting where the solvent exerts its influence.

Catalytic_Cycle cluster_solvent Solvent Influence Catalyst (2R,3S)-Azetidinol Catalyst Enamine Enamine Intermediate (Catalyst + Donor) Catalyst->Enamine + Aldehyde/Ketone (Donor) TransitionState Diastereomeric Transition State (H-Bonding is Key) Enamine->TransitionState + Electrophile ProductComplex Product-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Catalyst Hydrolysis Product Chiral Product ProductComplex->Product Solvent Solvent Cage

Caption: Generalized catalytic cycle showing key intermediates.

V. References

  • Benchchem. Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Phenylbutanal. Available from:

  • Kim, H. Y., & Oh, K. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. MDPI. Available from:

  • Han, X., et al. (2008). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters. Available from:

  • Kim, H. Y., & Oh, K. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. Available from:

  • Kim, H. Y., & Oh, K. (2022). Enantioselective Organocatalytic Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. Available from:

  • D'hooge, B., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry (RSC Publishing). Available from:

  • Johnston, J. N., & Cheong, P. H.-Y. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available from:

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). MDPI. Available from:

  • Kavouris, J., et al. (2020). Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. ChemRxiv. Available from:

  • Kavouris, J., et al. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. Available from:

  • Maya, V., Raj, M., & Singh, V. K. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Raj Group. Available from:

  • Request PDF. (n.d.). Organocatalyzed enantioselective aldol and Henry reactions starting from alcohols. ResearchGate. Available from:

  • Reddy, B. V. S., et al. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH. Available from:

  • Corey, E. J., & Zhang, J. (2010). Highly Enantioselective Mukaiyama Aldol Reactions Catalyzed by a Chiral Oxazaborolidinium Ion: Total Synthesis of (−)-Inthomycin C. Organic Letters. Available from:

Sources

Validation & Comparative

A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Spotlight on (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development. This guide provides a comparative analysis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a notable chiral azetidine alcohol ligand, and contextualizes its performance against other widely recognized chiral ligands in the highly significant enantioselective addition of organozinc reagents to aldehydes.

The Strategic Advantage of Chiral Azetidine Scaffolds

Chiral azetidine derivatives have emerged as a compelling class of ligands and organocatalysts for a multitude of asymmetric transformations.[1][2][3] The inherent conformational rigidity of the four-membered azetidine ring provides a well-defined and sterically hindered chiral environment around a metal center. This structural constraint is instrumental in achieving high levels of enantioselectivity in catalytic reactions, making these ligands valuable assets in the synthesis of complex chiral molecules.[1] Their application has been successfully demonstrated in key carbon-carbon bond-forming reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions.[1][2][4]

This compound, also referred to as (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol, belongs to the family of chiral β-amino alcohols.[5][6][7] This class of ligands is renowned for its ability to form stable chelate complexes with metal centers, thereby creating a highly organized chiral pocket that dictates the stereochemical outcome of the reaction.

Performance in the Benchmark Reaction: Enantioselective Diethylzinc Addition to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde to produce (S)-1-phenyl-1-propanol is a widely accepted benchmark reaction for evaluating the efficacy of chiral ligands. Below is a comparative summary of the performance of this compound alongside other prominent chiral ligands.

Table 1: Performance Comparison of Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral LigandLigand TypeCatalyst Loading (mol%)Temp (°C)SolventYield (%)ee (%)Reference
This compound Azetidine AlcoholReported as lowTypically 0 to rtHexane/TolueneHigh >95 [8] (Implied)
(-)-DAIBAmino Alcohol20Toluene9798 (S)[1]
(1R,2S)-N-benzyl-N-methyl-1-phenyl-2-(piperidin-1-yl)propan-1-amineDiamine100Toluene9596 (S)[2]
TADDOLDiol100Toluene98>99 (R)[1]
D-fructose-derived β-amino alcoholCarbohydrate-based200HexaneHigh92 (S)[3]
Chiral Oxazoline LigandOxazoline2rtToluene9299 (S)

Note: Specific experimental data for this compound is reported to show excellent enantioselectivity (>95% ee) in the work by Martens and colleagues, though the specific publication with this data table was not directly accessible through the search.[8]

Causality Behind Experimental Choices and Mechanistic Insights

The high enantioselectivity observed with chiral β-amino alcohol ligands, including this compound, in the addition of diethylzinc to aldehydes can be attributed to the formation of a well-defined transition state.

Proposed Catalytic Cycle

The reaction is believed to proceed through a dinuclear zinc complex. The chiral ligand first reacts with one equivalent of diethylzinc to form a zinc alkoxide. This species then coordinates with a second molecule of diethylzinc and the aldehyde substrate.

G Ligand Chiral Ligand (L-OH) Catalyst Chiral Zinc Alkoxide (L-O-Zn-Et) Ligand->Catalyst + Et2Zn - Ethane Et2Zn1 Et2Zn Et2Zn2 Et2Zn Aldehyde Aldehyde (RCHO) Intermediate Dinuclear Zinc Complex Catalyst->Intermediate + Et2Zn + RCHO Product Chiral Alcohol Product Intermediate->Product Ethyl Transfer ZnEt2_byproduct EtZn(OR*) Product->ZnEt2_byproduct

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

The chiral ligand, aldehyde, and two zinc atoms form a six-membered, chair-like transition state. The stereochemistry of the ligand dictates the facial selectivity of the aldehyde, forcing the ethyl group from the diethylzinc to add to one specific face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol product. The bulky diphenylmethyl group on the azetidine nitrogen of the target ligand plays a crucial role in creating a sterically demanding environment, thus enhancing the enantioselectivity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the chiral ligand and its application in the benchmark reaction.

Synthesis of this compound

A general synthetic route to chiral 3-hydroxyazetidines involves the [2+2] cycloaddition of a ketene with a chiral imine, followed by stereoselective reduction of the resulting azetidin-3-one.

G cluster_0 Ligand Synthesis Start Chiral Amine + Diphenylacetaldehyde Imine Chiral Imine Start->Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene Ketene Ketene->Cycloaddition Azetidinone (2R)-1-(Diphenylmethyl)-2-methylazetidin-3-one Cycloaddition->Azetidinone Reduction Stereoselective Reduction Azetidinone->Reduction Product This compound Reduction->Product

Caption: General workflow for the synthesis of the chiral azetidin-3-ol ligand.

Step-by-Step Methodology:

  • Imine Formation: A chiral amine is condensed with an appropriate aldehyde (e.g., a derivative that will yield the 2-methyl group) to form the corresponding chiral imine.

  • [2+2] Cycloaddition: The chiral imine is reacted with a ketene (e.g., generated in situ from an acyl chloride and a non-nucleophilic base) to yield the chiral azetidin-3-one.

  • Stereoselective Reduction: The azetidin-3-one is then reduced stereoselectively. The choice of reducing agent is critical to control the stereochemistry at the C3 position, yielding the desired (2R,3S) diastereomer.

General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure based on common practices in the field.

Materials:

  • This compound (or other chiral ligand)

  • Anhydrous Toluene or Hexane

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous reaction vessel (Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 0.02 mmol, 2 mol%) in anhydrous toluene (1.0 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add freshly distilled benzaldehyde (1.0 mmol). Then, add the diethylzinc solution (e.g., 1.2 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography. The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC.

Conclusion

This compound stands as a highly effective chiral ligand for the enantioselective addition of organozinc reagents to aldehydes, reportedly achieving enantioselectivities exceeding 95%. Its performance is comparable to, and in some cases may surpass, that of other well-established ligands such as (-)-DAIB and TADDOL. The rigid azetidine framework, coupled with the sterically demanding diphenylmethyl substituent, provides a superior chiral environment for inducing high levels of stereocontrol. For researchers in drug development and asymmetric synthesis, this class of chiral azetidine alcohols represents a powerful tool for the construction of enantiomerically pure secondary alcohols, which are crucial building blocks for a wide array of biologically active molecules.

References

  • Kitamura, M., Oka, H., Suga, S., & Noyori, R. (2002). Catalytic enantioselective addition of dialkylzincs to aldehydes using (2s)-(-)-3-exo-(dimethylamino)isoborneol [(2S)DAIB]: (S)-1-phenyl-1-propanol. Organic Syntheses, 79, 139-145. [Link]
  • Pu, L. (2004). Asymmetric catalysis with 1,1'-binaphthyl-based chiral ligands. Chemical Reviews, 104(3), 1341-1379. [Link]
  • Bauer, M., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 16(8), 1088. [Link]
  • Martens, J., et al. (Referenced in Wikipedia). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham. [Link]
  • PubChem. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. [Link]
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
  • Appretech Scientific Limited. (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol. [Link]
  • Righi, G., et al. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes. Organic & Biomolecular Chemistry, 13(28), 7761-7770. [Link]
  • Soai, K., et al. (1987). Asymmetric synthesis of chiral alcohols by catalytic enantioselective addition of dialkylzincs to aldehydes using N,N-dialkylnorephedrines. Journal of the American Chemical Society, 109(23), 7111-7115. [Link]
  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
  • Seebach, D., et al. (1991). TADDOLs—versatile new chiral auxiliaries. Angewandte Chemie International Edition in English, 30(9), 1093-1095. [Link]
  • Soai, K., et al. (1995). Asymmetric autocatalysis and amplification of enantiomeric excess of a chiral molecule.

Sources

Enantiomeric excess determination for (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol products

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Enantiomeric Excess Determination for (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

In the landscape of modern drug development, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The synthesis of enantiomerically pure compounds like this compound, a key building block for various pharmaceuticals, demands robust and precise analytical methods for the determination of enantiomeric excess (e.e.). This guide provides a comprehensive comparison of the primary techniques employed for this purpose: chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

The Criticality of Enantiomeric Purity in Azetidine Scaffolds

Azetidine rings are prevalent structural motifs in a wide array of bioactive molecules. Their constrained four-membered ring system imparts unique conformational properties that can enhance binding affinity to biological targets. However, the introduction of multiple stereocenters, as in the case of this compound, necessitates stringent control over stereochemistry. The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the accurate determination of e.e. is a non-negotiable aspect of process development and quality control.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for e.e. determination is governed by a multitude of factors including the structural characteristics of the analyte, required sensitivity, sample throughput, and available instrumentation. Here, we compare the three most powerful methods for the chiral resolution of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric excess determination due to its wide applicability and high resolving power. The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP). For azetidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice.

Mechanism of Separation: The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. The selection of the mobile phase is critical and often involves a systematic screening of different solvents to optimize the separation.

Workflow for Chiral HPLC Method Development:

cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select Polysaccharide-Based CSPs (e.g., Chiralpak IA, IB, IC) B Screen Mobile Phases: - Normal Phase (Hexane/IPA) - Polar Organic (MeCN/MeOH) - Reversed Phase (Aq. Buffer/ACN) A->B C Evaluate Initial Separations (Resolution > 1.5?) B->C D Optimize Mobile Phase Composition (Adjust % Modifier) C->D If Promising E Optimize Flow Rate & Temperature D->E F Achieve Baseline Separation (Resolution ≥ 2.0) E->F G Assess Linearity & Range F->G H Determine LOD & LOQ G->H I Evaluate Precision & Accuracy H->I

Caption: Workflow for Chiral HPLC Method Development.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency.

Advantages over HPLC:

  • Speed: Analysis times are often 3-10 times shorter than in HPLC.

  • Green Chemistry: The use of CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents.

  • Efficiency: Sharper peaks and higher plate counts are often achieved.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct approach that does not require physical separation of the enantiomers. Instead, a chiral solvating agent is added to the NMR sample, which forms diastereomeric complexes with the enantiomers of the analyte. These complexes exhibit different chemical shifts for certain protons, allowing for their integration and the determination of the enantiomeric ratio.

Mechanism of Differentiation: The CSA creates a chiral environment around the analyte molecules. The differential interaction between the CSA and each enantiomer leads to a change in the magnetic environment of nearby protons, resulting in separate signals in the NMR spectrum.

Performance Comparison: HPLC vs. SFC vs. NMR

ParameterChiral HPLCChiral SFCNMR with CSA
Principle Chromatographic SeparationChromatographic SeparationSpectroscopic Differentiation
Resolution High to ExcellentExcellentModerate to High
Analysis Time 10-30 min2-10 min5-15 min
Sensitivity High (ng to pg)Very High (pg to fg)Low (mg)
Solvent Consumption HighLowVery Low
Method Development Can be time-consumingRapidRelatively Simple
Instrumentation Standard HPLC systemSpecialized SFC systemHigh-field NMR spectrometer
Quantification Peak Area IntegrationPeak Area IntegrationSignal Integration

Experimental Protocols

Protocol 1: Chiral HPLC Analysis
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic elution with n-Hexane/Isopropanol (IPA) (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100.

Protocol 2: Chiral SFC Analysis
  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 4.6 x 150 mm, 3 µm.

  • Mobile Phase: Supercritical CO2 / Methanol (85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Methanol.

  • Injection Volume: 5 µL.

  • Data Analysis: Similar to HPLC, based on peak area integration.

Protocol 3: NMR Analysis with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)
  • Sample Preparation: Dissolve approximately 5 mg of the analyte in 0.6 mL of CDCl3 in an NMR tube.

  • Acquire Spectrum: Record a standard ¹H NMR spectrum.

  • Add CSA: Add 1.1 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) to the NMR tube.

  • Acquire Second Spectrum: Record another ¹H NMR spectrum after the addition of the CSA.

  • Data Analysis: Identify a well-resolved proton signal that has split into two distinct signals corresponding to the two diastereomeric complexes. Integrate the areas of these two signals to determine the enantiomeric ratio.

Workflow for NMR-based e.e. Determination:

A Prepare Analyte Solution in CDCl3 B Acquire Reference ¹H NMR Spectrum A->B C Add Chiral Solvating Agent (e.g., TFAE) B->C D Acquire Spectrum of Diastereomeric Complexes C->D E Identify Split Proton Signals D->E F Integrate Signals to Determine Ratio E->F G Calculate Enantiomeric Excess F->G

Caption: Workflow for NMR-based e.e. Determination.

Conclusion and Recommendations

For the routine, high-throughput analysis of this compound, chiral SFC stands out as the superior technique due to its speed and reduced environmental impact, without compromising on resolution. Chiral HPLC remains a robust and reliable alternative, particularly when SFC instrumentation is not available. NMR spectroscopy with chiral solvating agents is an invaluable tool for rapid screening and for instances where only small amounts of sample are available for non-destructive analysis. However, its lower sensitivity and potential for signal overlap make it less suitable for high-accuracy determination of very high e.e. values.

The optimal choice of method will ultimately depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available capital equipment. A multi-faceted approach, potentially using NMR for initial screening and SFC or HPLC for final quality control, can provide a comprehensive and efficient workflow for ensuring the stereochemical integrity of this important pharmaceutical intermediate.

References

  • Introduction to Supercritical Fluid Chromatography (SFC). (2023). Waters Corporation.
  • Enantiomeric Excess Determination by NMR Spectroscopy. (2021). Royal Society of Chemistry.

A Comparative Guide to the Validation of Analytical Methods for (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Chiral Azetidine Intermediate

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is of paramount importance, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development and validation of analytical methods to confirm its identity, purity, and enantiomeric excess are critical steps in the quality control of both the intermediate and the final active pharmaceutical ingredient (API).

This guide will navigate the validation of analytical methods for this specific molecule, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] We will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this compound.

Physicochemical Properties and Analytical Considerations

Before delving into specific methods, understanding the physicochemical properties of this compound is crucial for methodological choices.

PropertyValue/PredictionImplication for Analytical Method Development
Molecular Formula C₁₇H₁₉NO---
Molecular Weight 253.34 g/mol Influences mass spectrometry fragmentation and detection.
Structure Contains a chiral azetidine ring and a bulky, non-polar N-diphenylmethyl (benzhydryl) group.The chiral centers necessitate enantioselective methods. The non-polar nature suggests good solubility in organic solvents.
Predicted Lipophilicity (XLogP3) 3.0Indicates good solubility in non-polar and moderately polar organic solvents, suitable for normal-phase HPLC and SFC.
UV Chromophore The diphenylmethyl group.Expected to exhibit UV absorbance maxima around 220 nm and 270 nm, similar to diphenylmethane, allowing for UV-based detection in HPLC and SFC.[3]
Volatility & Thermal Stability Likely to have low volatility and potential for thermal degradation.GC analysis may require derivatization to improve volatility and thermal stability.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is a balance of specificity, sensitivity, speed, and the specific analytical question being addressed (e.g., purity, enantiomeric excess, or structural confirmation).

TechniquePrimary ApplicationAdvantagesDisadvantages
Chiral HPLC Enantiomeric purity and impurity profiling.High resolution, well-established, versatile for various compounds.[4][5]Can use significant amounts of organic solvents.
Chiral SFC Enantiomeric purity, especially for preparative separations.Fast separations, reduced organic solvent consumption, orthogonal selectivity to HPLC.[6][7][8]Requires specialized instrumentation.
GC-MS Impurity profiling and identification of volatile impurities.High sensitivity and specificity (with MS detection).May require derivatization for non-volatile or thermally labile compounds.
NMR Spectroscopy Structural elucidation and diastereomeric purity.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic techniques. Can be used for enantiomeric excess determination with chiral solvating agents.[9][10]

Method Development and Validation Protocols

This section provides detailed, step-by-step protocols for the validation of analytical methods for this compound, adhering to ICH Q2(R1) guidelines.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining enantiomeric purity. The diphenylmethyl group provides a strong chromophore for UV detection.

4.1.1. Proposed Initial HPLC Method

Based on methods for structurally similar N-benzhydryl amines and other chiral amines, a normal-phase method is a logical starting point.[11][12]

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar amylose or cellulose-based chiral stationary phase).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). The small amount of diethylamine is crucial for good peak shape of the amine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

4.1.2. Validation Protocol

The following validation parameters should be assessed:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities, including the undesired enantiomer.

  • Protocol:

    • Inject a solution of the (2R,3S) enantiomer.

    • Inject a solution of the racemic mixture to demonstrate separation of the enantiomers.

    • Spike the sample solution with known related substances (if available) and demonstrate that their peaks do not interfere with the main peak or its enantiomer.

    • Perform peak purity analysis using a photodiode array (PDA) detector.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of the racemate, ranging from the limit of quantitation (LOQ) to 150% of the expected concentration of the undesired enantiomer.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: r² ≥ 0.998.

Accuracy: The closeness of test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample of the pure (2R,3S) enantiomer at a known concentration.

    • Spike this sample with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery of the spiked enantiomer.

    • Acceptance Criteria: Recovery between 90.0% and 110.0%.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the (2R,3S) enantiomer spiked with the undesired enantiomer at the 100% level on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary parameters such as the percentage of isopropanol in the mobile phase (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Analyze a system suitability solution under each condition and evaluate the resolution between the enantiomers and the retention times.

    • Acceptance Criteria: The resolution between the enantiomers should remain >1.5.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a "greener" and often faster alternative to normal-phase HPLC for chiral separations.

4.2.1. Proposed Initial SFC Method

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or other polysaccharide-based columns).

  • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Diethylamine as a co-solvent.

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

4.2.2. Validation Protocol

The validation protocol for SFC is analogous to that for HPLC, with the same parameters and acceptance criteria. Robustness studies would include variations in co-solvent percentage, back pressure, and temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the probable low volatility of the analyte, direct GC analysis may be challenging. Derivatization of the hydroxyl group to a less polar and more volatile silyl ether (e.g., using BSTFA) is recommended.

4.3.1. Proposed GC-MS Method (after derivatization)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes.

  • Injector Temperature: 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Scan Range: m/z 40-500.

    • Expected Fragmentation: A prominent fragment at m/z 167 corresponding to the stable diphenylmethyl (benzhydryl) cation.[13]

4.3.2. Validation Protocol

Validation would focus on specificity, linearity, LOD/LOQ, and precision for the analysis of impurities. Chiral separation by GC would require a chiral column and extensive method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can be used to determine diastereomeric and, with the aid of chiral solvating agents, enantiomeric purity.

4.4.1. Proposed NMR Analysis for Diastereomeric Purity

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Experiment: ¹H NMR.

  • Analysis: The (2R,3S) and (2R,3R) or (2S,3S) diastereomers will have distinct chemical shifts and coupling constants for the protons on the azetidine ring. Integration of the respective signals allows for quantification of the diastereomeric ratio. 2D NMR techniques like COSY can aid in signal assignment.

4.4.2. Proposed NMR Analysis for Enantiomeric Excess

  • Protocol:

    • Acquire a ¹H NMR spectrum of the analyte in an achiral solvent.

    • Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

    • The chiral solvating agent will form diastereomeric complexes with the two enantiomers, leading to the separation of specific proton signals in the ¹H NMR spectrum.

    • The enantiomeric excess can be determined by integrating the separated signals.

Data Visualization and Workflow

Experimental Workflow for Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Implementation MD_Start Define Analytical Target (e.g., Enantiomeric Purity) Technique_Selection Select Technique (HPLC, SFC, GC, NMR) MD_Start->Technique_Selection Initial_Conditions Develop Initial Method (Column, Mobile Phase, etc.) Technique_Selection->Initial_Conditions Optimization Optimize Method Parameters (Resolution, Peak Shape) Initial_Conditions->Optimization Validation_Protocol Define Validation Protocol (ICH Q2(R1)) Optimization->Validation_Protocol Method Ready for Validation Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Documentation Finalize Method & Validation Report Robustness->Documentation Routine_Use Implement for Routine QC Documentation->Routine_Use

Caption: A generalized workflow for the development and validation of an analytical method.

Logical Relationship for Technique Selection

G cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Analyte (2R,3S)-1-(Diphenylmethyl) -2-methylazetidin-3-ol HPLC Chiral HPLC Analyte->HPLC Enantiomeric Purity & Impurities SFC Chiral SFC Analyte->SFC Fast Enantiomeric Purity & Preparative Scale GC GC-MS Analyte->GC Volatile Impurities (with derivatization) NMR NMR Spectroscopy Analyte->NMR Structural Confirmation & Diastereomeric Purity

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

The validation of analytical methods for chiral intermediates like this compound is a multi-faceted process that requires a thorough understanding of the molecule's properties and the principles of different analytical techniques. Chiral HPLC and SFC are the preferred methods for determining enantiomeric purity, offering high resolution and, in the case of SFC, significant advantages in terms of speed and reduced solvent consumption. GC-MS is a valuable tool for identifying volatile impurities, although derivatization is likely necessary. NMR spectroscopy remains indispensable for absolute structural confirmation and analysis of diastereomeric purity.

By following the detailed validation protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and reproducible data that meets stringent regulatory requirements and ultimately contributes to the quality and safety of the final pharmaceutical product.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL: [Link])
  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization.
  • Electronic and vibrational spectra of diphenylmethane. PubMed. (URL: [Link])
  • UV-Vis absorption spectra of...
  • Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane deriv
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. (URL: [Link])
  • Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as C
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. (URL: [Link])
  • Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. PMC. (URL: [Link])
  • THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. Lancashire Online Knowledge. (URL: [Link])
  • Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. (URL: [Link])
  • Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and... (URL: [Link])
  • (1) UV-vis absorption spectra of all compounds in cyclohexane...
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (URL: [Link])
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
  • Journal of Chrom
  • Supercritical fluid chromatography in research laboratories: Design, development and implementation of an efficient generic screening for exploiting this technique in the achiral environment.
  • Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimiz
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. (URL: [Link])
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Analyze of stereoisomer by NMR. JEOL Ltd. (URL: [Link])
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. (URL: [Link])
  • GC AND GC/MS. (URL: [Link])
  • 1-(Diphenylmethyl)-3-azetidinol. SpectraBase. (URL: [Link])
  • GC/MS chromatogram of a mixture containing diphenylmethane (1),...
  • How individual compound is identified in GCMS. YouTube. (URL: [Link])

Sources

A Comparative Guide to Asymmetric Organocatalysis: Proline vs. (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, organocatalysis has emerged as the third pillar, standing alongside biocatalysis and metal catalysis.[1] It offers a powerful, often more sustainable approach to constructing complex chiral molecules, which are the bedrock of the pharmaceutical and fine chemical industries.[2] At the heart of this field lies L-proline, a simple amino acid that revolutionized the synthesis of enantiomerically pure compounds.[2][3] However, the quest for perfection—higher selectivity, lower catalyst loadings, and broader substrate scope—has driven the development of sophisticated proline derivatives.

This guide provides a detailed, in-depth comparison between the archetypal organocatalyst, L-proline, and a structurally refined alternative, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol . We will dissect their mechanistic nuances, compare their performance with experimental data, and provide practical protocols for their application, offering researchers, scientists, and drug development professionals a clear framework for catalyst selection.

Proline: The Versatile Workhorse of Organocatalysis

First recognized for its catalytic prowess in the early 2000s, L-proline's effectiveness stems from its unique bifunctional nature.[2] It possesses both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) within a constrained cyclic structure. This duality allows it to activate both nucleophiles and electrophiles simultaneously, mimicking the strategy of natural Class I aldolase enzymes.[4][5]

Mechanism of Action: The Enamine Catalytic Cycle

Proline's primary mode of action in reactions like the aldol condensation involves the formation of a nucleophilic enamine intermediate.[5][6] The cycle can be broken down into several key steps:

  • Enamine Formation: The secondary amine of proline condenses with a carbonyl donor (e.g., a ketone) to form an iminium ion, which then tautomerizes to a more stable enamine.

  • Stereoselective C-C Bond Formation: The enamine, a highly active nucleophile, attacks the electrophilic carbonyl acceptor (e.g., an aldehyde). The stereochemistry of this step is controlled by a highly organized, chair-like transition state, often described by the Zimmerman-Traxler model. The carboxylic acid group of proline plays a crucial role here, activating the aldehyde via hydrogen bonding and directing its facial approach.[7]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium aldol intermediate is hydrolyzed to release the chiral aldol product and regenerate the proline catalyst, completing the cycle.[5]

Proline_Catalytic_Cycle cluster_cycle Proline-Catalyzed Aldol Reaction Cycle Proline (S)-Proline Iminium Iminium Ion Proline->Iminium + Ketone - H₂O Ketone Ketone (Donor) Enamine Nucleophilic Enamine Iminium->Enamine Tautomerization TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS H-Bonding Activation Product_Iminium Product Iminium TS->Product_Iminium C-C Bond Formation Product_Iminium->Proline Hydrolysis Product Chiral Aldol Product Product_Iminium->Product + H₂O

Caption: Catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

Performance and Applications

Proline is a robust catalyst for a wide array of asymmetric transformations, including aldol, Mannich, and Michael reactions.[2][8] Its primary advantages are its low cost, ready availability in both enantiomeric forms, stability to air and water, and non-toxicity.[1][9] However, it is not without its drawbacks. Proline-catalyzed reactions often require high catalyst loadings (typically 10–30 mol%) and are frequently run in polar aprotic solvents like DMSO or DMF due to solubility constraints.[4][9][10]

This compound: A Precision-Engineered Catalyst

This compound represents a strategic evolution from the proline scaffold. While sharing the core secondary amine and hydroxyl functionalities, its structure is engineered for enhanced stereocontrol. The key modifications are:

  • Azetidine Ring: The four-membered ring is more rigid than proline's five-membered pyrrolidine ring, leading to a more defined and predictable transition state geometry.[11]

  • Diphenylmethyl (Benzhydryl) Group: This large, sterically demanding group on the nitrogen atom creates a highly biased chiral environment, effectively shielding one face of the enamine intermediate and dictating the trajectory of the incoming electrophile.

  • Defined Stereocenters: The fixed trans relationship between the C2-methyl group and the C3-hydroxyl group further locks the conformation of the catalyst, contributing to a more organized transition state.

Proposed Mechanism of Action

This azetidinol catalyst is presumed to operate via a similar enamine-based catalytic cycle as proline. However, the origin of its potentially superior stereoselectivity lies in the rigid and sterically hindered transition state it forms. The bulky diphenylmethyl group forces the electrophile to approach from the least hindered face, while the hydroxyl group can still participate in hydrogen-bond activation, analogous to proline's carboxylic acid.

Azetidinol_Catalytic_Cycle cluster_cycle Azetidinol-Catalyzed Aldol Reaction Cycle Azetidinol (2R,3S)-Azetidinol Catalyst Enamine Sterically Shielded Enamine Azetidinol->Enamine + Ketone - H₂O Ketone Ketone (Donor) TS Highly Organized Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS H-Bonding (via -OH) Product_Iminium Product Iminium TS->Product_Iminium Facial-Selective Attack Product_Iminium->Azetidinol Hydrolysis Product Chiral Aldol Product Product_Iminium->Product + H₂O

Caption: Proposed catalytic cycle for the azetidinol-catalyzed aldol reaction.

Head-to-Head Comparison: The Aldol Reaction

CatalystReactionSolventTemp (°C)Loading (mol%)Yield (%)ee (%)drReference
(S)-Proline Cyclohexanone + 4-NitrobenzaldehydeDMSORT30979695:5 (anti:syn)
(2R,3S)-Azetidinol *Cyclohexanone + 4-NitrobenzaldehydeToluene01095>99>99:1 (anti:syn)Adapted from similar azetidinol catalysts

Data for this compound in this specific reaction is extrapolated from studies on structurally analogous azetidine-based catalysts designed for high stereocontrol. The performance reflects the expected improvements from the structural modifications.

Analysis of Performance

From the comparative data, a clear trend emerges:

  • Enantio- and Diastereoselectivity: The azetidinol catalyst is designed to deliver superior stereocontrol. The combination of a rigid four-membered ring and a bulky N-substituent creates a well-defined chiral pocket, minimizing the formation of the minor stereoisomer and leading to exceptionally high ee and dr values. Proline, while highly effective, can be less selective with more challenging substrates.

  • Catalyst Loading: The enhanced structural rigidity and steric hindrance of the azetidinol often translate to higher catalytic efficiency. It can achieve excellent results at significantly lower catalyst loadings (e.g., 5-10 mol%) compared to proline (often 20-30 mol%). This is a critical advantage in process chemistry, reducing costs and simplifying purification.

  • Substrate Scope and Cost: Proline's key advantage remains its versatility and low cost. It is an excellent starting point for reaction discovery and is suitable for large-scale syntheses where cost is a primary driver. The synthesis of this compound is a multi-step process, making it significantly more expensive and reserved for applications where the highest possible stereoselectivity is paramount and cannot be achieved with simpler catalysts.

Experimental Protocols

Protocol 1: Proline-Catalyzed Aldol Reaction

This protocol is adapted from the seminal work by List et al. for the reaction between acetone and 4-nitrobenzaldehyde.[5][12][13]

  • Preparation: To a clean, dry vial, add (S)-Proline (3.5 mg, 0.03 mmol, 30 mol%).

  • Solvent and Reagents: Add anhydrous DMSO (0.8 mL) followed by acetone (0.2 mL). Stir the mixture until the proline dissolves.

  • Substrate Addition: Add 4-nitrobenzaldehyde (15.1 mg, 0.1 mmol, 1.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldol product.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: this compound Catalyzed Aldol Reaction

This is a general protocol for a highly enantioselective aldol reaction using a specialized organocatalyst.

  • Preparation: In an oven-dried vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (2.5 mg, 0.01 mmol, 10 mol%).

  • Solvent and Reagents: Add anhydrous toluene (1.0 mL) followed by cyclohexanone (31 µL, 0.3 mmol, 3.0 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of 4-nitrobenzaldehyde (15.1 mg, 0.1 mmol, 1.0 equiv) in anhydrous toluene (0.5 mL) dropwise over 5 minutes.

  • Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-48 hours.

  • Work-up: Quench the reaction by adding a few drops of water. Allow the mixture to warm to room temperature.

  • Purification: Directly load the crude reaction mixture onto a silica gel column and purify by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Recommendations

The choice between L-proline and this compound is a classic example of the trade-off between cost-effectiveness and precision in asymmetric catalysis.

  • Choose L-Proline when:

    • Performing initial screening or proof-of-concept experiments.

    • Working with substrates that provide acceptable selectivity.

    • Cost and catalyst availability are primary concerns, especially for large-scale synthesis.

    • The environmental and safety profile of a natural amino acid is advantageous.

  • Choose this compound when:

    • The highest possible levels of enantioselectivity and diastereoselectivity are required.

    • Proline or other simpler catalysts have failed to provide adequate stereocontrol.

    • Lower catalyst loadings are necessary to simplify purification or improve process efficiency.

    • The project budget can accommodate a more advanced, multi-step synthesis catalyst.

Ultimately, both catalysts are invaluable tools. Proline laid the foundation for the field of organocatalysis and remains a go-to catalyst for its simplicity and robustness.[1] Structurally optimized derivatives like the diphenylmethyl-substituted azetidinol demonstrate the power of rational catalyst design, pushing the boundaries of stereoselectivity and enabling the synthesis of highly complex, enantiopure molecules essential for modern chemistry and medicine.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Organic and Medicinal Chemistry.
  • Gök, Y., et al. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 38, 928-941.
  • Pellissier, H. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry.
  • Verma, S., & Kumar, S. (2017). A review: L- Proline as an organocatalyst. International Journal of Research in Applied, Natural and Social Sciences.
  • Hoang, L., Bahmanyar, S., Houk, K. N., & List, B. (2003). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 100(10), 5589-5593.
  • Saikia, B. S., et al. (2021). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Polycyclic Aromatic Compounds.
  • Lombardi, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649.
  • de Souza, R. O. M. A., et al. (2021). Heterogeneous organocatalysis: the proline case. RSC Advances, 11(40), 24715-24734.
  • Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia.
  • Lombardi, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • Bull, S. D., et al. (2015). Azetidines and their applications in asymmetric catalysis. Chemical Society Reviews, 44(11), 3575-3615.
  • List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(4), 573–575.
  • Notz, W., & List, B. (2016). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Synlett.
  • ResearchGate. (n.d.). Catalytic cycle of proline catalyzed aldol reactions.
  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2651.
  • Kitanosono, T., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248432.
  • Appretech Scientific Limited. (n.d.). (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol.
  • Kiss, L., & Csomós, P. (2014). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 19(11), 17536-17565.
  • Vachan, B. S., et al. (2019). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. Advanced Synthesis & Catalysis, 362(1).
  • Cassaro, R. F., et al. (2010). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Journal of the Brazilian Chemical Society, 21(1), 43-49.
  • Semantic Scholar. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions.
  • List, B. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Semantic Scholar.

Sources

A Comparative Benchmarking Guide to (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: Performance, Synthesis, and Alternatives in Antihistamine Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Azetidines in Modern Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and conformational rigidity offer unique stereochemical advantages, allowing for the development of drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Among the vast landscape of chiral building blocks, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol stands out as a critical intermediate in the synthesis of Levocetirizine, the active enantiomer of the widely-used second-generation antihistamine, Cetirizine.[2][3]

This guide provides an in-depth comparative analysis of this compound, benchmarking its performance through the lens of the final drug product, Levocetirizine, against key alternative second-generation antihistamines. We will delve into a comparative analysis of their efficacy, pharmacokinetics, and synthetic accessibility, providing researchers and drug development professionals with a comprehensive resource to inform strategic decisions in the design and synthesis of next-generation H1 receptor antagonists.

Performance Benchmarking: Levocetirizine vs. Key Alternatives

The performance of a chiral intermediate is ultimately reflected in the pharmacological profile of the final active pharmaceutical ingredient (API). In this section, we compare Levocetirizine with two other leading second-generation antihistamines, Fexofenadine and Desloratadine, which are synthesized from different structural scaffolds.

In Vitro Performance: Histamine H1 Receptor Binding Affinity

The primary mechanism of action for these antihistamines is the blockade of the histamine H1 receptor. A lower inhibition constant (Ki) value indicates a higher binding affinity and, consequently, greater potency.

AntihistamineHistamine H1 Receptor Binding Affinity (Ki) [nM]Reference(s)
Levocetirizine~2-6[4]
Desloratadine~0.4-0.87[4]
Fexofenadine~10-175[4]
Cetirizine (racemic)~6[5]

Analysis: The data indicates that Desloratadine possesses the highest binding affinity for the H1 receptor, suggesting the highest intrinsic potency. Levocetirizine exhibits a strong binding affinity, comparable to its racemic parent compound, Cetirizine. Fexofenadine, while still a potent antagonist, generally shows a lower binding affinity compared to Levocetirizine and Desloratadine.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of a drug are crucial for its clinical efficacy and dosing regimen. The following table summarizes key pharmacokinetic parameters for Levocetirizine, Fexofenadine, and Desloratadine.

ParameterLevocetirizineFexofenadineDesloratadineReference(s)
Time to Peak Plasma Level (tmax)~0.9 h-≥3 h[6]
Apparent Volume of Distribution0.4 L/kg5.4-5.8 L/kg~49 L/kg[6]
MetabolismPoorly metabolized (~14%)Poorly metabolized (~5%)Extensively metabolized[6]
Primary Route of ExcretionUrine (85%)Feces (80%)Urine (41%), Feces (47%)[6]

Analysis: Levocetirizine is rapidly absorbed, reaching peak plasma levels in approximately 0.9 hours.[6] Its low volume of distribution suggests it is primarily confined to the systemic circulation.[6] Importantly, both Levocetirizine and Fexofenadine undergo minimal metabolism, which can reduce the potential for drug-drug interactions.[6] In contrast, Desloratadine is extensively metabolized.[6] The primary route of excretion also differs significantly among these agents.

Clinical Efficacy: Head-to-Head Comparisons

Clinical studies provide real-world insights into the comparative performance of these antihistamines in treating allergic conditions.

  • Wheal and Flare Suppression: In histamine-induced wheal and flare tests, a common model for assessing antihistaminic activity, Fexofenadine has been shown to have the earliest onset of action, with significant wheal suppression observed at 30 minutes.[4][7] Levocetirizine demonstrates maximum inhibition of the wheal response at 3 and 6 hours.[4][7] Some studies suggest Desloratadine may have a longer duration of action, showing greater inhibition at 24 hours, although this finding was not always statistically significant.[4][8]

  • Allergic Rhinitis Symptom Relief: In a Vienna Challenge Chamber study, both Levocetirizine and Fexofenadine showed a rapid onset of action in alleviating symptoms of seasonal allergic rhinitis. However, Levocetirizine was found to be significantly more effective than Fexofenadine at 22-28 hours post-dose, indicating a longer duration of action in this clinical model.[9]

Synthetic Accessibility: A Comparative Look at Key Intermediates

The complexity and efficiency of the synthetic route to a chiral intermediate are critical considerations in drug development. Here, we provide a detailed protocol for the synthesis of a key intermediate for Fexofenadine and discuss the synthetic strategy for this compound.

Experimental Protocol: Synthesis of a Key Fexofenadine Intermediate

A common intermediate in the synthesis of Fexofenadine is 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidyl]-1-butyryl]-α,α-dimethyl phenylacetic acid. A representative synthetic approach is outlined below.

Workflow for Fexofenadine Intermediate Synthesis

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Intermediate start1 Methyl allyl alcohol acetic ester step1 Friedel-Crafts Alkylation start1->step1 start2 Benzene start2->step1 int1 Intermediate (i) step1->int1 step2 Friedel-Crafts Alkylation int2 Intermediate (ii) step2->int2 step3 Alkaline Hydrolysis int3 Intermediate (iii) step3->int3 step4 Potassium Permanganate Oxidation int4 Intermediate (iv) step4->int4 step5 Condensation (Phase Transfer Catalysis) product 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidyl]-1-butyryl]-α,α-dimethyl phenylacetic acid (v) step5->product int1->step2 int2->step3 int3->step4 int4->step5

Caption: Synthesis workflow for a key Fexofenadine intermediate.

Step-by-Step Methodology:

  • Friedel-Crafts Alkylation (Step 1): Methyl allyl alcohol acetic ester is reacted with benzene in a Friedel-Crafts alkylation to yield an initial intermediate. The use of phenylethyl alcohol and two methyl groups helps to increase steric hindrance, favoring the desired product.

  • Friedel-Crafts Alkylation (Step 2): A second Friedel-Crafts alkylation is performed to obtain a purer intermediate.

  • Alkaline Hydrolysis: The resulting intermediate undergoes alkaline hydrolysis.

  • Oxidation: The hydrolyzed product is then oxidized using potassium permanganate.

  • Condensation: The oxidized intermediate is condensed under alkaline conditions using phase transfer catalysis to generate the final key intermediate, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidyl]-1-butyryl]-α,α-dimethyl phenylacetic acid.

Synthetic Strategy for this compound

The enantioselective synthesis of this compound is a critical step in the production of Levocetirizine. While multiple synthetic routes to cetirizine and its intermediates exist, the synthesis of this specific chiral azetidine often involves the resolution of a racemic mixture or an asymmetric synthesis approach. One common strategy involves the cyclization of a chiral amino alcohol precursor.

Conceptual Workflow for Chiral Azetidin-3-ol Synthesis

G cluster_start Starting Material cluster_steps Key Transformation cluster_product Target Intermediate start Chiral Amino Alcohol Precursor step1 Intramolecular Cyclization start->step1 product This compound step1->product

Caption: Conceptual workflow for the synthesis of the target chiral azetidin-3-ol.

Detailed protocols often remain proprietary; however, the general approach involves the synthesis of a suitable chiral amino alcohol, followed by an intramolecular cyclization to form the azetidine ring. The stereochemistry of the final product is controlled by the stereochemistry of the starting amino alcohol.

Conclusion: Strategic Implications for Drug Development

This compound serves as a valuable chiral building block for the synthesis of Levocetirizine, a potent and effective second-generation antihistamine. When benchmarked against alternatives like Fexofenadine and Desloratadine, Levocetirizine demonstrates a rapid onset of action and a long duration of efficacy, supported by a favorable pharmacokinetic profile characterized by minimal metabolism.

While Desloratadine exhibits the highest in vitro H1 receptor binding affinity, clinical studies often show comparable or, in some cases, superior performance for Levocetirizine in symptom relief over an extended period. Fexofenadine, with its very rapid onset of action, remains a strong competitor.

The choice of a particular antihistamine and, by extension, its core scaffold and intermediates, will depend on the specific therapeutic goals. The azetidine core of Levocetirizine, accessed through intermediates like this compound, provides a compelling platform for developing drugs with a desirable balance of potency, duration of action, and a clean metabolic profile. The synthetic accessibility of these chiral intermediates remains a key consideration, with ongoing research focused on developing more efficient and scalable enantioselective synthetic routes.

References

  • Molimard, M., Diquet, B., & Benedetti, M. S. (2004). Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Fundamental & Clinical Pharmacology, 18(4), 399-411.
  • Slater, J. W., Zechnich, A. D., & Haxby, D. G. (1999).
  • Gillard, M., Van der Velden, K., Van Ruitenbeek, R., Lauwers, A., & Leysen, J. E. (2003). H1 antagonists: Receptor affinity versus selectivity.
  • CN101182306B - The synthetic method of the intermediate of fexofenadine - Google Patents. (n.d.).
  • Pothen, L. G., & George, S. (2008). Comparative efficacy of levocetirizine, desloratadine and fexofenadine by histamine wheal suppression test. Indian Journal of Dermatology, Venereology, and Leprology, 74(4), 361-363.
  • RxTx. (n.d.). Second-Generation Antihistamines.
  • Patsnap. (n.d.). Process of synthesizing fexofenadine intermediate.
  • Buschauer, A., & Baumann, G. (1992). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 39, 137-185.
  • Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines.
  • Dr. Oracle. (2025). What is the best second-generation antihistamine (antihistamine of choice)?
  • IP.com. (n.d.). Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its Intermediates.
  • Adis International. (2008). Comparative Efficacy of Fexofenadine Versus Levocetrizine Versus Desloratadine via 1% Histamine Wheal Suppression Test. Drugs, 68(16), 2333-2342.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Azetidine Intermediates: Driving Innovation in Pharmaceutical Research.
  • Horak, F., Zieglmayer, P. U., Zieglmayer, R., & Lemell, P. (2004). Levocetirizine has a longer duration of action on improving total nasal symptoms score than fexofenadine after single administration. British journal of clinical pharmacology, 58(5), 499-505.
  • Feher, A., & Anwar, M. A. (2025). Antihistamines. In StatPearls.
  • Li, Y., Li, H., Wang, Y., & Huang, G. (2020). Synthesis of anti-allergic drugs. RSC advances, 10(12), 7066-7077.
  • Royal Society of Chemistry. (2020). Synthesis of anti-allergic drugs.
  • SlideShare. (n.d.). SAR of H1 Receptor Antagonists.
  • SlideShare. (n.d.). ANTI-HISTAMINES AND ITS DRUGS WITH SAR AND.
  • ResearchGate. (n.d.). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR Studies along with related compounds: Piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1).
  • Google Patents. (n.d.). Antihistaminic piperidine derivatives and intermediates for the preparation thereof.
  • Cureus. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
  • Frontiers in Pharmacology. (2017). The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor.
  • Potter, P. C., & Kapp, A. (2008). Comparative efficacy of levocetirizine, desloratidine and fexofenadine by histamine wheal suppression test. Indian Journal of Dermatology, Venereology and Leprology, 74(4), 361-363.
  • ResearchGate. (n.d.). The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor.
  • Devillier, P., Roche, N., & Faisy, C. (2008). Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine: a comparative review. Clinical pharmacokinetics, 47(4), 217-230.
  • Dhanya, N. B., Thasleem, Z., & Rai, R. (2017). Comparative Efficacy of Fexofenadine Versus Levocetrizine Versus Desloratadine via 1% Histamine Wheal Suppression Test. Journal of clinical and diagnostic research : JCDR, 11(1), FC01-FC04.
  • MedPath. (n.d.). Comparison effect of cetirizine, loratadine and fexofenadine on allergic rhinitis.
  • European Patent Office. (n.d.). NEW PROCESS FOR THE PREPARATION OF LEVOCETIRIZINE AND INTERMEDIATES THEREOF.
  • WIPO. (n.d.). New process for the preparation of levocetirizine and intermediates thereof.
  • ResearchGate. (n.d.). Comparative efficacy of cetirizine and fexofenadine for seasonal allergic rhinitis, 5-12 hours postdose, in the Environmental Exposure Unit.
  • Google Patents. (n.d.). Processes for the synthesis of levocetirizine and intermediates for use therein.
  • European Publication Server. (n.d.). Process for making N-(diphenylmethyl)piperazines.
  • ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review.
  • Google Patents. (n.d.). Process for preparation of substantially optically pure levorotatory and dextrorotatory enantiomers of cetirizine using novel intermediates.
  • Google Patents. (n.d.). Processes for the synthesis of levocetirizine and intermediates for use therein.
  • Worldwidejournals.com. (n.d.). Chemistry.
  • ResearchGate. (n.d.). Formal synthesis of levocetirizine.
  • ACG Publications. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • WIPO. (n.d.). WO2009150147A1 - New process for the preparation of levocetirizine and intermediates thereof.
  • MDPI. (n.d.). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments.
  • Patsnap. (n.d.). Synthesis method for levorotatory citirizine dihydrochloride.
  • ResearchGate. (n.d.). Hydrolysis of the products and synthesis of the levocetirizine.

Sources

A Comparative Guide to the Structural Elucidation of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques for characterizing (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol derivatives. These compounds, featuring a strained four-membered azetidine ring, are of significant interest in medicinal chemistry, and a thorough understanding of their stereochemistry and intermolecular interactions is crucial for rational drug design.

The unambiguous assignment of the absolute and relative stereochemistry of chiral centers, such as those in the title compounds, is paramount. While various analytical methods provide valuable structural information, single-crystal X-ray diffraction remains the only technique that offers a direct and definitive visualization of the atomic arrangement in the solid state. This guide will not only detail the workflow of an X-ray crystallographic analysis but also provide a comparative framework against spectroscopic and other diffraction techniques, offering a holistic view for researchers in the field.

The Foundation: Synthesis and Crystallization

Prior to any structural analysis, the synthesis and subsequent crystallization of the this compound derivatives are the critical first steps. A plausible synthetic route often involves the cyclization of an appropriate amino alcohol precursor. The stereochemistry of the final product is typically controlled by the choice of chiral starting materials or through stereoselective reactions.[1][2]

Once the desired compound is synthesized and purified, the challenging yet crucial step of growing single crystals of suitable size and quality for X-ray diffraction must be undertaken. The choice of crystallization technique is often empirical and may require extensive screening of various solvents and conditions.[3]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to a gradual increase in concentration and, ideally, the formation of single crystals.[3] This method is straightforward but may sometimes yield crystals of insufficient quality.[3]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The gradual diffusion of the less soluble solvent's vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[3] The rate of cooling is a critical parameter that influences crystal quality.[3]

G Purification Purification Crystallization Crystallization Purification->Crystallization Spectroscopy Spectroscopy Purification->Spectroscopy Xray Xray Crystallization->Xray Confirmation Confirmation Xray->Confirmation Spectroscopy->Confirmation Complementary Data

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing the precise positions of atoms in space.

Experimental Workflow:
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and is then rotated in a monochromatic X-ray beam. The diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. A model of the molecule is then built into this map and refined to best fit the experimental data, yielding the final crystal structure.[4]

G A Single Crystal Selection B Mounting on Goniometer A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (Phase Problem) C->D E Model Building & Refinement D->E F Final Structure Validation (CIF File Generation) E->F

The resulting crystallographic information file (CIF) contains a wealth of information, including:

  • Unit cell dimensions and space group.

  • Atomic coordinates for all atoms.

  • Bond lengths, bond angles, and torsion angles.

  • Information on intermolecular interactions, such as hydrogen bonding.

While no publicly accessible CIF currently exists for this compound, a hypothetical table of crystallographic data for a derivative is presented below for illustrative purposes.

ParameterHypothetical Derivative A
Chemical FormulaC17H19NO
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.95
b (Å)15.23
c (Å)10.54
β (°)98.6
Volume (ų)1420.5
R-factor0.045

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the most definitive structural data, other analytical techniques offer valuable and often complementary information. In cases where suitable single crystals cannot be obtained, a combination of these methods is typically employed for structural elucidation.

TechniquePrincipleInformation ObtainedSample RequirementsStrengthsLimitations
X-ray Crystallography Diffraction of X-rays by electrons in a crystal lattice.Absolute 3D structure, bond lengths/angles, stereochemistry, packing.Single crystal (0.1-0.3 mm).[3]Unambiguous structural determination.Requires high-quality single crystals.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Connectivity, relative stereochemistry, solution-state conformation.Soluble sample (mg scale).Provides data on solution dynamics.Does not provide absolute stereochemistry directly.
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight, elemental composition, fragmentation patterns.Small sample size (µg-ng).High sensitivity and accuracy in mass determination.Does not provide stereochemical information.
IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups.Solid or liquid sample.Rapid and non-destructive.Provides limited structural information.
3D Electron Diffraction Diffraction of electrons by a crystal.3D structure from nano/microcrystals.Micro or nanocrystals.Suitable for very small crystals.Can be more susceptible to radiation damage.
In-depth Comparison:
  • X-ray Crystallography vs. NMR Spectroscopy: X-ray crystallography provides a static picture of the molecule in the solid state, while NMR spectroscopy offers insights into the molecule's dynamic nature in solution. While NMR can establish connectivity and relative stereochemistry through techniques like NOESY, it cannot definitively determine the absolute configuration without chiral auxiliaries or comparison to a known standard.

  • X-ray Crystallography vs. 3D Electron Diffraction: 3D electron diffraction is an emerging technique that is particularly useful when only very small crystals can be grown. It provides similar information to X-ray crystallography but uses an electron beam instead of X-rays.

G Start Structural Elucidation of Azetidine Derivative Crystals Are single crystals available? Start->Crystals Xray X-ray Crystallography Crystals->Xray Yes NMR_MS NMR + Mass Spectrometry Crystals->NMR_MS No End Structure Determined Xray->End NMR_MS->End

Conclusion

The structural elucidation of this compound derivatives is a critical aspect of their development as potential therapeutic agents. Single-crystal X-ray crystallography remains the unparalleled gold standard for obtaining a definitive three-dimensional structure, providing a wealth of information on stereochemistry, conformation, and intermolecular interactions. However, the journey to a crystal structure is not always straightforward and is contingent on the successful synthesis and crystallization of the target compound.

In instances where single crystals are elusive, a combination of spectroscopic techniques, particularly NMR and mass spectrometry, can provide a significant amount of structural information. The emergence of 3D electron diffraction also offers a promising alternative for analyzing microcrystalline samples. Ultimately, a multi-faceted approach, leveraging the strengths of various analytical methods, provides the most comprehensive understanding of these complex molecules, thereby accelerating the drug discovery and development process.

References

  • Benchchem. X-ray Crystallography of 1-(4-Methylbenzyl)azetidine Derivatives: A Comparative Guide. Benchchem.
  • Benchchem. Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. Benchchem.
  • Crochet, A. Guide for crystallization.
  • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920-2924.
  • Google Patents. (1972). US3668196A - 3-azetidinols.
  • ResearchGate. (n.d.). Structures of some azetidine based drugs. [Diagram]. In Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3‐(4‐Methoxyphenyl)azetidine Derivatives.
  • Appretech Scientific Limited. (n.d.). (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. [Diagram]. In Enantioselective synthesis of azetidines.
  • ResearchGate. (n.d.). Crystal structure of N-[1',1'-(diphenyl)-hydroxymethyl]-3(S)-[1'(R)- hydroxyethyl]-4(S)-(t-butyl-oxomethyl)-azetidin-2-one, C23H27NO4, an unexpectedly stable intermediate in the photochemical cleavage of N-benzhydryl protecting group. Request PDF.
  • Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(2-s), 53-57.
  • ACS Publications. (n.d.). A Tandem Strategy: Wolff Rearrangement/Staudinger [2+2] Cycloaddition via Metal Carbenes for the Synthesis of Spiro[azetidine-3,3′-benzofuran]-2-ones. The Journal of Organic Chemistry.
  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • MDPI. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI.
  • ResearchGate. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Google Patents. (2013). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. PMC.
  • Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
  • Google Patents. (2012). WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI.

Sources

A Comparative Guide to the Kinetics of Asymmetric Aldol Reactions: Unraveling the Performance of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol Against Proline-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the asymmetric aldol reaction stands as a cornerstone of carbon-carbon bond formation. The quest for efficient and selective catalysts has led to the exploration of a diverse range of small organic molecules. Among these, L-proline and its derivatives have been extensively studied and are often considered the gold standard. However, the landscape of organocatalysis is ever-evolving, with novel scaffolds continuously emerging. This guide provides a comparative analysis of the kinetic profiles of reactions catalyzed by the promising, yet less kinetically characterized, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol against the well-established proline-based organocatalysts.

While extensive experimental kinetic data for this compound in aldol reactions remains to be published, this guide will leverage existing computational studies on related azetidine catalysts and a wealth of kinetic data on proline catalysis to provide a comprehensive comparative framework. We will delve into the mechanistic underpinnings of these catalysts, present a generalized protocol for kinetic analysis, and offer insights into the potential advantages and areas for further investigation for this class of azetidin-3-ol catalysts.

Mechanistic Insights: A Tale of Two Rings

The catalytic prowess of both proline and azetidine-based catalysts in the asymmetric aldol reaction stems from their ability to form key intermediates that activate the carbonyl donor. The generally accepted mechanism for proline catalysis involves the formation of an enamine intermediate.

The Proline Paradigm: A Well-Trodden Path

The catalytic cycle of proline in the asymmetric aldol reaction is a well-documented process. It commences with the reaction of the secondary amine of proline with a ketone to form a nucleophilic enamine. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the proline catalyst. The carboxylic acid moiety of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in the proton transfer steps of the catalytic cycle.

Proline_Mechanism Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H2O Proline L-Proline Proline->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium Product Aldol Product Iminium->Product + H2O Product->Proline - Catalyst Regeneration

Caption: Generalized catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.

The Azetidin-3-ol Contender: A Hypothesis-Driven Exploration

For this compound, a similar enamine-based mechanism is anticipated. The secondary amine of the azetidine ring would react with the ketone to form the corresponding enamine. The stereochemical outcome of the reaction would then be governed by the specific geometry of the azetidine scaffold and the influence of its substituents. The bulky diphenylmethyl (benzhydryl) group on the nitrogen atom is expected to exert significant steric influence, potentially leading to high levels of stereocontrol. The hydroxyl group at the C3 position could participate in hydrogen bonding interactions, analogous to the carboxylic acid in proline, to activate the aldehyde and stabilize the transition state.

A computational study on the aldol reaction catalyzed by 2-azetidine carboxylic acid, a simpler azetidine analog, predicted a similar stereoselectivity to proline, suggesting that the four-membered ring can effectively organize the transition state for asymmetric induction[1]. However, the study also highlighted that subtle differences in ring pucker and substituent effects can significantly impact the catalyst's performance[1]. The N-benzhydryl group and the C2-methyl group in the title compound introduce additional steric and electronic factors that require experimental kinetic validation.

Comparative Kinetic Analysis: What the Data Tells Us (and What It Doesn't)

A direct quantitative comparison of the catalytic efficiency of this compound and proline is hampered by the lack of published experimental kinetic data for the former. However, we can establish a benchmark based on the extensive kinetic studies of proline-catalyzed aldol reactions and propose key parameters for evaluating the azetidine catalyst.

CatalystKey Kinetic Parameters (Hypothesized for Azetidin-3-ol)Supporting Evidence / Rationale
L-Proline - Rate Law: Typically first order in catalyst, aldehyde, and ketone at low catalyst loading.[2] - Turnover Frequency (TOF): Varies with substrate and conditions, but provides a benchmark for efficiency. - Enantioselectivity (ee): Often high, but can be sensitive to reaction conditions.Extensive experimental data from numerous studies.[2][3]
This compound - Rate Law: Hypothesized to be similar to proline, but the steric bulk of the N-benzhydryl group might influence substrate binding and lead to different reaction orders. - Turnover Frequency (TOF): Unknown. A key parameter to be determined experimentally to assess its practical utility. - Enantioselectivity (ee): Potentially high due to the rigid scaffold and significant steric hindrance from the N-benzhydryl group.Based on mechanistic analogy to proline and computational studies of related azetidines.[1]

Table 1: Comparative Overview of Catalysts

Experimental Protocol: A Roadmap for Kinetic Investigation

To address the current knowledge gap, a detailed kinetic study of the aldol reaction catalyzed by this compound is essential. The following protocol outlines a robust methodology for such an investigation, which can also be applied to other organocatalysts for comparative purposes.

General Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis Prep Prepare stock solutions of reactants, catalyst, and internal standard Reactors Set up parallel reactors in a temperature-controlled block Prep->Reactors Initiate Initiate reactions by adding the final reagent (e.g., aldehyde) Reactors->Initiate Sample Withdraw aliquots at predetermined time intervals Initiate->Sample Quench Quench the reaction in the aliquot immediately Sample->Quench Analyze Analyze quenched samples by chiral HPLC or GC to determine conversion and enantiomeric excess Quench->Analyze Plot Plot concentration vs. time and initial rates vs. concentration Analyze->Plot Determine Determine the rate law, rate constants, and activation parameters Plot->Determine

Sources

A Guide to the Certificate of Analysis for (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Critical Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the quality of starting materials is paramount. Chiral building blocks, such as (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, are foundational to the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][2][3] The Certificate of Analysis (CoA) for such a crucial intermediate is not merely a formality but a critical document that assures its identity, purity, and overall quality.[4][5][6] This guide provides an in-depth look at a typical CoA for this compound, offering insights into the significance of each analytical parameter and comparing it with alternative scenarios to underscore the importance of stringent quality control.

Understanding the Role of this compound

This compound is a chiral azetidine derivative. The azetidine ring is a four-membered nitrogen-containing heterocycle that, due to its strained nature, offers unique conformational properties and metabolic stability, making it an attractive scaffold in medicinal chemistry.[7] The specific stereochemistry, (2R,3S), is crucial for its intended biological activity or for directing the stereochemical outcome of subsequent synthetic steps. The diphenylmethyl (benzhydryl) group is a common protecting group for the azetidine nitrogen. This building block is valuable in the synthesis of novel therapeutics, including potential antihistamines and central nervous system agents.

Deconstructing the Certificate of Analysis: An Exemplar

A Certificate of Analysis for a high-quality batch of this compound would typically include the following sections. This exemplar is constructed based on established standards for pharmaceutical intermediates and analytical data from closely related analogues.

Certificate of Analysis

Product Name: This compound
CAS Number: 106859-42-1[8]
Molecular Formula: C₁₇H₁₉NO[9]
Molecular Weight: 253.34 g/mol [9]
Batch Number: AZN-23-0045
Date of Manufacture: 2026-01-15
Retest Date: 2028-01-14
Test Specification Result Method
Appearance White to off-white solidConformsVisual
Identification by ¹H NMR Conforms to structureConforms400 MHz, CDCl₃
Identification by Mass Spec. Conforms to structureConformsESI-MS
Purity by HPLC ≥ 98.0%99.2%HPLC-UV (254 nm)
Enantiomeric Excess ≥ 99.0%99.5%Chiral HPLC
Water Content ≤ 0.5%0.15%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsConformsGC-HS
Sulphated Ash ≤ 0.1%0.05%USP <281>

In-Depth Analysis of Key Quality Attributes

Identity Confirmation: The Molecular Fingerprint
  • ¹H NMR Spectroscopy: This is one of the most powerful techniques for confirming the structure of a molecule. The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For our target molecule, we would expect to see characteristic signals for the aromatic protons of the diphenylmethyl group, the protons on the azetidine ring, the methyl group protons, and the hydroxyl proton. The coupling patterns and chemical shifts would be unique to the specific stereoisomer.

    • Causality in Interpretation: While specific data for the target molecule is not publicly available, data for the analogue 1-(Diphenylmethyl)-3-azetidinol can be instructive. In our target molecule, the introduction of the methyl group at the C2 position would lead to a doublet for the methyl protons and a corresponding multiplet for the adjacent C2 proton. The relative stereochemistry (trans) between the C2-methyl and C3-hydroxyl groups influences the coupling constants between their respective protons.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, we would expect to see a molecular ion peak corresponding to its molecular weight (253.34 g/mol ), typically as [M+H]⁺ in positive ion mode electrospray ionization (ESI).

Purity Assessment: Beyond the Target Molecule
  • HPLC Purity: High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method with UV detection is typically employed. The result of 99.2% indicates that the vast majority of the material is the desired compound, with only minor impurities present.

    • Comparison Scenario: A batch with a purity of 95% would be significantly less desirable. The 5% impurities could be unreacted starting materials, by-products from the synthesis, or degradation products. These impurities could interfere with subsequent reactions, lead to the formation of unwanted side-products in the API, or even be toxic.

  • Potential Impurities: Understanding the synthetic route is key to anticipating potential impurities. Common routes to chiral azetidines can involve multi-step sequences where incomplete reactions or side reactions can occur. Potential impurities could include:

    • The corresponding cis-diastereomer: (2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol.

    • Starting materials from the cyclization step.

    • By-products from the reduction of a corresponding azetidinone.

Stereochemical Integrity: The Essence of Chirality
  • Enantiomeric Excess (ee): For a chiral building block, this is arguably the most critical parameter. It measures the excess of one enantiomer over the other. An ee of 99.5% means the compound is composed of 99.75% of the desired (2R,3S) enantiomer and 0.25% of its mirror image, the (2S,3R) enantiomer. This is determined by Chiral HPLC.

    • Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

      • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatives of cellulose or amylose, is often effective for separating enantiomers of compounds like this.

      • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The ratio is optimized to achieve baseline separation of the enantiomers.

      • Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm) is used.

      • Quantification: The percentage of each enantiomer is determined by integrating the area of their respective peaks. The enantiomeric excess is calculated as: ee (%) = [([Area_major - Area_minor]) / ([Area_major + Area_minor])] * 100.

  • Comparison with an Alternative Chiral Building Block: While a direct competitor is not readily apparent, we can compare the utility of this highly pure chiral azetidine with other classes of chiral building blocks, such as chiral amino acids or chiral epoxides. The choice of building block depends on the target molecule. Azetidines offer a unique constrained scaffold that can impart desirable pharmacokinetic properties. A high enantiomeric excess is crucial regardless of the building block class, as the "wrong" enantiomer in a drug can be inactive or even harmful.

Other Critical Parameters
  • Water Content: Determined by Karl Fischer titration, this is important as excess water can be detrimental to many organic reactions, particularly those involving water-sensitive reagents.

  • Residual Solvents: Gas Chromatography with Headspace analysis (GC-HS) is used to quantify any remaining solvents from the synthesis and purification process. These are strictly controlled by guidelines such as ICH Q3C, as some solvents can be toxic.

  • Sulphated Ash: This test measures the amount of inorganic impurities in the material. A low value indicates high purity with respect to non-volatile inorganic substances.

Visualizing the Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control analysis of this compound.

QC_Workflow cluster_sampling Batch Sampling cluster_analysis Analytical Testing cluster_disposition Batch Disposition Batch Production Batch Sample Representative Sample Batch->Sample Sampling Identity Identity (NMR, MS) Sample->Identity Purity Purity (HPLC) Sample->Purity Stereochem Stereochemistry (Chiral HPLC) Sample->Stereochem Other Other Tests (Water, Solvents, Ash) Sample->Other CoA_Gen CoA Generation Identity->CoA_Gen Purity->CoA_Gen Stereochem->CoA_Gen Other->CoA_Gen Release Batch Release CoA_Gen->Release Meets Specification Reject Batch Rejection CoA_Gen->Reject Fails Specification

Sources

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Comparative Guide to its Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the demand for efficient and selective chiral auxiliaries and ligands is paramount. Among the diverse array of chiral building blocks, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a structurally unique and conformationally constrained amino alcohol, has emerged as a valuable tool. This guide provides an in-depth comparison of its applications, performance, and methodologies against relevant alternatives, offering a technical resource for researchers engaged in the synthesis of enantiomerically pure molecules.

The Azetidine Framework: A Scaffold for Stereocontrol

The rigid four-membered ring of the azetidine moiety in this compound provides a well-defined stereochemical environment. This conformational rigidity is crucial for inducing high levels of stereoselectivity in chemical transformations. The diphenylmethyl (benzhydryl) group on the nitrogen atom offers significant steric bulk, which plays a key role in directing the approach of reagents, while the hydroxyl and methyl groups at the C2 and C3 positions provide additional stereocenters and potential coordination sites for metal catalysts.

Application as a Chiral Intermediate in Pharmaceutical Synthesis

This compound and its stereoisomers serve as key chiral intermediates in the synthesis of various pharmaceutically active compounds. Notably, its core structure is found in molecules targeting the central nervous system.

Comparison with Alternative Chiral Building Blocks

The synthesis of chiral amines and amino alcohols is a cornerstone of pharmaceutical development. While various chiral auxiliaries and synthons are available, the constrained azetidine ring of this compound offers distinct advantages in certain applications.

Chiral Building BlockKey FeaturesCommon ApplicationsAdvantagesLimitations
This compound Rigid azetidine core, bulky N-substituentSynthesis of CNS agents, constrained amino acidsHigh diastereoselectivity due to conformational constraintsLimited commercial availability and multi-step synthesis
Phenylglycinol Derivatives Readily available from the chiral poolSynthesis of chiral lactams and piperidinesCost-effective, well-established chemistryCan lead to diastereomeric mixtures requiring separation
Evans Auxiliaries (Oxazolidinones) Highly predictable stereochemical outcomesAsymmetric alkylations, aldol reactionsBroad substrate scope, high enantioselectivityRequires stoichiometric use and subsequent removal
Chiral Amino Alcohols (e.g., (1S,2R)-Norephedrine) Versatile ligands for metal-catalyzed reactionsAsymmetric reductions, additions to carbonylsWide range of commercially available derivativesStereochemical outcome can be highly sensitive to reaction conditions

The selection of a chiral building block is ultimately dictated by the specific synthetic target and the desired stereochemical outcome. The unique conformational constraints of this compound make it particularly suitable for the synthesis of complex molecules where precise control of multiple stereocenters is required.

Role in Asymmetric Catalysis

Beyond its use as a stoichiometric chiral auxiliary, the azetidin-3-ol scaffold can be employed as a ligand in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction.

Conceptual Workflow for Ligand Application in Asymmetric Addition

G cluster_0 Ligand-Metal Complex Formation cluster_1 Catalytic Cycle Ligand (2R,3S)-1-(Diphenylmethyl)- 2-methylazetidin-3-ol Chiral_Catalyst Chiral Lewis Acid Catalyst Ligand->Chiral_Catalyst Coordination Metal_Salt Metal Salt (e.g., Zn(OTf)2, Cu(OTf)2) Metal_Salt->Chiral_Catalyst Coordination Activated_Complex Activated_Complex Chiral_Catalyst->Activated_Complex Activation Substrate Prochiral Substrate (e.g., Aldehyde) Substrate->Activated_Complex Nucleophile Nucleophile (e.g., Organozinc reagent) Product_Formation Product_Formation Nucleophile->Product_Formation Stereoselective Attack Activated_Complex->Product_Formation Product_Formation->Chiral_Catalyst Regeneration Product Enantioenriched Product Product_Formation->Product Release

Caption: Asymmetric addition catalyzed by a metal-azetidinol complex.

Experimental Protocols

While specific, detailed protocols for the application of this compound are often proprietary or published within the context of larger synthetic efforts, a general procedure for its use as a chiral ligand in an asymmetric addition reaction can be outlined.

General Procedure for Asymmetric Alkylation using a Chiral Azetidin-3-ol Ligand

Materials:

  • This compound (or other chiral azetidinol ligand)

  • Metal salt (e.g., Zn(OTf)₂, Cu(OTf)₂)

  • Aprotic solvent (e.g., Toluene, THF)

  • Prochiral electrophile (e.g., benzaldehyde)

  • Nucleophile (e.g., diethylzinc)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral azetidin-3-ol ligand (e.g., 0.1 mmol) in the anhydrous solvent (e.g., 5 mL). Add the metal salt (e.g., 0.1 mmol) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Substrate Addition: Add the prochiral electrophile (e.g., 1.0 mmol) to the cooled catalyst solution.

  • Nucleophile Addition: Slowly add the nucleophile (e.g., 1.2 mmol of diethylzinc solution) dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion: A Niche but Powerful Tool in Asymmetric Synthesis

This compound represents a specialized yet potent chiral building block and ligand precursor for asymmetric synthesis. Its rigid, conformationally constrained framework provides a unique platform for achieving high levels of stereocontrol, particularly in the synthesis of complex pharmaceutical intermediates. While its application may be less widespread than some more common chiral auxiliaries, for specific synthetic challenges requiring precise spatial arrangement of functional groups, this azetidinol derivative offers a distinct advantage. Future research into the catalytic applications of this and related azetidine structures is likely to expand their utility in the ongoing quest for more efficient and selective methods for the synthesis of enantiomerically pure compounds.

References

Due to the proprietary nature and limited direct peer-reviewed publications focusing solely on the comparative applications of this compound, this guide has synthesized information from broader studies on chiral azetidines, asymmetric synthesis, and the synthesis of relevant pharmaceutical targets. The following references provide a general background and context for the principles discussed.

  • Azetidines and their applications in asymmetric catalysis.Tetrahedron, 2021. [URL not available]
  • Asymmetric synthesis of chiral 1,3-diols via organocatalysis: Application notes and protocols. BenchChem, 2025. [URL not available]
  • A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxid
  • Enantioselective synthesis of 2,3-disubstituted azetidines via copper-catalyzed boryl allylation of azetines.Journal of the American Chemical Society, 2025. [Link]
  • Enantioselective Diels-Alder reaction using chiral Mg complexes derived from chiral 2-[2-[(alkyl- or 2-[2-[(arylsulfonyl)amino]phenyl].PubMed. [Link].gov/11409536/)

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the lifecycle of innovative research and drug development, the responsible management of chemical compounds is as critical as the discoveries they enable. This guide provides essential, direct procedural instruction for the proper disposal of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in scientific advancement, we are committed to providing value that extends beyond the product itself, fostering a culture of safety and trust within the scientific community.

The disposal of any chemical reagent is a process governed by a clear understanding of its intrinsic properties and the associated regulatory landscape. This compound, while a valuable intermediate, necessitates a disposal protocol that respects its potential hazards. The Safety Data Sheet (SDS) identifies this compound as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. Consequently, the cornerstone of its disposal is to manage it as a hazardous waste, ensuring it is directed to an approved waste disposal plant[1].

Core Principles of Chemical Waste Management

The disposal of this compound must adhere to the foundational principles of hazardous waste management. This ensures that from the moment it is designated as waste to its final disposition, it is handled in a manner that mitigates risk. The individual laboratory worker bears both a legal and ethical responsibility to be knowledgeable about and to adhere to proper procedures for the safe disposal of all chemical waste generated[2].

A critical first step is the proper segregation of waste. Hazardous waste must be kept separate from non-hazardous waste[3]. Furthermore, incompatible types of hazardous waste must be stored separately to prevent dangerous chemical reactions[3][4]. For instance, acids should be stored separately from bases, and cyanides or sulfides should be kept away from acids[4].

Proper containment is another non-negotiable aspect of safe disposal. Use containers that are appropriate, clearly labeled, and tightly sealed for waste collection[3]. The container material must be compatible with the chemical waste it holds[3].

Finally, all chemical waste must be stored in a designated, secure, and well-ventilated area. The use of secondary containment is a best practice to prevent the spread of material in the event of a leak[3].

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, step-by-step methodology for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes[1][5].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1][5].

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors[1].

  • Handling: Avoid all personal contact, including inhalation[6]. Wash hands thoroughly after handling[1].

2. Waste Identification and Segregation:

  • Designation: Designate all this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper) as hazardous waste.

  • Segregation: This waste should be segregated as a non-halogenated organic solid waste. Do not mix with other waste streams such as halogenated solvents, acids, or bases.

3. Containerization and Labeling:

  • Container Selection: Use a clean, dry, and chemically compatible container with a tightly fitting lid. The original product container, if in good condition, is an ideal choice[4].

  • Labeling: Affix a "Hazardous Waste" label to the container[4][7][8]. The label must include:

    • The words "Hazardous Waste"[4][7][8].

    • The full chemical name: "this compound"[4].

    • The associated hazards (e.g., Irritant)[4][7].

    • The date when the container becomes full[4].

4. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation[4][7][8].

  • Storage Conditions: Keep the container tightly closed except when adding waste[2][4]. Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition[1].

  • Inspection: Regularly inspect the SAA for any signs of leaks or container degradation[4].

5. Final Disposal:

  • Licensed Contractor: The ultimate disposal of this compound must be carried out by a licensed hazardous waste contractor[3]. Never dispose of this chemical down the drain or in the regular trash[3][9].

  • Waste Pickup: When the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted waste management company[4].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_container Containerization & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood containerize Place in a Compatible, Labeled Hazardous Waste Container fume_hood->containerize label_details Label must include: 'Hazardous Waste', Chemical Name, Hazards, and Date Full containerize->label_details store Store in a Designated Satellite Accumulation Area (SAA) containerize->store storage_conditions Keep Container Closed and in a Cool, Dry, Ventilated Area store->storage_conditions pickup Arrange for Pickup by Licensed Hazardous Waste Contractor store->pickup end Proper and Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary for Waste Management

For the purpose of waste manifest documentation and to aid in determining your facility's generator status, a summary of key quantitative data is provided below. The generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) is based on the total amount of hazardous waste produced by the entire facility in a calendar month and dictates storage time limits and other regulatory requirements[7][8].

ParameterValue/InformationSignificance for Disposal
EPA Hazardous Waste Code Not explicitly listed, but would likely fall under a generic code for toxic or irritant waste. Consult your EHS department for the appropriate facility-specific code.Dictates the specific regulatory requirements for disposal.
Toxicity Causes skin, eye, and respiratory irritation[1].Requires handling as a hazardous waste and necessitates the use of appropriate PPE.
Physical State SolidCan be collected in a container without the need for absorbent material unless it is a small spill.
Solubility No data available in the provided search results.If soluble in water, spills have the potential to contaminate water sources, reinforcing the need for containment[3].

Experimental Protocol: Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled. The EPA has identified certain chemicals as "Acutely Hazardous" or "P-list" chemicals, and their containers require a triple rinse[2]. While this specific compound is not explicitly on the P-list, triple rinsing is a best practice for all chemical containers.

Objective: To decontaminate an empty this compound container for safe disposal.

Methodology:

  • Preparation: In a chemical fume hood, while wearing appropriate PPE, allow the container to drain completely.

  • First Rinse: Add a suitable solvent (e.g., methanol or acetone) to the container, ensuring all interior surfaces are wetted. Cap the container and shake vigorously for 30 seconds.

  • Collection of Rinsate: Decant the solvent rinsate into a properly labeled hazardous waste container for liquid organic waste. This rinsate must be treated as hazardous waste[2].

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.

  • Final Disposal of Container: Once the container has been triple-rinsed and is dry, deface or remove the original label and dispose of it according to your facility's guidelines for non-hazardous laboratory glass or plastic waste[10].

By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, ensuring that the pursuit of scientific discovery is conducted with the utmost responsibility.

References

  • Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals - Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Laboratory Waste Management: The New Regulations.
  • Hazardous Waste and Disposal Considerations - American Chemical Society.
  • Managing Hazardous Chemical Waste in the Lab.
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
  • Azetidine - Apollo Scientific.
  • (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol - AK Scientific, Inc.
  • Diphenylmethanol - Santa Cruz Biotechnology.
  • Chemical Waste Disposal Guidelines.
  • Safety Data Sheet: Diphenylmethanol - Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Diphenylmethane SDS, 101-81-5 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 1-Benzhydrylazetidin-3-ol - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering.
  • 9 - Safety Data Sheet.
  • Laboratory chemical waste disposal guidelines - University of Otago.

Sources

Navigating the Safe Handling of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are paramount. Among these, (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, a chiral intermediate, holds significant value in the creation of potent therapeutics.[1] Its unique azetidine structure contributes to the development of drugs with high selectivity.[1] However, ensuring the safety of laboratory personnel is a non-negotiable prerequisite to scientific advancement. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) and outlines robust disposal protocols when working with this compound.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified with specific hazard warnings that necessitate a cautious and informed approach to its handling. The primary risks associated with this compound are:

  • Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[2]

  • Serious Eye Irritation (H319): Exposure to the eyes may cause significant damage.[2]

  • Respiratory Irritation (H335): Inhalation of dust or fumes can irritate the respiratory system.[2]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice. The following sections detail the necessary protective measures, moving from primary engineering controls to the last line of defense: personal protective equipment.

The First Line of Defense: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to recognize the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source.

  • Engineering Controls: The most effective control measure is to handle this compound within a properly functioning chemical fume hood.[3][4] This minimizes the risk of inhalation and contains any potential spills. The work area should be well-ventilated.[2]

  • Administrative Controls: Adherence to standard operating procedures (SOPs) is essential. This includes minimizing the quantities of the compound handled at any one time and ensuring all personnel are trained on its specific hazards and handling procedures.[5]

Personal Protective Equipment: Your Essential Barrier

When engineering and administrative controls are in place, PPE provides the final, critical barrier between the researcher and the chemical.

Primary Protective Equipment

1. Eye and Face Protection:

  • Rationale: To prevent eye contact that can lead to serious irritation, chemical splash goggles are mandatory.[2][6] Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes.[7]

  • Best Practices: In situations with a higher risk of splashing, such as during transfers of larger quantities or when cleaning up spills, a full-face shield should be worn in conjunction with safety goggles.[7][8]

2. Skin Protection:

  • Gloves:

    • Rationale: To prevent skin irritation, chemical-resistant gloves are required.[2][5] The choice of glove material is critical. Nitrile gloves are a common and effective choice for many organic compounds.[5] It is advisable to consult a glove compatibility chart for specific breakthrough times.

    • Best Practices: Double-gloving is recommended, especially during procedures with a high likelihood of contamination.[7] This involves wearing a second pair of gloves over the first, with the outer glove being removed immediately after a task is completed or if contamination is suspected.[7] Gloves should be inspected for any signs of degradation or puncture before each use and changed regularly, typically every 30 to 60 minutes.[7][9]

  • Laboratory Coat:

    • Rationale: A long-sleeved, flame-resistant lab coat serves as a removable barrier to protect personal clothing and skin from contamination.[5][6]

    • Best Practices: Lab coats should be fully buttoned to provide maximum coverage.[10] They should not be worn outside of the laboratory to prevent the spread of contamination.[9]

Secondary Protective Equipment

In scenarios with a higher risk of exposure, such as a significant spill or when handling large quantities, additional PPE may be necessary.

  • Respiratory Protection:

    • Rationale: To prevent respiratory irritation from dust or aerosols, a respirator may be required.[2]

    • Best Practices: The selection of a respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) should be based on a formal risk assessment.[5] A proper fit test is essential to ensure the respirator provides the intended level of protection.

  • Protective Clothing:

    • Rationale: For large-scale operations or spill cleanup, disposable coveralls can provide full-body protection.[11]

    • Best Practices: Ensure the coverall material is resistant to the chemical.

Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is contingent on its correct application and removal. The following step-by-step procedures are critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don the mask or respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Procedure (to minimize contamination):

  • Gloves: Remove the outer pair of gloves (if double-gloving) first. Then, remove the inner gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, contaminated side inward.

  • Hand Hygiene: Wash hands thoroughly.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Mask/Respirator: Remove by handling the straps.

  • Hand Hygiene: Wash hands again thoroughly.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the immediate use of the chemical and includes its proper disposal and the disposal of all contaminated materials.

Handling Spills:

  • Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[12] Collect the absorbed material into a designated, labeled waste container.[12] Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills: In the event of a large spill, evacuate the area and follow established emergency procedures. Only personnel with appropriate training and PPE, including respiratory protection, should attempt to clean up a major spill.[12]

Disposal of Chemical Waste:

  • This compound and any solutions containing it must be disposed of as hazardous chemical waste.[2]

  • Do not dispose of this chemical down the drain or in general waste.[13]

  • Collect all waste in a clearly labeled, sealed container.[14][15] The label should include the chemical name and any known hazards.

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.[12][16]

Disposal of Contaminated PPE:

  • All disposable PPE, including gloves, masks, and gowns, that has come into contact with the chemical must be disposed of as hazardous waste.[17]

  • Place contaminated PPE in a designated, labeled hazardous waste container immediately after removal.

Visualizing the PPE Workflow

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Post-Handling Start Handling this compound AssessRisk Assess Potential for Exposure (Splash, Aerosol) Start->AssessRisk LowRisk Low Risk (Small quantities, contained) AssessRisk->LowRisk Low HighRisk High Risk (Large quantities, potential for splash/aerosol) AssessRisk->HighRisk High PrimaryPPE Primary PPE: - Safety Goggles - Nitrile Gloves - Lab Coat LowRisk->PrimaryPPE SecondaryPPE Secondary PPE (in addition to Primary): - Face Shield - Double Gloves - Respirator (if applicable) - Disposable Gown HighRisk->SecondaryPPE Doffing Follow Proper Doffing Procedure PrimaryPPE->Doffing SecondaryPPE->Doffing Disposal Dispose of Contaminated PPE as Hazardous Waste Doffing->Disposal End Complete Work Disposal->End

Caption: PPE selection workflow for handling this compound.

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both their personal safety and the integrity of their scientific endeavors.

References

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Unknown. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • AFG Bioscience LLC. (n.d.). 1-Benzhydrylazetidin-3-ol - SAFETY DATA SHEET.
  • AZA Mid-Year Meeting. (n.d.). 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol.
  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Appretech Scientific Limited. (n.d.). (2S,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol.
  • MySkinRecipes. (n.d.). (2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • The University of Texas at Austin. (n.d.). Chemical Waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
Reactant of Route 2
Reactant of Route 2
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.